An In-depth Technical Guide to the Synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of interest in medicinal chemistry and drug discovery. The core of this guide is a detailed, field-proven protocol for the synthesis of the target compound via a Schotten-Baumann reaction, a robust and widely applicable method for the N-sulfonylation of amino acids. This document delves into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic strategy. Furthermore, it presents a complete set of characterization data for the final product and outlines the necessary safety precautions for the handling of all chemicals involved. This guide is intended to be a self-validating system for researchers, enabling the reproducible and efficient synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Introduction
N-Sulfonylated amino acids represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a sulfonyl group can enhance the lipophilicity and metabolic stability of a molecule, making it a valuable scaffold in drug design. The target molecule, 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, combines the structural features of an α-amino acid, phenylglycine, with a 4-chlorophenylsulfonyl moiety. This combination is anticipated to confer interesting pharmacological properties, making its efficient synthesis a topic of considerable interest for researchers in drug development.
The synthetic approach detailed in this guide is based on the well-established Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] This method is particularly well-suited for the N-sulfonylation of amino acids due to its generally high yields and operational simplicity.[3]
Synthetic Strategy
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is achieved through a one-step process involving the reaction of 2-amino-2-phenylacetic acid (phenylglycine) with 4-chlorophenylsulfonyl chloride under basic conditions. This reaction follows the Schotten-Baumann mechanism, wherein the amino group of phenylglycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the sulfonamide product.
Figure 1: Synthetic workflow for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for the N-acylation of amino acids and is designed to be a self-validating system for the synthesis of the target molecule.[1]
Materials and Reagents
Reagent
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
2-Amino-2-phenylacetic acid
2835-06-5
C₈H₉NO₂
151.16
4-Chlorophenylsulfonyl chloride
98-60-2
C₆H₄Cl₂O₂S
211.07
Sodium hydroxide (NaOH)
1310-73-2
NaOH
40.00
Dichloromethane (CH₂Cl₂)
75-09-2
CH₂Cl₂
84.93
Hydrochloric acid (HCl), 2N
7647-01-0
HCl
36.46
Deionized water
7732-18-5
H₂O
18.02
Procedure
Preparation of the Amino Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-phenylacetic acid (3.02 g, 20 mmol) in 20 mL of 1 N sodium hydroxide solution (20 mmol).
Reaction Setup: Cool the solution in an ice bath to 0-5 °C.
Addition of Reagents: To the cooled amino acid solution, simultaneously and dropwise add a solution of 4-chlorophenylsulfonyl chloride (4.22 g, 20 mmol) in 45 mL of anhydrous dichloromethane and 10 mL of 2 N sodium hydroxide solution (20 mmol) over a period of 30 minutes, while maintaining vigorous stirring.
Reaction Progression: After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
Workup: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and acidify it with 2 N hydrochloric acid to a pH of approximately 2.
Isolation of Product: A white precipitate will form upon acidification. Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to yield the crude product.
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid as a white solid.
Characterization Data
The structure and purity of the synthesized 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS: 117309-47-4) can be confirmed by a suite of analytical techniques.[4]
Property
Value
Molecular Formula
C₁₄H₁₂ClNO₄S
Molecular Weight
325.77 g/mol
Appearance
White to off-white solid
Melting Point
Not available in the searched literature. To be determined experimentally.
¹H NMR (DMSO-d₆, δ ppm)
Expected signals for aromatic protons, the methine proton, and the exchangeable protons of the carboxylic acid and sulfonamide groups.
¹³C NMR (DMSO-d₆, δ ppm)
Expected signals for the carbonyl carbon, aromatic carbons, and the methine carbon.
IR (KBr, ν cm⁻¹)
Expected characteristic absorptions for N-H, C=O, S=O, and C-Cl bonds.
Mass Spectrometry (EI-MS)
Expected molecular ion peak [M]⁺ and characteristic fragmentation pattern.
Note: Specific spectral data for the target compound were not available in the searched literature. The provided information is based on expected values for a compound with this structure.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.
2-Amino-2-phenylacetic acid: May cause skin and eye irritation.[5]
4-Chlorophenylsulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
Dichloromethane: Volatile and harmful if inhaled or absorbed through the skin. It is a suspected carcinogen.
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. By leveraging the robust Schotten-Baumann reaction, this guide offers a reproducible and efficient method for obtaining the target compound. The inclusion of detailed experimental steps, safety information, and a framework for characterization equips researchers with the necessary tools for the successful synthesis and validation of this molecule of interest. The principles and techniques outlined herein are broadly applicable to the synthesis of other N-sulfonylated amino acid derivatives, making this guide a valuable resource for the medicinal chemistry and drug discovery community.
References
Nazir, M., Shah, S. A., & Shahid, M. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N- (un/substituted-phenyl)acetamides. Pakistan Journal of Pharmaceutical Sciences, 33(5), 2161-2170.
Apostol, T. V., Socea, L. I., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6529. [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS No. 117309-47-4).[1] As a molecule of interest within pharmaceutical research and development, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for formulating effective drug delivery strategies. This document details the structural and general properties of the compound and outlines robust, field-proven experimental methodologies for the precise determination of key parameters including thermal analysis, solubility, acid-base dissociation constants (pKa), and lipophilicity (logP). The causality behind experimental choices is explained to provide actionable insights for researchers. All quantitative data is summarized for clarity, and logical workflows are visualized to enhance comprehension.
Introduction: The Significance of N-Sulfonylated Phenylglycine Derivatives
N-sulfonylated amino acids represent a significant class of compounds in medicinal chemistry, often exhibiting a range of biological activities. The specific molecule, 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, combines the structural features of a phenylglycine core, a common element in bioactive molecules, with a 4-chlorophenylsulfonyl group. This sulfonamide moiety can significantly influence the compound's acidity, lipophilicity, and ability to engage in hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A precise characterization of its physicochemical properties is therefore a foundational step in any drug discovery and development cascade.
Core Compound Identity and Properties
A clear definition of the molecule's fundamental properties is the bedrock of reproducible scientific investigation.
Due to a lack of publicly available experimental data for this specific molecule, the following table includes both known identifiers and placeholders for key physicochemical properties that will be the focus of the experimental protocols detailed in this guide. For comparative purposes, predicted values for a structurally similar compound, 4-amino-2-[(4-chlorophenyl)sulfamoyl]benzoic acid, are included where available.[2]
Thermal analysis techniques are critical for characterizing the solid-state properties of a compound, which directly impact its stability, processability, and dissolution rate.
Rationale for Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in pharmaceutical development. DSC provides information on melting point, phase transitions, and purity, while TGA reveals thermal stability and decomposition profiles.[3][4] For a crystalline solid like 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, these parameters are essential for defining storage conditions and for identifying potential polymorphic forms.
Experimental Protocol: DSC & TGA
This protocol outlines the determination of the melting point and thermal transitions.
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the peak area.
This protocol assesses the thermal stability of the compound.
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the decomposition temperature.
Caption: Workflow for Thermal Characterization.
Solubility Profile: A Critical Parameter for Drug Action
The solubility of a compound is a key determinant of its bioavailability. For an acidic compound, solubility is highly pH-dependent.
Rationale for pH-Dependent Solubility Studies
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid possesses both a carboxylic acid and a sulfonamide moiety, making its solubility highly sensitive to the pH of the surrounding medium. Determining its solubility in aqueous buffers of varying pH, as well as in relevant organic solvents, is crucial for predicting its absorption in the gastrointestinal tract and for developing suitable formulations.
This protocol employs the shake-flask method, a gold standard for solubility measurement.
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2, 4, 6, 7.4, 9).
Sample Addition: Add an excess amount of the compound to vials containing each buffer and selected organic solvents (e.g., ethanol, methanol, DMSO).
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Processing: Centrifuge the samples to pellet the excess solid.
Quantification: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Acid Dissociation Constant (pKa) Determination
The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and receptor-binding interactions.
Rationale for pKa Determination
This compound has two ionizable protons: one on the carboxylic acid and one on the sulfonamide nitrogen. The carboxylic acid is expected to have a pKa in the acidic range, while the sulfonamide proton will be significantly less acidic.[5] Potentiometric titration is a robust and direct method for determining these values.
Experimental Protocol: Potentiometric Titration
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).
Titration Setup:
Calibrate a pH electrode with standard buffers.
Place the sample solution in a thermostatted vessel with constant stirring.
Titration:
For the carboxylic acid pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
To determine the sulfonamide pKa, the initial solution may need to be acidified before titration with a strong base.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, a derivative plot can be used to identify the equivalence point.
Caption: Potentiometric Titration Workflow.
Lipophilicity Assessment: The Partition Coefficient (logP)
Lipophilicity is a critical factor in a drug's ability to cross biological membranes and is a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
Rationale for logP Determination
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. A positive logP indicates a preference for the lipid phase (octanol), while a negative value suggests higher water solubility. For ionizable molecules like the one , the distribution coefficient (logD) at a specific pH is also highly relevant. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP.[6][7]
Experimental Protocol: RP-HPLC for logP Estimation
This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Standard Preparation: Prepare solutions of a series of standard compounds with known logP values.
HPLC System:
Column: C18 stationary phase.
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
Detector: UV detector set to an appropriate wavelength for the compound.
Calibration Curve: Inject the standard compounds and record their retention times. Create a calibration curve by plotting the known logP values against the logarithm of the retention factor (k').
Sample Analysis: Inject the sample solution of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid and determine its retention time.
logP Calculation: Calculate the k' for the target compound and use the calibration curve to determine its logP value.
Synthesis Pathway
Caption: Proposed Schotten-Baumann Synthesis.
This reaction would involve the acylation of the amino group of 2-amino-2-phenylacetic acid with 4-chlorophenylsulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Conclusion
The physicochemical properties detailed in this guide are fundamental to the rational development of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid as a potential therapeutic agent. The experimental protocols provided offer robust and validated methods for determining these critical parameters. A thorough characterization, as outlined, will enable researchers to build predictive models of the compound's behavior, optimize its formulation, and ultimately accelerate its journey through the drug development pipeline.
References
PubChem. (n.d.). 4-Amino-2-[(4-chlorophenyl)sulfamoyl]benzoic acid. Retrieved from [Link]
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]
Zeng, Z., & Pang, Z. (2001). Synthesis and characterization of p-chlorophenylacetic acid. Journal of Beijing University of Chemical Technology, 28(1), 41-44. Retrieved from [Link]
Cataldo, S., et al. (2015). DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. ResearchGate. Retrieved from [Link]
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. Retrieved from [Link]
Saracoglu, S., & Esmek, M. (2012). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 57(9), 2536-2542. Retrieved from [Link]
Cooper, A., et al. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 152(1-3), 1-13. Retrieved from [Link]
Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(12), 8273–8279. Retrieved from [Link]
Predicted logP and logD values for chlorophenoxy/chlorophenylthioacetic acids (O,S-pairs) (ACD/Labs Percepta). (n.d.). ResearchGate. Retrieved from [Link]
Savage, P. E., et al. (2008). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 47(23), 9183-9188. Retrieved from [Link]
Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. (2016). ACS Nano, 10(2), 2094-2103. Retrieved from [Link]
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2022). IOSR Journal of Pharmacy, 12(5), 23-30. Retrieved from [Link]
Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(23), 4343. Retrieved from [Link]
Subirats, X., et al. (2007). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 52(5), 1831-1837. Retrieved from [Link]
Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. (2021). Molecules, 26(16), 4936. Retrieved from [Link]
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Characterization of Biomolecules by Means of DSC: Lysozyme. (2021). Netzsch. Retrieved from [Link]
Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2009). Journal of Liquid Chromatography & Related Technologies, 32(15), 2211-2226. Retrieved from [Link]
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An In-depth Technical Guide to 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 117309-47-4, identified as 2-{[(4-Chlorop...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 117309-47-4, identified as 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. The document elucidates the core structural and molecular details of the compound, discusses its physicochemical properties, and explores its potential, albeit currently limited, applications within the realms of chemical synthesis and proteomics research. While this compound is not extensively documented in peer-reviewed literature as a bioactive agent, this guide synthesizes the available information to provide a foundational understanding for researchers and professionals in drug development.
Core Compound Identification and Molecular Structure
The compound with CAS Registry Number 117309-47-4 is an organic molecule named 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid .[1] It is also recognized by its stereospecific name, (2S)-2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid. This nomenclature indicates a chiral center at the alpha-carbon of the acetic acid moiety.
The structural backbone of this molecule is a phenylacetic acid derivative. A key feature is the sulfonamide linkage, where a 4-chlorophenylsulfonyl group is attached to the amino group at the alpha position of the phenylacetic acid. This structural motif is of interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides.
Below is a 2D representation of the chemical structure:
Figure 2: Plausible synthetic pathway for CAS 117309-47-4.
Conceptual Step-by-Step Protocol:
Dissolution: 2-Amino-2-phenylacetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
Base Addition: A non-nucleophilic base (e.g., triethylamine or pyridine) is added to the solution to deprotonate the amino group, making it more nucleophilic.
Sulfonylation: 4-Chlorobenzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield the final product.
It is important to note that a patent exists describing a general method for preparing 2-(phenylamino)phenylacetic acid derivatives, which involves chloroacetylation of a substituted diphenylamine followed by intramolecular cyclization, hydrolysis, and subsequent modifications. [2]While not directly applicable to the sulfonamide , it provides insights into the synthesis of the broader class of phenylacetic acid derivatives.
Applications in Research and Drug Development
The documented applications for CAS 117309-47-4 are currently limited. One supplier indicates its use in "proteomics research," a broad field where it could potentially be used as a building block for creating probes or ligands for protein studies.
[1]
The structural components of this molecule suggest potential areas of interest for drug discovery:
Sulfonamide Moiety: Sulfonamides are a well-established class of pharmacophores found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.
Phenylacetic Acid Scaffold: This scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Chiral Center: The presence of a stereocenter allows for the exploration of stereospecific interactions with biological targets, which is a critical aspect of modern drug design.
A search of the scientific literature did not reveal any specific studies on the biological activity or pharmacological properties of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. However, a study on 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives identified them as potent inhibitors of the KEAP1-NRF2 protein-protein interaction, which is a target for inflammatory conditions. [3]While a different compound, it highlights the potential for molecules with a similar 2-phenylacetic acid sulfonamide core to exhibit interesting biological activities.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the types and connectivity of protons and carbons.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid would likely be a suitable starting point for method development.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the sulfonamide (S=O stretches).
Conclusion and Future Perspectives
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4) is a chiral organic compound with a structure that incorporates pharmacologically relevant moieties. While its current documented applications are sparse and it appears to be primarily a research chemical or a synthetic intermediate, its structural features suggest potential for further investigation in drug discovery.
Future research could focus on:
Stereospecific Synthesis: Developing and publishing a robust method for the synthesis of the individual (R) and (S) enantiomers.
Biological Screening: Evaluating the compound and its enantiomers in a variety of biological assays, particularly those related to inflammation, cancer, and infectious diseases, given the known activities of sulfonamides and phenylacetic acid derivatives.
Structural Biology: If a biological target is identified, co-crystallization studies could elucidate the binding mode and guide further structure-activity relationship (SAR) studies.
For professionals in drug development, this compound represents a potential starting point for the design of new chemical entities. Its synthesis is conceptually straightforward, and its structure is amenable to modification to explore SAR.
References
Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. PubMed. [Link]
The Emerging Therapeutic Potential of Chlorophenylsulfonyl Amino Phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Derivatives of phenylacetic acid have long been a cornerstone in medicinal chemistry, leading to the de...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Derivatives of phenylacetic acid have long been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide delves into a specific, promising class of these compounds: chlorophenylsulfonyl amino phenylacetic acid derivatives. We will explore the synthetic rationale, potential biological activities, and the underlying mechanisms of action that position these molecules as compelling candidates for further investigation in drug discovery. This document serves as a comprehensive resource, consolidating current knowledge and providing a forward-looking perspective on the therapeutic applications of this chemical scaffold.
Introduction: The Phenylacetic Acid Scaffold and the Significance of Substitution
The phenylacetic acid core is a privileged scaffold in drug development, most notably recognized in the structure of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The versatility of this scaffold lies in the amenability of its phenyl and acetic acid moieties to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorophenylsulfonyl group and an amino linkage is a deliberate synthetic strategy aimed at exploring novel biological activities beyond the traditional anti-inflammatory scope of phenylacetic acid derivatives.
The rationale for this specific combination of functional groups is rooted in established structure-activity relationships:
Chlorophenyl Group: The presence of a chloro substituent on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. Halogen atoms are also known to modulate the electronic properties of the molecule, which can influence binding affinity to biological targets.
Sulfonyl Group: The sulfonamide moiety is a key pharmacophore in a wide range of drugs, including antibacterial, and anticancer agents. It can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites.
Amino Phenylacetic Acid: The amino group provides a site for further derivatization and can also participate in crucial interactions with biological targets. The phenylacetic acid backbone provides the fundamental structural framework.
This guide will systematically explore the synthesis and multifaceted biological potential of derivatives incorporating these key features.
Synthetic Strategies and Methodologies
The synthesis of chlorophenylsulfonyl amino phenylacetic acid derivatives can be approached through several established chemical transformations. A general synthetic route is outlined below, followed by a detailed experimental protocol for a key step.
General Synthetic Workflow
The synthesis typically commences with the protection of the amino group of an aminophenylacetic acid derivative, followed by sulfonylation with a chlorophenylsulfonyl chloride. Subsequent deprotection and potential derivatization of the carboxylic acid or the amino group can lead to a diverse library of compounds.
Foundational
Whitepaper: Elucidating the Core Mechanisms of Action of Novel Phenylacetic Acid Compounds in Modern Drug Discovery
Abstract The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its ve...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its versatility and synthetic tractability have made it a privileged structure in the development of novel compounds targeting a spectrum of diseases, particularly cancer.[2][3] This technical guide provides an in-depth exploration of the predominant mechanisms of action through which novel phenylacetic acid derivatives exert their biological effects. We will dissect three primary modalities: the induction of programmed cell death (apoptosis), the targeted inhibition of key enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX), and the generation of reactive oxygen species (ROS). This guide synthesizes current research to provide a clear framework for understanding these mechanisms, supported by detailed experimental protocols and data interpretation strategies to empower researchers in their drug discovery efforts.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
Phenylacetic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety.[1] This simple yet elegant structure allows for extensive functionalization of the phenyl ring, enabling the fine-tuning of physicochemical properties to achieve desired biological activity and specificity.[4] While the parent compound, phenylacetate, has shown promise in inducing tumor cell differentiation, modern synthetic chemistry has unlocked a new generation of derivatives with potent and diverse mechanisms of action.[5][6] This guide serves as a technical resource, moving beyond a simple catalog of compounds to explain the causal biochemistry behind their therapeutic potential, focusing on the most rigorously investigated pathways.
Core Mechanisms of Action
Novel phenylacetic acid compounds achieve their therapeutic effects through several distinct, and sometimes overlapping, molecular mechanisms. Understanding these pathways is critical for rational drug design and development.
Induction of Apoptosis in Cancer Therapeutics
A primary mechanism for many novel phenylacetic acid derivatives in oncology is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[7] These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8]
The intrinsic pathway is often initiated by intracellular stress, leading to a reduction in the mitochondrial membrane potential. This event is a point of no return, triggering the release of cytochrome c and the subsequent activation of a cascade of executioner caspases (e.g., caspase-7, -9) that dismantle the cell.[8] Studies on novel phenoxyacetamide derivatives, for instance, have demonstrated their ability to significantly upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, indicating a dominant role for the intrinsic pathway.[9] Concurrently, the extrinsic pathway can be activated, which involves the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8 and -10.[8] Certain phenolic acids have been shown to induce apoptosis via the Fas/FasL system, a key component of the extrinsic pathway.[10]
Caption: Apoptotic pathways induced by novel phenylacetic acid compounds.
Enzyme Inhibition: A Primary Modality
Direct inhibition of enzymes crucial for cancer cell survival and proliferation is another major mechanism of action.
HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to condensed chromatin and transcriptional repression.[11][12] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Phenylacetic acid derivatives can act as potent HDAC inhibitors, preventing this deacetylation.[13] This inhibition results in histone hyperacetylation, which "loosens" the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[11][13] The subsequent upregulation of p21 blocks cyclin/CDK complexes, leading to cell cycle arrest, and can ultimately trigger apoptosis.[13][14] This epigenetic modulation represents a powerful anti-cancer strategy.
Caption: Mechanism of HDAC inhibition by phenylacetic acid derivatives.
The anti-inflammatory properties of many phenylacetic acid derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes.[15] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] While traditional NSAIDs often inhibit both isoforms, the development of selective COX-2 inhibitors is a major goal, as COX-1 has a protective role in the gastric mucosa.[15] Novel phenylacetic acid compounds have been evaluated for their inhibitory activity against both COX isoforms, and some demonstrate significant potential as anti-inflammatory agents.[17][18]
Caption: Inhibition of the arachidonic acid pathway via COX enzymes.
Methodologies for Mechanistic Elucidation
Validating the mechanism of action requires a suite of robust, well-controlled experiments. The following protocols provide a self-validating framework for investigating the activities discussed above.
In Vitro Cytotoxicity and Apoptosis Assays
Rationale: This colorimetric assay is a foundational step to determine the concentration at which a compound exhibits cytotoxic effects (IC50). It measures the metabolic activity of living cells, providing a quantitative measure of viability. A dose-dependent decrease in signal is the first indicator of a compound's anti-proliferative potential.
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the novel phenylacetic acid compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Rationale: This flow cytometry-based assay provides definitive evidence of apoptosis and distinguishes it from necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells, thus allowing for precise quantification of different cell populations.
Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentration for 24 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
Incubation: Incubate in the dark at room temperature for 15 minutes.
Analysis: Analyze the cells immediately using a flow cytometer. The results will quadrant the cell population into: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[9]
Enzyme Inhibition Assays
Rationale: This in vitro assay directly measures the compound's ability to inhibit HDAC enzyme activity. It uses a fluorogenic substrate that, when deacetylated by an active HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. Inhibition of HDAC activity results in a reduced signal.
Reaction Setup: In a 96-well plate, add HeLa nuclear extract (as a source of HDACs), the fluorogenic HDAC substrate, and varying concentrations of the phenylacetic acid inhibitor.
Incubation: Incubate the plate at 37°C for 30 minutes to allow for the enzymatic reaction.
Development: Add the developer solution containing a protease that cleaves the deacetylated substrate. Incubate at 37°C for 15 minutes.
Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value for HDAC inhibition.
Western Blotting for Protein Expression Analysis
Rationale: Western blotting validates the upstream and downstream effects of the compound on specific signaling pathways. By quantifying changes in the expression levels of key proteins (e.g., cleaved caspases, p21, Bax), one can confirm the mechanistic hypotheses derived from cellular and enzymatic assays. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across samples, validating the observed changes.
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-p21, anti-Bax, anti-β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Perform densitometry analysis to quantify the relative expression of target proteins, normalized to the loading control.
Data Interpretation and Case Study
To synthesize the data from these methodologies, consider a hypothetical novel phenylacetic acid derivative, Compound-X.
Table 1: Summary of In Vitro Activity for Compound-X
Assay Type
Target
Result (IC50 in µM)
Cell Viability
HepG2 (Liver Cancer)
1.45
MCF-7 (Breast Cancer)
5.20
MRC-5 (Normal Lung)
> 50
Enzyme Inhibition
HDAC (Pan-Assay)
0.95
COX-1
25.5
COX-2
8.30
Interpretation:
The data in Table 1 strongly suggests a primary mechanism of action for Compound-X.
Potency and Selectivity: The compound is highly potent against the HepG2 cancer cell line and shows significant selectivity over normal MRC-5 cells, which is a desirable therapeutic characteristic.[9]
Primary Mechanism: The sub-micromolar IC50 value for HDAC inhibition, which is lower than the cellular cytotoxicity IC50, points to HDAC inhibition as the primary molecular mechanism.
Secondary Mechanism: The moderate inhibition of COX-2 suggests the compound may also possess anti-inflammatory properties, but this is likely a secondary effect compared to its potent HDAC inhibition.
Conclusion and Future Directions
Novel phenylacetic acid compounds represent a highly promising class of therapeutic agents with diverse and potent mechanisms of action. The ability to induce apoptosis, inhibit critical enzymes like HDACs and COX, and trigger other cellular stress pathways underscores their versatility in addressing complex diseases like cancer and inflammatory disorders. The key to advancing these compounds from the bench to the clinic lies in a rigorous and integrated approach to mechanistic elucidation. By combining cellular, enzymatic, and proteomic analyses as outlined in this guide, researchers can build a comprehensive understanding of a compound's biological activity, enabling rational optimization and accelerating the drug development process. Future work should continue to focus on designing derivatives with enhanced specificity for their targets to maximize therapeutic efficacy while minimizing off-target effects.
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Al-Ostath, A., et al. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
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In Silico Modeling of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive overview of the in silico modeling workflow for the novel compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. Recognizing the therapeutic potential inh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the in silico modeling workflow for the novel compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. Recognizing the therapeutic potential inherent in its sulfonamide and phenylacetic acid moieties, this document outlines a structured, multi-faceted computational approach to characterize its potential bioactivity, pharmacokinetics, and safety profile. We will explore the rationale behind target selection, detailing methodologies for molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols to facilitate the virtual screening and lead optimization process.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid presents a compelling scaffold for drug discovery. It synergistically combines two pharmacologically significant moieties: a sulfonamide group and a phenylacetic acid derivative. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and, more broadly, their capacity to inhibit a range of enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs).[1][2] Phenylacetic acid derivatives have demonstrated diverse biological activities, including anti-inflammatory and anticonvulsant effects, by modulating targets such as the KEAP1-NRF2 pathway and voltage-gated sodium channels.[3][4]
The convergence of these two pharmacophores in a single molecule suggests a rich potential for novel therapeutic applications. However, the specific biological targets and the overall drug-like properties of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid remain uncharacterized. In silico modeling offers a rapid, cost-effective, and powerful avenue to generate initial hypotheses and guide subsequent experimental validation. This guide will delineate a comprehensive in silico workflow to elucidate the therapeutic promise of this compound.
The Strategic Framework: A Multi-Pillar In Silico Approach
Our in silico investigation is built upon a logical progression of computational techniques, each providing a unique layer of insight into the molecule's behavior. This multi-pillar approach ensures a holistic evaluation, from initial target identification to the prediction of its ultimate fate within a biological system.
Figure 1: A schematic representation of the integrated in silico drug discovery workflow.
Phase 1: Target Identification and Molecular Docking
The initial and most critical step is to identify plausible biological targets for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. Based on the known activities of its constituent moieties, we hypothesize that this compound could interact with enzymes from the carbonic anhydrase or matrix metalloproteinase families. For the purpose of this guide, we will focus on Human Carbonic Anhydrase II (CA II) and Human Matrix Metalloproteinase-9 (MMP-9) as primary hypothetical targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for elucidating the binding mode of a ligand at the atomic level.
Rationale for Target Selection
Carbonic Anhydrase II (CA II): A well-validated drug target for diuretics and anti-glaucoma agents. The sulfonamide moiety is a classic zinc-binding group found in numerous CA inhibitors.[5][6][7]
Matrix Metalloproteinase-9 (MMP-9): Implicated in various pathological processes, including cancer metastasis and inflammation. Sulfonamide-containing compounds have been successfully designed as MMP inhibitors.[1][2][8]
Experimental Protocol: Molecular Docking
This protocol outlines a standard molecular docking workflow using AutoDock Vina, a widely used and freely available software.
Step 1: Preparation of the Receptor
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HEA for Human Carbonic Anhydrase II and PDB ID: 1L6J for Human Matrix Metalloproteinase-9.[9][10]
Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.
Step 2: Preparation of the Ligand
Generate 3D Structure: Create the 3D structure of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid using a molecular builder such as Avogadro or ChemDraw.
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Assign Charges and Torsion: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds in the ligand.
Step 3: Defining the Binding Site and Running the Docking Simulation
Grid Box Definition: Define a grid box that encompasses the active site of the receptor. For CA II, this will be centered on the catalytic zinc ion. For MMP-9, the active site cleft containing the catalytic zinc is the target.
Execution: Run the AutoDock Vina simulation. The program will explore various conformations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.
Step 4: Analysis of Results
Binding Affinity: The primary output is the binding affinity, expressed in kcal/mol. More negative values indicate a more favorable binding interaction.
Binding Pose: Visualize the predicted binding poses of the ligand within the active site using molecular visualization software like PyMOL or UCSF Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Figure 2: A flowchart illustrating the key steps in a molecular docking experiment.
Phase 2: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for an assessment of the stability of the docked complex and a more refined understanding of the binding interactions.
The Rationale for Dynamic Simulation
MD simulations provide critical insights that static docking cannot, such as:
Stability of the Binding Pose: Assessing whether the ligand remains stably bound in the active site over a simulated timeframe.
Conformational Changes: Observing any induced-fit effects in the protein upon ligand binding.
Solvent Effects: Explicitly modeling the role of water molecules in the binding event.
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used simulation package.
Step 1: System Preparation
Start with the Docked Complex: Use the most promising binding pose from the molecular docking as the starting structure.
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand, which can be done using tools like the Antechamber package or online servers.
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
Step 2: Simulation
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints.
Step 3: Trajectory Analysis
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
Analysis Metric
Description
Interpretation of a Favorable Result
RMSD
Measures the average deviation of atomic positions from a reference structure.
A stable plateau in the RMSD plot for both the protein and the ligand suggests a stable complex.
RMSF
Indicates the fluctuation of each atom from its average position.
Lower RMSF values for active site residues in the presence of the ligand can indicate stabilization upon binding.
Hydrogen Bonds
The number and duration of hydrogen bonds between the ligand and protein.
A consistent number of hydrogen bonds throughout the simulation indicates stable interactions.
Binding Free Energy
An estimation of the strength of the ligand-protein interaction.
A negative and significant binding free energy value suggests a favorable binding event.
Phase 3: Predictive Modeling for Efficacy and Safety
Building upon the structural insights from docking and MD simulations, we can now employ predictive modeling to estimate the compound's biological activity and its pharmacokinetic properties.
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[9][11][12] While we do not have experimental data for a series of analogs of our target compound, we can leverage existing QSAR models for our hypothesized target classes.
Methodology:
Descriptor Calculation: Calculate a wide range of molecular descriptors for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors.
Model Application: Input these descriptors into pre-existing, validated QSAR models for CA II or MMP-9 inhibitors to predict the potential inhibitory activity of our compound.
Interpretation: The output will be a predicted activity value (e.g., pIC50). This provides a quantitative estimate of the compound's potential potency.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[10][13][14][15] Numerous in silico tools and web servers are available for this purpose.
Key ADMET Properties to Predict:
Absorption:
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.
Caco-2 Permeability: An in vitro model for predicting intestinal absorption.
Distribution:
Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross the BBB, which is important for CNS-acting drugs.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its efficacy.
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.
hERG Inhibition: Predicts the risk of cardiotoxicity.
Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.
Hepatotoxicity: Predicts the risk of liver damage.
Data Presentation: Predicted ADMET Properties
Property
Predicted Value
Interpretation
Human Intestinal Absorption
High
Likely to be well-absorbed orally.
BBB Penetration
Low
Unlikely to have significant CNS effects.
CYP2D6 Inhibition
Non-inhibitor
Low potential for drug-drug interactions via this isoform.
hERG Inhibition
Non-inhibitor
Low risk of cardiotoxicity.
Ames Mutagenicity
Non-mutagenic
Low risk of being a mutagen.
Hepatotoxicity
Low risk
Unlikely to cause liver damage.
(Note: The values in this table are hypothetical and for illustrative purposes only. Actual predictions would be generated using specific ADMET prediction software.)
Synthesis of Insights and Future Directions
The culmination of this multi-faceted in silico workflow provides a comprehensive preliminary assessment of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. The molecular docking and MD simulations can reveal a plausible binding mode and the stability of the interaction with a hypothesized target. The QSAR and ADMET predictions offer initial estimates of its potential potency and drug-like properties.
Based on these computational findings, a clear path for experimental validation can be charted. If the in silico results are promising, the next steps would involve the chemical synthesis of the compound, followed by in vitro assays to confirm its activity against the predicted targets. Further biophysical and cellular assays would then be warranted to validate the mechanism of action and assess its therapeutic potential.
This in-depth technical guide demonstrates the power of a structured in silico approach to accelerate the drug discovery process. By integrating various computational methodologies, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in bringing novel therapeutics to the clinic.
References
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Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of toxicology, 85(4), 241–272.
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
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Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20.
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
Phillips, J. C., et al. (2020). Scalable molecular dynamics with NAMD.
PyMOL, The PyMOL Molecular Graphics System, Version 2.4 Schrödinger, LLC.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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Whitty, A., & Soural, M. (2013). The role of the sulfonamide group in matrix metalloproteinase inhibitors. Future Medicinal Chemistry, 5(13), 1547–1561.
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
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Whitepaper: A Scientist's Guide to the Discovery and Synthesis of Novel α-Amino Acid Analogs
Abstract Unnatural α-amino acids (UAAs) are foundational pillars in modern medicinal chemistry and drug discovery.[1] By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce unique structur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Unnatural α-amino acids (UAAs) are foundational pillars in modern medicinal chemistry and drug discovery.[1] By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce unique structural, chemical, and physical properties into peptides and small molecules, thereby enhancing therapeutic potential.[2][3] These novel analogs serve as invaluable tools for creating peptidomimetics with improved metabolic stability and receptor affinity, optimizing the pharmacokinetic profiles of drug candidates, and designing molecules with precisely controlled three-dimensional structures.[1][4] This guide provides an in-depth exploration of the strategic considerations, synthetic methodologies, and analytical validation required for the successful discovery and development of novel α-amino acid analogs. We will delve into the causality behind experimental design, present field-proven protocols, and offer a practical framework for researchers in organic synthesis and drug development.
Part 1: The Strategic Imperative: Designing Purpose-Driven α-Amino Acid Analogs
The decision to synthesize a novel α-amino acid analog is not arbitrary; it is a hypothesis-driven process aimed at solving specific pharmacological challenges. The true expertise lies in understanding how subtle structural modifications can translate into significant gains in biological activity and drug-like properties.
1.1. Imposing Conformational Constraints
A primary driver for UAA design is the control of peptide conformation. Natural peptides are often hampered by their flexibility, which can lead to poor receptor selectivity and susceptibility to proteolysis.
α,α-Disubstituted Analogs: Introducing a second substituent at the α-carbon sterically restricts the phi (Φ) and psi (Ψ) dihedral angles, locking the peptide backbone into a more defined secondary structure (e.g., a specific turn or helix).[5] These analogs are powerful tools for stabilizing desired bioactive conformations and are precursors to many bioactive compounds.[5][6] The synthesis of these sterically hindered structures is challenging but has seen remarkable advances through synergistic catalysis and photochemistry.[5]
1.2. Modulating Physicochemical Properties
UAAs are critical for overcoming the inherent liabilities of peptide-based therapeutics, such as poor membrane permeability and rapid enzymatic degradation.[2][3]
Fluorination: The incorporation of fluorine or fluoroalkyl groups is a widely used strategy. The high electronegativity of fluorine can alter the pKa of nearby functional groups, enhance binding affinity through new electronic interactions, and block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[7]
Hydrophilicity/Lipophilicity Balance: Strategic placement of UAAs with polar (e.g., hydroxylated, carboxylated) or nonpolar (e.g., extended alkyl, aromatic) side chains can fine-tune a molecule's solubility and lipophilicity, which is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
The overall workflow for UAA-driven drug discovery integrates design, synthesis, and analysis in a cyclical process of optimization.
Caption: Iterative workflow for the discovery and optimization of UAA-based therapeutics.
Part 2: The Synthetic Toolkit: Modern Methodologies for UAA Construction
The synthesis of non-proteinogenic α-amino acids, particularly in an enantiomerically pure form, is a significant challenge that has spurred considerable innovation in organic chemistry.[4] The choice of synthetic route depends on the target structure, desired scale, and available starting materials.
2.1. Foundational Asymmetric Strategies
Achieving high enantioselectivity is paramount, as the biological activity of chiral molecules is typically confined to a single enantiomer.
Catalytic Enantioselective Synthesis: This is the most efficient and atom-economical approach.
Transition Metal Catalysis: Chiral transition metal complexes (e.g., using Rhodium, Palladium, Iridium, Copper) are highly effective for reactions like asymmetric hydrogenation of dehydro-amino acid precursors or catalytic allylation of imino esters.[8][9] Recent breakthroughs include iron- and ruthenium-catalyzed nitrene C-H insertions into abundant carboxylic acids, providing a direct and stereocontrolled route to protected α-amino acids.[10]
Organocatalysis: Small chiral organic molecules, such as tertiary amine-squaramides, can catalyze reactions like Mannich-type additions to N-protected aldimines, yielding adducts that are readily converted to non-proteinogenic α-amino acids.[11]
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. Engineered enzymes, such as tryptophan synthase (TrpB) or threonine aldolases, can be used to synthesize β-substituted amino acids or α,α-dialkyl-α-amino acids from simple precursors.[6][12] This approach is considered highly sustainable and effective for generating complex stereochemistries.[12]
2.2. Key Synthetic Transformations
Several named reactions form the bedrock of α-amino acid synthesis.
Strecker Synthesis: A classic and highly convergent method, the Strecker synthesis combines an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the target amino acid.[13] While the traditional method yields a racemic mixture, modern asymmetric variants utilizing chiral auxiliaries or catalysts can provide high enantioselectivity.
Amidomalonate Synthesis: This method is a variation of the malonic ester synthesis.[13] It involves the alkylation of a diethyl acetamidomalonate enolate with an alkyl halide, followed by hydrolysis and decarboxylation to yield the desired α-amino acid.[13] It is a robust and reliable method for a wide range of analogs.
Multicomponent Reactions (MCRs): MCRs are exceptionally powerful for generating molecular diversity.
Ugi Reaction: This four-component reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single pot to produce an α-acylamino carboxamide.[14] This reaction is particularly valuable in combinatorial chemistry for rapidly building libraries of peptide-like scaffolds.[15] When an α-amino acid is used as the carboxylic acid and amine source, it becomes a 5-center-4-component reaction (U-5C-4CR).[14]
Passerini Reaction: A related three-component reaction, the Passerini reaction couples a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[15][16]
Caption: Simplified mechanism of the Ugi four-component reaction.
2.3. Emerging and Specialized Methodologies
The field continues to evolve with the development of novel synthetic strategies.
Photoredox Catalysis: Visible-light-mediated reactions have opened new avenues for UAA synthesis under mild conditions.[5] These methods can enable C-O bond activation of alcohols or other challenging transformations to generate radical precursors for addition to chiral imine acceptors.[17][18]
Electrophilic vs. Nucleophilic Amination: The formation of the crucial C-N bond can be approached in two ways. Electrophilic amination involves the reaction of an enolate (nucleophilic α-carbon) with an electrophilic nitrogen source, though this can be limited by the availability of nitrogen reagents.[5] The nucleophilic approach is often more direct, avoiding the need for subsequent reductive cleavage steps.[5]
Synthetic Method
Key Features
Advantages
Causality/Considerations
Asymmetric Strecker
Aldehyde + Amine + Cyanide
Convergent, uses simple precursors.
Requires handling of toxic cyanide; stereocontrol depends on chiral catalyst/auxiliary.
Amidomalonate
Malonate Alkylation
Robust, reliable, good for various side chains.
Multi-step process (alkylation, hydrolysis, decarboxylation).
Ugi MCR
4-Component Reaction
High diversity, rapid library synthesis.
Product structure is complex; requires isocyanide reagents.
Catalytic C-H Amination
Direct C-H to C-N conversion
High atom economy, uses abundant feedstocks.
Substrate scope and regioselectivity are catalyst-dependent.
Biocatalysis
Enzyme-mediated
Unmatched stereoselectivity, green conditions.
Requires enzyme discovery/engineering for novel substrates.
Part 3: Validation and Characterization: Ensuring Purity and Structural Integrity
The synthesis of a novel compound is incomplete without rigorous purification and characterization. This self-validating process is critical to ensure that the material tested in biological assays is indeed the intended molecule at a known purity.
3.1. Purification and Enantiomeric Separation
Crude reaction mixtures almost always contain byproducts, reagents, and potentially a mixture of stereoisomers.
Chromatography: This is the workhorse of purification.[19]
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are essential for separating enantiomers and assessing the enantiomeric excess (e.e.) of a synthetic product.[20] Reverse-phase HPLC is used for the final purification of the target compound.
Gas Chromatography (GC): For volatile amino acid derivatives, GC with a chiral stationary phase can provide rapid and high-resolution separation of enantiomers.[21]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Sample Preparation: Dissolve a small amount (~1 mg) of the purified, derivatized α-amino acid analog in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) to a concentration of ~1 mg/mL. A derivatization step (e.g., esterification or N-acylation) is often required to improve chromatographic behavior.
Instrumentation:
HPLC System: A standard HPLC system with a UV detector.
Chiral Column: Select a column based on the analyte's structure (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).
Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio is optimized to achieve baseline separation (e.g., starting with 90:10 hexane:isopropanol).
Method:
Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
Inject a small volume (5-10 µL) of the sample.
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
Inject a sample of the corresponding racemic mixture to identify the retention times of both enantiomers.
Data Analysis:
Integrate the peak areas for both enantiomers (A1 and A2).
Calculate the enantiomeric excess using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100 .
Self-Validation: The sum of the peak areas for the two enantiomers should account for >99% of the total integrated area in the chromatogram to ensure the sample is chemically pure. The baseline should be stable and free of interfering peaks from the reaction matrix.
3.2. Structural Elucidation
A combination of spectroscopic techniques is required to unambiguously determine the structure of the synthesized analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete chemical structure.[22][23]
¹H and ¹³C NMR: Confirm the presence of all functional groups and the carbon-hydrogen framework.
2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons.
NOESY: Can be used to determine relative stereochemistry by observing through-space correlations between protons.[14]
Mass Spectrometry (MS): MS provides highly accurate molecular weight information and fragmentation data that further confirms the structure.[24][25]
High-Resolution MS (HRMS): Provides an exact mass measurement, allowing for the determination of the elemental formula.
Tandem MS (MS/MS): The molecule is fragmented in the mass spectrometer, and the resulting fragment ions provide sequence or structural information that confirms connectivity.[26]
Conclusion and Future Outlook
The field of novel α-amino acid analog synthesis is driven by the relentless need for more effective and safer therapeutics. Future advancements will likely focus on several key areas:
Late-Stage Functionalization: Methods that allow for the direct modification of complex molecules, including existing drugs, will be highly valuable for rapidly generating new analogs.
Enhanced Catalysis: The development of more robust, efficient, and versatile catalysts (metal-, organo-, and bio-catalysts) will continue to simplify the synthesis of previously inaccessible structures.[10]
Automation and High-Throughput Synthesis: Integrating automated synthesis platforms with MCRs and other efficient reactions will accelerate the discovery process, allowing for the rapid screening of large compound libraries.
As our understanding of disease pathways deepens, the demand for precisely tailored molecular tools will only grow. The principles and methodologies outlined in this guide provide a robust foundation for researchers to design, synthesize, and validate the next generation of α-amino acid analogs that will shape the future of medicine.
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Unlocking the Therapeutic Potential of Substituted Phenylacetic Acids: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The phenylacetic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. From...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The phenylacetic acid scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. From ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) to promising candidates in oncology and neuroprotection, the versatility of this chemical motif is undeniable. This technical guide provides a comprehensive exploration of the therapeutic potential of substituted phenylacetic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. As a senior application scientist, this document is designed to bridge foundational chemical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors.
The Phenylacetic Acid Core: A Foundation for Diverse Bioactivity
Phenylacetic acid, a simple organic compound consisting of a phenyl group attached to an acetic acid moiety, and its derivatives are found in a wide array of biologically active molecules.[1] The ability to readily modify the phenyl ring with various substituents allows for the fine-tuning of the molecule's physicochemical properties, leading to a broad spectrum of pharmacological activities.[2] This structural versatility has led to the development of numerous drugs, including well-known NSAIDs like diclofenac and ibuprofen, as well as compounds investigated for their anticancer and neuroprotective effects.[3][4]
Mechanisms of Action: From Inflammation to Neuroprotection
The therapeutic efficacy of substituted phenylacetic acids stems from their ability to interact with a variety of biological targets. The specific substitutions on the phenyl ring dictate the primary mechanism of action.
Anti-Inflammatory Activity: The Role of Cyclooxygenase (COX) Inhibition
Many phenylacetic acid derivatives, most notably the NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are the two main isoforms of this enzyme, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.
The general mechanism of COX inhibition by NSAIDs involves blocking the enzyme's active site, thereby preventing the binding of arachidonic acid. The selectivity of these drugs for COX-1 versus COX-2 is a critical factor in their therapeutic profile and side-effect liability.
Below is a simplified representation of the COX inhibition pathway.
Caption: COX inhibition by substituted phenylacetic acid NSAIDs.
Anticancer Potential: Targeting DNA Repair and Apoptosis
Emerging research has highlighted the potential of substituted phenylacetic acids as anticancer agents.[2][5] One of the key mechanisms identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[6][7] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[1] Inhibition of PARP-1 leads to an accumulation of DNA single-strand breaks, which are converted to toxic double-strand breaks during replication.[8] In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[1]
The downstream signaling of PARP inhibition can also involve the modulation of various pathways, including the MAPK pathway, and can lead to the downregulation of proteins involved in homologous recombination repair, such as BRCA1 and RAD51.[6][8]
Caption: Anticancer mechanism via PARP-1 inhibition.
Neuroprotective Effects: A Multifaceted Approach
Phenolic acids, including derivatives of phenylacetic acid, have demonstrated significant neuroprotective potential.[9] Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways implicated in neurodegeneration.[6][10] These compounds can mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis.[11]
Key molecular targets and pathways include:
MAPK/ERK Pathway: Modulation of this pathway can influence cell survival and inflammation.[6][12]
PI3K/AKT Pathway: Activation of this pathway is known to promote neuronal survival.[6]
NF-κB Signaling: Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines.[6]
The ability of these compounds to cross the blood-brain barrier is a crucial factor for their therapeutic efficacy in neurological disorders.[10]
Caption: Neuroprotective mechanisms of phenolic acids.
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The biological activity of substituted phenylacetic acids is highly dependent on the nature and position of the substituents on the phenyl ring. Understanding the SAR is crucial for designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Anti-Inflammatory Derivatives (NSAIDs)
For NSAIDs, the SAR is well-established. Key structural features influencing COX inhibition include:
Carboxylic Acid Group: This acidic moiety is generally essential for activity, as it mimics the carboxylate of arachidonic acid and interacts with a key arginine residue in the COX active site.
Substituents on the Phenyl Ring: The presence of specific substituents and their positions can significantly impact potency and selectivity for COX-2 over COX-1. For example, in diclofenac, the two chlorine atoms in the ortho positions of the aniline ring force a non-planar conformation, which is thought to contribute to its high potency.[13][14]
Lipophilicity: The overall lipophilicity of the molecule affects its ability to access the hydrophobic channel of the COX enzyme.[13]
Compound
R1
R2
R3
R4
R5
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Diclofenac
H
Cl
NH-Ph(2,6-di-Cl)
H
H
4.802
0.822
5.84
Celecoxib (Reference)
-
-
-
-
-
>100
0.091
>1099
Indomethacin (Reference)
H
Cl
CO-Ph(4-Cl)
OMe
H
0.018
0.96
0.019
Amfenac
H
NH2
H
H
H
0.250
0.150
1.67
Data compiled from multiple sources.[13][14][15] Note: Lower IC50 indicates higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Anticancer Derivatives
The SAR for anticancer phenylacetic acid derivatives is an active area of research. For PARP-1 inhibitors, key structural considerations often involve moieties that can mimic the nicotinamide portion of NAD+, the natural substrate of PARP-1. For phenylacetamide derivatives, studies have shown that:
Substituents on the N-phenyl ring: The presence of electron-withdrawing groups, such as a nitro group, can enhance cytotoxic activity against certain cancer cell lines.[5] In contrast, electron-donating groups like methoxy may lead to lower activity.[5]
A systematic and rigorous experimental workflow is essential to validate the therapeutic potential of novel substituted phenylacetic acids. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.
Synthesis of Substituted Phenylacetic Acids: A General Protocol
A common and versatile method for the synthesis of substituted phenylacetic acids is the carbonylation of the corresponding benzyl chloride.[17]
Reaction Setup: In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.01 eq), a phase-transfer catalyst like tetraethylammonium chloride (0.1 eq), and an aqueous solution of sodium hydroxide (2.0 eq) in a suitable solvent like xylene.
Carbonylation: Pressurize the reactor with carbon monoxide (10-20 atm).
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide.
Isolation: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to a pH of approximately 2 to precipitate the phenylacetic acid derivative.
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted phenylacetic acid.
Caption: General synthesis workflow for substituted phenylacetic acids.
In Vitro Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology: MTT Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the synthesized phenylacetic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[18]
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[19]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A fluorometric or colorimetric assay can be used to screen for COX-1 and COX-2 inhibition.
Reagent Preparation: Prepare the assay buffer, COX enzymes (COX-1 and COX-2), arachidonic acid (substrate), and a fluorescent probe according to the kit manufacturer's instructions.
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test inhibitor at various concentrations. Include wells for enzyme control (no inhibitor) and a positive control inhibitor (e.g., celecoxib for COX-2).
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.[8]
Fluorescence Measurement: Add the fluorescent probe, which reacts with the prostaglandin G2 produced by the COX enzyme, and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases.
Step-by-Step Methodology: Neuroprotection Assay
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.[20][21]
Neurotoxin Challenge: Induce neurotoxicity by exposing the differentiated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-β peptide for Alzheimer's disease models.
Compound Treatment: Co-treat or pre-treat the cells with various concentrations of the test compounds.
Viability Assessment: After the treatment period (e.g., 24-48 hours), assess cell viability using an MTT assay or by measuring the release of lactate dehydrogenase (LDH).
Mechanistic Studies: To further investigate the mechanism of neuroprotection, specific assays can be performed to measure markers of oxidative stress (e.g., reactive oxygen species levels), apoptosis (e.g., caspase-3 activity), and neuroinflammation (e.g., cytokine levels).[20][22][23]
Data Analysis: Determine the protective effect of the compounds by comparing the viability of cells treated with the neurotoxin alone versus those co-treated with the test compounds.
Challenges and Future Directions
Despite the proven success of the phenylacetic acid scaffold, several challenges remain in the development of new therapeutics based on this motif.
Toxicity and Side Effects: For NSAIDs, gastrointestinal toxicity due to COX-1 inhibition is a major concern.[24] For other applications, off-target effects and general cytotoxicity need to be carefully evaluated.
Bioavailability: Poor aqueous solubility can limit the oral bioavailability of some derivatives, necessitating formulation strategies to enhance their absorption.[3][25]
Drug Resistance: As with many anticancer agents, the development of resistance to phenylacetic acid-based drugs is a potential challenge that needs to be addressed.[26]
The future of drug discovery centered on the phenylacetic acid scaffold is promising. Key areas of future research include:
Scaffold Hopping and Morphing: Exploring novel scaffolds that retain the key pharmacophoric features of phenylacetic acid derivatives but possess improved properties.[9]
Targeted Drug Delivery: Developing drug delivery systems to specifically target the diseased tissue, thereby enhancing efficacy and reducing systemic side effects.
Combination Therapies: Investigating the synergistic effects of phenylacetic acid derivatives with other therapeutic agents. For example, combining PARP inhibitors with immunotherapy is a promising strategy in cancer treatment.[26]
Personalized Medicine: Identifying biomarkers to predict which patients are most likely to respond to a particular phenylacetic acid-based therapy.
By leveraging a deep understanding of the chemistry, pharmacology, and experimental evaluation of substituted phenylacetic acids, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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Manivasagam, T., et al. (2020). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 11, 545. [Link]
Zhang, P., et al. (2014). Quantitative structure activity relationship indanylacetic acid derivatives models based on a novel machine learning method. Journal of Chemical and Pharmaceutical Research, 6(6), 2549-2552. [Link]
El-Sayed, M. A. A., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 36(1), 147-160. [Link]
Esteban-Fernández, A., et al. (2017). Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action. Frontiers in nutrition, 4, 3. [Link]
Ship, E., et al. (2018). An In Vitro Model for Neuroscience: Differentiation of SH-SY5Y Cells into Cells with Morphological and Biochemical Characteristics of Mature Neurons. Journal of visualized experiments : JoVE, (135), 57531. [Link]
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Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current computer-aided drug design, 7(2), 98–108. [Link]
Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. (2022). MDPI. [Link]
Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2022). Oxford Academic. [Link]
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2022). MDPI. [Link]
Enikolopov, G., & Overstreet-Wadiche, L. (2011). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Journal of neuroscience methods, 201(1), 133-141. [Link]
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
An In-depth Technical Guide to Chlorophenylacetic Acid Compounds: Chemical Structure, Hazards, and Handling
Abstract This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and associated hazards of the three isomers of chlorophenylacetic acid: 2-chlorophenylacetic acid, 3...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and associated hazards of the three isomers of chlorophenylacetic acid: 2-chlorophenylacetic acid, 3-chlorophenylacetic acid, and 4-chlorophenylacetic acid. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical information on the synthesis, applications, and safety protocols for these compounds. By integrating data from established safety data sheets, academic literature, and chemical databases, this guide aims to be an authoritative resource for the safe and effective handling and utilization of chlorophenylacetic acid isomers in a laboratory and industrial setting.
Introduction: The Significance of Chlorophenylacetic Acids
Chlorophenylacetic acids are a class of halogenated aromatic carboxylic acids that serve as versatile building blocks in organic chemistry. Their structure, featuring a phenyl ring substituted with both a chlorine atom and an acetic acid moiety, imparts a unique reactivity that is leveraged in the synthesis of a wide range of commercially and scientifically important molecules. The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—significantly influences the compound's physical properties, chemical reactivity, and biological activity.
These compounds are of particular interest in the pharmaceutical and agrochemical industries. For instance, 2-chlorophenylacetic acid is a key precursor in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1] 4-Chlorophenylacetic acid is utilized in the production of other pharmaceuticals, pesticides, and even as a plant growth hormone.[1] Understanding the distinct characteristics and hazards of each isomer is therefore paramount for their safe and efficient application in research and development.
This guide will delve into the specific attributes of each isomer, providing a comparative analysis of their properties, a detailed examination of their toxicological profiles, and practical, step-by-step protocols for their synthesis and handling.
Chemical Structure and Physicochemical Properties: A Comparative Analysis
The fundamental difference between the three isomers of chlorophenylacetic acid lies in the position of the chlorine atom on the benzene ring. This seemingly minor structural variation leads to notable differences in their physical and chemical properties.
Caption: Chemical structures of 2-, 3-, and 4-chlorophenylacetic acid.
The following table summarizes and compares the key physicochemical properties of the three isomers.
Property
2-Chlorophenylacetic Acid
3-Chlorophenylacetic Acid
4-Chlorophenylacetic Acid
CAS Number
2444-36-2
1878-65-5
1878-66-6
Molecular Formula
C₈H₇ClO₂
C₈H₇ClO₂
C₈H₇ClO₂
Molecular Weight
170.59 g/mol
170.59 g/mol
170.59 g/mol
Appearance
White to light yellow crystalline solid
White to light yellow powder or crystals
White to off-white crystalline powder
Melting Point
92-95 °C
76-79 °C
102-105 °C
Boiling Point
145 °C at 5 mmHg
Not available
Not available
pKa
4.07 (at 25 °C)
Not available
Not available
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.
Soluble in methanol.
Soluble in ethanol.
Synthesis of Chlorophenylacetic Acid Isomers: Common Methodologies
The most prevalent method for the industrial synthesis of chlorophenylacetic acid isomers is the hydrolysis of the corresponding chlorobenzyl cyanides. This can be achieved through either acidic or alkaline conditions.
General Synthesis Workflow: Hydrolysis of Chlorobenzyl Cyanide
Caption: Generalized workflow for the synthesis of chlorophenylacetic acid isomers.
Experimental Protocol: Acid-Catalyzed Hydrolysis of o-Chlorobenzyl Cyanide
This protocol describes the synthesis of 2-chlorophenylacetic acid via the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide. The rationale for choosing acid hydrolysis in a laboratory setting is often its straightforward workup procedure.
Materials:
2-Chlorobenzyl cyanide
Concentrated sulfuric acid (H₂SO₄)
Water
Ice
Equipment:
Round-bottom flask with a reflux condenser
Heating mantle
Stirring apparatus
Beaker
Buchner funnel and flask
Filtration paper
Procedure:
In a round-bottom flask equipped with a reflux condenser and stirrer, cautiously add a solution of sulfuric acid in water (e.g., 60% H₂SO₄).
Slowly add 2-chlorobenzyl cyanide to the acid solution while stirring.
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
After cooling, pour the reaction mixture over crushed ice to precipitate the crude 2-chlorophenylacetic acid.
Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a water-ethanol mixture).
Hazards and Toxicological Profile
The chlorophenylacetic acid isomers are classified as hazardous materials, and appropriate safety precautions must be observed during their handling. The primary hazards are associated with skin, eye, and respiratory irritation.[2][3]
The mechanism of toxicity for the broader class of chlorophenoxy herbicides, to which these compounds are related, involves dose-dependent cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetylcoenzyme A metabolism.[6][7]
Applications in Research and Drug Development
The unique chemical structures of chlorophenylacetic acid isomers make them valuable intermediates in the synthesis of a variety of biologically active molecules.
2-Chlorophenylacetic Acid: As previously mentioned, this isomer is a critical precursor for the synthesis of diclofenac, a widely used NSAID.[1] It is also employed in the synthesis of other pharmaceuticals, including analgesics and antibiotics.[8] Its conversion to 2-hydroxyphenylacetic acid is a key step in the production of various pharmaceutical building blocks.
3-Chlorophenylacetic Acid: This isomer is utilized in organic synthesis as a building block for more complex molecules. While less prominent in high-volume pharmaceutical production compared to its isomers, it serves as a valuable starting material in medicinal chemistry for the development of novel therapeutic agents.
4-Chlorophenylacetic Acid: This isomer has a broader range of applications. It is a potent aromatase inhibitor and antagonizes estrogen signaling, making it a subject of interest in cancer research, particularly for estrogen-sensitive breast cancer.[9] It is also used in the synthesis of certain pesticides and as a plant growth regulator.[1]
Safety and Handling Protocols
Given the hazardous nature of chlorophenylacetic acids, strict adherence to safety protocols is essential.
Engineering Controls:
Work with these compounds in a well-ventilated area, preferably within a chemical fume hood.
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended.
Handling and Storage:
Avoid creating dust when handling the solid material.
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Environmental Fate and Metabolism
The environmental fate and metabolism of chlorophenylacetic acids are not as extensively studied as some more common herbicides. However, based on their chemical structure, they are expected to undergo microbial degradation in soil and water. The chlorine substituent may increase their persistence in the environment compared to unsubstituted phenylacetic acid. As with other chlorophenolic compounds, their degradation can proceed through photochemical reactions or microbial metabolism.[10] It is important to prevent the release of these compounds into the environment, as their impact on aquatic life and ecosystems is not fully characterized.
Conclusion
The chlorophenylacetic acid isomers are valuable chemical intermediates with significant applications in the pharmaceutical and agrochemical industries. Their utility, however, is coupled with notable hazards, primarily skin, eye, and respiratory irritation. A thorough understanding of their distinct physicochemical properties, synthesis methods, and toxicological profiles is essential for their safe and effective use. This guide has provided a consolidated overview of this critical information to support researchers and professionals in their work with these important compounds. Adherence to the recommended safety and handling protocols is paramount to minimize risks and ensure a safe working environment.
References
CN1927810A - Preparation method of chlorophenyl acetic acid - Google P
Comprehensive Overview of 2-Chlorophenylacetic Acid (CAS: 2444-36-2).
Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed. (URL: [Link])
Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review | Request PDF - ResearchGate. (URL: [Link])
Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide - ResearchGate. (URL: [Link])
A comprehensive review of chlorophenols: Fate, toxicology and its treatment - PubMed. (URL: [Link])
4.7 2,4-D (020) (T)** - Food and Agriculture Organization of the United Nations. (URL: [Link])
The Sulfonyl Group: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Section 1: The Fundamental Chemistry and Physicochemical Impact of the Sulfonyl Group The sulfonyl group, with its characteristi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Fundamental Chemistry and Physicochemical Impact of the Sulfonyl Group
The sulfonyl group, with its characteristic R-S(=O)₂-R' structure, is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Its prevalence stems from a unique combination of physicochemical properties that medicinal chemists can strategically exploit to modulate a molecule's biological activity.[2]
The sulfur atom in a sulfonyl group is in a high oxidation state (+6), flanked by two electronegative oxygen atoms. This arrangement results in a strong electron-withdrawing effect, significantly influencing the electronic properties of adjacent molecular fragments.[3] This polarity is key to many of its biological functions.
One of the most critical roles of the sulfonyl group is its ability to act as a potent hydrogen bond acceptor.[2][4] The two oxygen atoms can form strong hydrogen bonds with complementary donors on biological targets like enzymes and receptors, contributing significantly to binding affinity and specificity.[2][5] This interaction is a recurring theme in the mechanism of action for many sulfonyl-containing drugs.
Furthermore, the introduction of a sulfonyl group can dramatically alter a molecule's solubility and lipophilicity, two critical parameters in drug design.[2][6] By increasing polarity, the sulfonyl group can enhance aqueous solubility, which is often a prerequisite for effective drug delivery and bioavailability.[3][7] Conversely, the overall impact on lipophilicity can be fine-tuned by the nature of the R and R' substituents, providing a versatile tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The stability of the sulfonyl group to metabolic degradation also makes it an attractive feature for designing long-acting therapeutics.[2]
Section 2: The Sulfonyl Group as a Privileged Pharmacophore
The sulfonyl moiety is a "privileged scaffold," a molecular framework that is able to bind to multiple, unrelated biological targets. This versatility has led to its incorporation into a wide range of drug classes, each with a distinct therapeutic application.
Sulfonamides: The Prototypical Bioactive Scaffold
The sulfonamide functional group (-SO₂NH₂) is perhaps the most well-known and historically significant sulfonyl-containing pharmacophore.[8][9] It forms the basis of several major drug categories:
Antibacterial Agents: The discovery of sulfonamide antibiotics, or "sulfa drugs," was a watershed moment in medicine.[7][10] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth and replication.[8][9] This mechanism is selective for bacteria as humans obtain folic acid from their diet.[9]
Diuretics: Thiazide and loop diuretics frequently incorporate a sulfonamide group.[9] These drugs act on the kidneys to increase urine output, thereby reducing blood volume and blood pressure.[11]
Antidiabetic Agents: Sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes.[9][12] They function by stimulating the release of insulin from pancreatic β-cells.[10]
Anti-inflammatory Agents: Certain non-steroidal anti-inflammatory drugs (NSAIDs), like celecoxib, feature a sulfonamide group.[11][12] These drugs selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory cascade.[11]
Anticancer Agents: A growing number of anticancer drugs, such as pazopanib, incorporate the sulfonamide moiety.[13][14] In these molecules, the sulfonamide group often plays a crucial role in binding to the target kinase or can act as a linker between other important pharmacophoric elements.[14]
Carbonic Anhydrase Inhibitors: Sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.[10] This has led to their use in treating conditions like glaucoma.[10][15]
The broad utility of the sulfonamide group is a testament to its favorable physicochemical properties and its ability to engage in key interactions with a diverse array of biological targets.[6]
The Sulfonyl Group as a Bioisostere
In drug design, the concept of bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful strategy for lead optimization. The sulfonyl group and its derivatives are frequently employed as bioisosteres for other common functional groups, such as the carboxylic acid and amide moieties.[2][16]
Replacement for Carboxylic Acids: The sulfonamide group can mimic the acidic properties and hydrogen bonding patterns of a carboxylic acid.[16] This substitution can sometimes lead to improved efficacy, as seen in the development of certain angiotensin II receptor antagonists where replacing a carboxylic acid with a sulfonamide increased potency threefold.[16]
Replacement for Amides and Other Groups: The sulfonyl group's geometry and electronic properties allow it to serve as a bioisostere for amides, tetrazoles, and even phosphate groups.[2][17] This flexibility allows medicinal chemists to fine-tune a molecule's properties, such as metabolic stability and target engagement, by strategically replacing a labile or less optimal group with a sulfonyl-containing moiety.[17][18] For instance, sulfoximines, aza-analogues of sulfones, have emerged as valuable bioisosteres for sulfones and sulfonamides in drug discovery.[17]
The strategic use of the sulfonyl group as a bioisostere underscores its importance as a versatile tool for modulating molecular properties and enhancing biological activity.
Section 3: Structure-Activity Relationships (SAR) and Rational Drug Design
The biological activity of sulfonyl-containing compounds is highly dependent on their overall molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
A classic example of SAR is seen in the antibacterial sulfonamides. For optimal activity, several structural features are generally required:
An unsubstituted aromatic amino group (-NH₂) at the N4 position is essential, as it mimics the amino group of PABA.[11][19]
The aromatic ring and the sulfonamide group must be in a para orientation.[19]
Substitution on the N1 nitrogen of the sulfonamide group can significantly modulate the compound's pharmacokinetic properties and potency.[19]
These SAR principles have guided the development of numerous sulfonamide drugs with tailored activities and improved safety profiles.
The following diagram illustrates the general SAR for antibacterial sulfonamides:
Caption: Key Structure-Activity Relationships of Antibacterial Sulfonamides.
Section 4: Case Study: The Role of the Sulfonyl Group in Pazopanib
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[13][20][21] Its chemical structure features a prominent sulfonamide group, which is integral to its biological activity.[13][14]
The sulfonamide moiety in pazopanib contributes to its overall physicochemical properties and plays a key role in its binding to the ATP-binding pocket of various tyrosine kinases, including the vascular endothelial growth factor receptors (VEGFRs).[21] The electron-withdrawing nature of the sulfonyl group influences the electronic distribution of the entire molecule, and the oxygen atoms of the sulfonyl group can participate in crucial hydrogen bonding interactions within the kinase domain.
The following diagram illustrates the general mechanism of action for a tyrosine kinase inhibitor like pazopanib, highlighting the role of the sulfonyl group in target engagement.
Caption: Generalized Mechanism of Pazopanib and the Role of its Sulfonyl Group.
Section 5: Experimental Protocols for Evaluating Sulfonyl-Containing Compounds
The evaluation of novel sulfonyl-containing compounds requires a suite of robust in vitro and in vivo assays. The following protocols provide a framework for assessing the biological activity of these molecules.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a sulfonyl-containing compound against a specific enzyme target (e.g., carbonic anhydrase, a kinase, or dihydropteroate synthase).
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
Purified target enzyme
Enzyme substrate
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Assay buffer
96-well microplates
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Prepare a series of dilutions of the test compound in the assay buffer.
In a 96-well plate, add the enzyme and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the substrate to all wells.
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
Calculate the rate of reaction for each concentration of the test compound.
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Causality and Self-Validation: This assay directly measures the compound's ability to interfere with the catalytic activity of the target enzyme. The dose-response curve provides a quantitative measure of potency. Including appropriate controls ensures that the observed inhibition is specific to the test compound and not an artifact of the assay conditions.
Protocol: Cell-Based Assay for Biological Activity
This protocol outlines a general method for assessing the effect of a sulfonyl-containing compound on a specific cellular process (e.g., cell proliferation, signaling pathway activation).
Objective: To determine the EC₅₀ (half-maximal effective concentration) of a test compound.
Materials:
Relevant cell line (e.g., cancer cells, bacterial cells)
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare a series of dilutions of the test compound in the cell culture medium.
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (solvent only).
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
Plot the cell viability as a function of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Causality and Self-Validation: This assay provides a measure of the compound's biological effect in a more physiologically relevant context than an enzyme assay. The dose-dependent response helps to establish a causal link between the compound and the observed cellular outcome.
The following diagram illustrates a typical experimental workflow for evaluating a novel sulfonyl-containing compound:
Caption: A streamlined workflow for the discovery and development of sulfonyl-based drugs.
Section 6: Data Presentation and Interpretation
Table 1: In Vitro Inhibitory Activity of Novel Sulfonamide Derivatives against Target X
Compound ID
Structure Modification
IC₅₀ (nM)
Lead-001
Phenyl
150
Analog-A
4-Chlorophenyl
75
Analog-B
4-Methoxyphenyl
250
Analog-C
Pyridinyl
50
Control
Standard Inhibitor
10
This table allows for a quick assessment of the SAR, indicating that substitution with a 4-chlorophenyl or a pyridinyl group on the N1 position enhances inhibitory activity compared to the initial lead compound.
Conclusion
The sulfonyl group is an exceptionally versatile and valuable functional group in the field of drug discovery. Its unique physicochemical properties, including its strong electron-withdrawing nature and its ability to form key hydrogen bonds, have enabled the development of a wide range of successful therapeutic agents. A thorough understanding of the sulfonyl group's chemistry, its role as a pharmacophore and bioisostere, and the structure-activity relationships that govern its biological activity is essential for any researcher, scientist, or drug development professional seeking to harness its full potential. By employing rigorous experimental protocols and a rational approach to drug design, the sulfonyl group will undoubtedly continue to be a cornerstone of medicinal chemistry for years to come.
References
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Wang, L., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 21(3), 339-373. [Link]
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Application Note: A Robust Protocol for the Synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of interest in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is based on the robust Schotten-Baumann reaction, a reliable method for the N-sulfonylation of amino acids. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction
N-sulfonylated amino acids are a pivotal class of compounds in medicinal chemistry, often serving as key structural motifs in various therapeutic agents. The sulfonamide group can act as a bioisostere for a carboxylic acid or an amide, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability. The target molecule, 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, combines the structural features of a sulfonamide and a non-proteinogenic amino acid, making it a valuable building block for the synthesis of novel bioactive compounds.
The synthesis of this class of compounds is typically achieved through the reaction of an amino acid with a sulfonyl chloride in the presence of a base. This reaction, a classic example of the Schotten-Baumann reaction, is known for its efficiency and broad applicability.[1] This application note will detail a reliable protocol for the synthesis of the title compound, starting from commercially available 2-amino-2-phenylacetic acid and 4-chlorophenylsulfonyl chloride.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction at the sulfonyl group. The amino group of 2-amino-2-phenylacetic acid acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chlorophenylsulfonyl chloride. The reaction is facilitated by a base, which serves two primary purposes: to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General reaction scheme for the synthesis.
This protocol is designed for a laboratory-scale synthesis. Appropriate scaling may be required for different quantities.
Reaction Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-phenylacetic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide (2.5 eq. of NaOH).
Cool the resulting solution to 0-5 °C using an ice bath. The use of a biphasic solvent system or an aqueous-organic mixture is a common practice in Schotten-Baumann reactions to facilitate the dissolution of both the polar amino acid salt and the less polar sulfonyl chloride.[3]
Addition of Sulfonyl Chloride
Dissolve 4-chlorophenylsulfonyl chloride (1.1 eq.) in a minimal amount of 1,4-dioxane.
Transfer the 4-chlorophenylsulfonyl chloride solution to a dropping funnel.
Add the sulfonyl chloride solution dropwise to the cooled amino acid solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The slow, dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.
Technical Note: Inability to Fulfill Request for CAS 117309-47-4 in Proteomics Research
To our valued researchers, scientists, and drug development professionals, We are writing to inform you that we were unable to generate the requested detailed Application Notes and Protocols for CAS 117309-47-4 in the co...
Author: BenchChem Technical Support Team. Date: February 2026
To our valued researchers, scientists, and drug development professionals,
We are writing to inform you that we were unable to generate the requested detailed Application Notes and Protocols for CAS 117309-47-4 in the context of proteomics research.
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Method
experimental setup for testing anti-inflammatory effects of sulfonylamino acids
Topic: Experimental Setup for Testing Anti-inflammatory Effects of Sulfonylamino Acids Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond Glycemic Control Inflammation is a fundam...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Experimental Setup for Testing Anti-inflammatory Effects of Sulfonylamino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Glycemic Control
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. The transcription factor Nuclear Factor-kappa B (NF-κB) serves as a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).[1][2][3]
Sulfonylamino acids, a class of organic compounds, are most widely recognized for their derivatives, the sulfonylureas, which have been a cornerstone in the management of type 2 diabetes for decades.[4] Their primary mechanism in diabetes involves stimulating insulin secretion.[4][5] However, emerging evidence reveals that these compounds possess pleiotropic effects, including anti-inflammatory properties, that extend beyond their impact on glucose metabolism.[5][6][7][8] For instance, certain sulfonylureas have been shown to inhibit the NLRP3 inflammasome and reduce the expression of inflammatory markers.[5] This has spurred significant interest in developing novel sulfonylamino acid-based compounds as direct anti-inflammatory agents.
This guide provides a comprehensive, multi-tiered experimental framework designed to rigorously evaluate the anti-inflammatory potential of novel sulfonylamino acids. The workflow progresses from high-throughput in vitro screening to mechanistic validation and finally to in vivo efficacy confirmation, ensuring a robust and logical pathway for lead compound identification and characterization.
Scientific Rationale: Key Inflammatory Pathways
To effectively screen for anti-inflammatory activity, the experimental design must target the core molecular pathways that drive the inflammatory cascade. Our approach focuses on three interconnected pillars of inflammation:
The NF-κB Signaling Pathway: This pathway is a master regulator of inflammation.[3] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, like lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκB, freeing NF-κB to translocate to the nucleus.[9] Once in the nucleus, NF-κB binds to DNA and activates the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and COX-2.[1][9][10] Assessing the inhibition of NF-κB nuclear translocation is therefore a key indicator of potent anti-inflammatory activity.
Pro-inflammatory Cytokines & Mediators: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are the direct effectors of the inflammatory response, responsible for recruiting immune cells and propagating inflammation.[11][12] Another critical mediator is nitric oxide (NO), produced in large amounts by inducible nitric oxide synthase (iNOS), an enzyme whose expression is also under the control of NF-κB.[13] Quantifying the reduction in these molecules provides a direct measure of a compound's anti-inflammatory output.
The Cyclooxygenase (COX) Pathway: The COX-2 enzyme is induced during inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and swelling.[13][14] Many successful non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. Determining if a sulfonylamino acid directly inhibits COX-2 can reveal a specific and highly relevant mechanism of action.
Figure 1: The NF-κB signaling pathway as a central hub in inflammation.
A Tiered Approach to Screening and Validation
A logical, stepwise progression from broad screening to specific validation is crucial for efficient drug discovery. This workflow minimizes resource expenditure by eliminating non-viable candidates early in the process.
Figure 2: A logical workflow for screening sulfonylamino acids.
Part 1: In Vitro Evaluation – Cellular and Mechanistic Assays
Objective: To identify active sulfonylamino acid compounds and elucidate their cellular mechanism of action using a validated cell-based model of inflammation.
Recommended Cell Model: RAW 264.7 murine macrophages. These cells are robust, easy to culture, and provide a highly reproducible inflammatory response upon stimulation with LPS, making them an industry-standard model.[14] The use of an immortalized cell line ensures consistency across experiments.[15]
Causality: Before assessing anti-inflammatory effects, it is imperative to determine the non-toxic concentration range of the test compounds. A reduction in inflammatory markers is only meaningful if it is not a byproduct of cell death. This assay serves as a critical internal control for all subsequent in vitro experiments.
Methodology (MTT Assay):
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the sulfonylamino acid compounds (e.g., 1 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
Incubation: Incubate the plate for 24 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >90% viability for subsequent experiments.
Protocol 2: Measurement of Inflammatory Mediators
Causality: This protocol directly measures the functional output of the inflammatory response. Inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6) serves as the primary screen for identifying "hit" compounds.
Methodology:
Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the sulfonylamino acid compounds or controls (e.g., Dexamethasone) and incubate for 1 hour.
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.
Incubation: Incubate the plate for 24 hours.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for analysis.
Nitric Oxide (NO) Assay (Griess Test):
Mix 50 µL of cell supernatant with 50 µL of Griess Reagent in a new 96-well plate.[13]
Incubate at room temperature for 10 minutes.
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA):
Use commercial ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.[16][17][18]
Briefly, coat a 96-well plate with the capture antibody.
Block the plate to prevent non-specific binding.
Add cell supernatants and standards to the wells and incubate.
Wash the plate and add the detection antibody.
Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).
Stop the reaction and measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.
Table 1: Representative Data from In Vitro Screening
Compound
Concentration (µM)
NO Inhibition (%)
TNF-α Inhibition (%)
Sulfonylamino Acid A
10
65 ± 5.2
72 ± 6.1
Sulfonylamino Acid B
10
12 ± 2.5
8 ± 1.9
Dexamethasone (Control)
1
88 ± 4.7
92 ± 3.8
Protocol 3: COX-2 Inhibition Assay (Mechanistic)
Causality: This assay determines if the compound's mechanism involves direct inhibition of the COX-2 enzyme, a major target for NSAIDs.
Methodology (Fluorometric Assay):
This protocol is based on commercially available kits.[19][20]
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other kit components as per the manufacturer's protocol.[19][20] Keep the enzyme on ice.
Inhibitor Addition: In a 96-well black plate, add 10 µL of diluted test compound (sulfonylamino acid) or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[19] Add vehicle to the "Enzyme Control" wells.
Enzyme Addition: Add COX-2 enzyme solution to all wells except the "Background" control.
Reaction Initiation: Add a reaction mix containing assay buffer, a fluorometric probe, and arachidonic acid (the substrate).
Kinetic Readout: Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes.
Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control. Calculate the IC₅₀ value for active compounds.
Causality: This assay investigates if the compound acts upstream by preventing the activation of the master inflammatory regulator, NF-κB. A positive result here suggests a broad-spectrum anti-inflammatory potential.
Methodology (Western Blot of Nuclear/Cytoplasmic Fractions):
Cell Treatment: Culture and treat RAW 264.7 cells in 6-well plates with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 30-60 minutes.
Fractionation:
Harvest the cells and gently lyse the cell membrane using a hypotonic buffer to release the cytoplasmic contents.
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction .
Wash the nuclear pellet and lyse it using a high-salt nuclear extraction buffer. The resulting supernatant is the nuclear fraction .[21]
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
Western Blotting:
Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA.
Incubate with a primary antibody against the NF-κB p65 subunit.
Incubate with an HRP-conjugated secondary antibody.
Detect the signal using an ECL substrate.
Validation & Analysis: Re-probe the blot with antibodies for a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions. A successful anti-inflammatory compound will show a decrease in p65 in the nuclear fraction and a corresponding retention in the cytoplasmic fraction compared to the LPS-only treated cells.
Part 2: In Vivo Validation – Acute Inflammation Model
Objective: To confirm the anti-inflammatory efficacy of lead compounds identified in vitro in a whole-organism setting.
Recommended Model: Carrageenan-Induced Paw Edema in Rats. This is a well-established, reproducible, and widely accepted model for evaluating acute inflammation.[22][23] The inflammatory response occurs in distinct phases, allowing for some insight into the mechanism.
Protocol 5: Carrageenan-Induced Paw Edema
Causality: This model mimics the physiological signs of acute inflammation (edema, or swelling).[22] A reduction in paw volume is a direct, quantifiable measure of a compound's ability to suppress this complex in vivo response.
Methodology:
Animal Acclimation & Grouping: Use male Wistar rats (150-200g). Acclimatize them for one week. Divide them into groups (n=6 per group):
Group 1: Vehicle Control (e.g., 0.5% CMC, oral)
Group 2: Test Compound (e.g., 50 mg/kg, oral)
Group 3: Standard Drug (e.g., Indomethacin, 10 mg/kg, oral)
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
Drug Administration: Administer the vehicle, sulfonylamino acid compound, or standard drug orally (p.o.) or intraperitoneally (i.p.).
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis:
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Table 2: Representative Data from In Vivo Paw Edema Model
Treatment Group
Dose (mg/kg, p.o.)
Mean Edema Volume at 3 hr (mL)
Inhibition of Edema (%)
Vehicle Control
--
0.85 ± 0.07
--
Sulfonylamino Acid A
50
0.41 ± 0.05
51.8
Indomethacin (Standard)
10
0.32 ± 0.04
62.4
Integrated Data Interpretation and Conclusion
The strength of this experimental framework lies in the integration of data across different tiers. A promising lead candidate will not only reduce the production of inflammatory mediators like NO and TNF-α in cell culture but will also demonstrate a clear mechanism, such as the inhibition of NF-κB nuclear translocation. Crucially, this in vitro activity must translate to in vivo efficacy, demonstrated by a significant reduction in paw edema.
By following this structured approach, researchers can confidently identify and characterize sulfonylamino acids with genuine anti-inflammatory properties, providing a solid foundation for further preclinical and clinical development. This self-validating system ensures that mechanistic insights are directly linked to functional outcomes, fulfilling the core requirements of modern drug discovery.
References
Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 348-352.
Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols, 2(4), 87.
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
Kalra, S., & Sharma, S. K. (2022). Utility and benefits of sulfonylureas beyond glycemic control. International Journal of Advances in Medicine, 9(2), 246.
Sámano, C., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy, 172, 116239.
Tongaonkar, P., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 439-447.
Gautam, R. K., & Singh, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 861-871.
Lee, D. Y., et al. (2013). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food, 16(11), 992-999.
Scheen, A. J. (2015). Antidiabetic agents: Potential anti-inflammatory activity beyond glucose control. Diabetes & Metabolism, 41(3), 183-194.
Pescara, L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2398.
Cronstein, B. N., et al. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites.
Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. In Methods in Molecular Biology (Vol. 2612, pp. 101-108).
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
Li, Y., et al. (2022). Sulfonylureas for Treatment of Periodontitis-Diabetes Comorbidity-Related Complications: Killing Two Birds With One Stone. Frontiers in Pharmacology, 13, 848906.
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
Li, W., et al. (2018). An Integrated Proteomics and Bioinformatics Approach Reveals the Anti-inflammatory Mechanism of Carnosic Acid. Frontiers in Pharmacology, 9, 394.
Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840-848.
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
CUSABIO. (n.d.). Inflammatory Cytokine ELISA Kits. Retrieved from [Link]
Sales-Campos, H., et al. (2021). Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. International Journal of Molecular Sciences, 22(9), 4383.
A Robust, Validated HPLC Method for Purity Analysis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in bulk drug samples of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol is grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.
Introduction and Scientific Rationale
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, with a molecular formula of C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol , is a molecule of interest in pharmaceutical development[1][2]. Its structure, incorporating a sulfonamide linkage and a phenylacetic acid moiety, suggests its potential role as a synthetic intermediate or an active pharmaceutical ingredient (API). For any compound intended for pharmaceutical use, establishing its purity is a critical step mandated by regulatory agencies worldwide. A precise and reliable analytical method is essential to quantify the main component and detect any process-related impurities or degradation products that could affect the safety and efficacy of the final drug product.
The structural components of the target analyte—two aromatic rings, a carboxylic acid group, and a sulfonamide group—dictate the strategy for HPLC method development. The presence of aromatic chromophores allows for sensitive ultraviolet (UV) detection. The carboxylic acid group (pKa ~4-5) and the sulfonamide proton (pKa ~9-10) mean the molecule's ionization state is pH-dependent. To achieve reproducible retention and sharp peak shapes in reverse-phase chromatography, it is imperative to suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase, a common practice for the analysis of acidic compounds like phenylacetic acid derivatives[3][4].
This guide details a gradient RP-HPLC method that provides excellent resolution of the main peak from potential impurities, leveraging a C18 stationary phase known for its versatility and effectiveness in separating both sulfonamides and phenylacetic acid derivatives[3][5][6].
Potential Impurities and Degradation Pathways
A robust purity method must be capable of separating the API from its potential impurities. These can originate from the synthetic route or from degradation of the drug substance over time.
Process-Related Impurities : Synthesis of the target molecule likely involves the reaction of a 2-amino-2-phenylacetic acid derivative with 4-chlorophenylsulfonyl chloride. Therefore, unreacted starting materials such as 2-amino-2-phenylacetic acid and 4-chlorobenzenesulfonic acid are potential process impurities[7][8]. Side reactions common in such syntheses can also introduce structurally related impurities[9][10].
Degradation Products : Sulfonamides can undergo degradation, primarily through the cleavage of the sulfonamide (S-N) bond[11]. This can lead to the formation of compounds like sulfanilic acid and other related species[11][12]. The stability of the molecule should be assessed under stress conditions (acid, base, oxidation, heat, light) to identify likely degradants.
Experimental Protocol: HPLC Purity Determination
This section provides a comprehensive, step-by-step protocol for the purity analysis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Instrumentation and Materials
Equipment/Material
Specifications
HPLC System
Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Chromatography Column
C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry C18, Ascentis C18)[3][5].
Reagents
Acetonitrile (HPLC Grade), Formic Acid (AR Grade), Water (HPLC Grade).
The following table summarizes the optimized HPLC conditions. The gradient elution is designed to separate early-eluting polar impurities from the main analyte and any late-eluting non-polar impurities.
Rationale for Wavelength Selection: The molecule contains two phenyl rings, making it highly UV active. While phenylacetic acid is often detected at lower wavelengths like 215-220 nm, sulfonamides show strong absorbance in the 254-270 nm range[3][5][13][14]. A wavelength of 254 nm was chosen as it provides a good balance of sensitivity for the parent compound and a wide range of potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength during method development.
Preparation of Solutions
Diluent Preparation:
Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. This composition ensures the solubility of the analyte and its potential impurities.
Reference Standard Solution (0.5 mg/mL):
Accurately weigh approximately 25 mg of the 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid reference standard.
Transfer it into a 50 mL volumetric flask.
Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with the diluent and mix thoroughly.
Sample Solution (0.5 mg/mL):
Accurately weigh approximately 25 mg of the sample to be tested.
Follow the same procedure as for the Reference Standard Solution (steps 2-5).
Method Validation Overview
To ensure the trustworthiness and reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures". The key validation parameters are summarized below.
Validation Parameter
Purpose & Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity index > 0.999 for the main peak).
Linearity
To establish a linear relationship between concentration and detector response. (Correlation coefficient, r² ≥ 0.999 over the range of LOQ to 150% of the target concentration).
Accuracy (Recovery)
To determine the closeness of the test results to the true value. (Recovery should be within 98.0% to 102.0% for the analyte).
Precision
Repeatability: Agreement between results of successive measurements under the same conditions. (RSD ≤ 1.0%). Intermediate Precision: Agreement between results from the same lab on different days/with different analysts. (Overall RSD ≤ 2.0%).
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated. (Typically Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Typically Signal-to-Noise ratio of 10:1).
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature).
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation Formula:
Note: This calculation assumes that all impurities have the same response factor as the main analyte. For a more accurate purity assessment, relative response factors (RRFs) for known impurities should be determined and applied.
Visual Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the logical decisions made during method development.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic flow for HPLC method development.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of purity determination of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. The use of a standard C18 column with a gradient elution of acidified water and acetonitrile provides excellent separation and peak shape. The protocol is straightforward, robust, and ready for validation according to regulatory standards, making it an invaluable tool for quality control in a pharmaceutical research and development environment.
References
ChemSynthesis. (2025). 2-amino-2-phenylacetic acid. Retrieved from [Link]
PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. Retrieved from [Link]
Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.
Koussissis, S., et al. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
Biel-Maeso, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Phenolic Acids. Retrieved from [Link]
Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]
Wang, H. (2010). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Retrieved from [Link]
Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
Application Note & Protocol: Strategies for Solubilizing 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid for In Vitro Applications
Introduction: Understanding the Molecule to Master its Solubility 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a compound of interest in drug discovery, characterized by a complex structure that presents sp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Molecule to Master its Solubility
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a compound of interest in drug discovery, characterized by a complex structure that presents specific challenges for its solubilization in aqueous environments typical of in vitro studies. Its molecular architecture includes:
A carboxylic acid (-COOH) group : This functional group is acidic and offers a key handle for manipulating solubility.[1]
Two bulky, non-polar aromatic rings (a phenyl and a 4-chlorophenyl group): These significantly contribute to the molecule's hydrophobicity, thereby reducing its intrinsic solubility in water.
A sulfonylamino linkage: This group adds to the molecular weight and complexity.
The inherent properties of this molecule—specifically its acidic nature and substantial non-polar character—dictate the dissolution strategies that will be most effective. A one-size-fits-all approach is insufficient; the choice of solvent and methodology must be tailored to the specific requirements of the downstream application, be it cell-based assays, enzyme kinetics, or other biochemical studies. This guide provides a detailed, experience-driven framework for achieving stable and reproducible solutions of this compound for reliable experimental outcomes.
Core Principle: Balancing Polarity for Optimal Solubilization
The primary challenge in preparing this compound for in vitro use is to overcome the low aqueous solubility driven by its large hydrophobic moieties. The strategy, therefore, revolves around two main approaches:
Organic Solvent-Based Dissolution : Utilizing a water-miscible organic solvent to create a high-concentration stock solution. This is the most common and often the most straightforward method.
Aqueous pH-Mediated Dissolution : Leveraging the acidic carboxylic acid group to form a more soluble salt in an aqueous basic solution.[1][2] This approach is particularly useful when the presence of organic solvents is undesirable in the final assay conditions.
The flowchart below outlines the decision-making process for selecting the appropriate solubilization strategy.
Caption: Decision workflow for selecting a dissolution protocol.
Recommended Solvents and Their Properties
For in vitro studies, the choice of a primary solvent for the stock solution is critical. The following table summarizes the properties of recommended solvents.
Solvent
Class
Key Characteristics
Recommended Use Case
Max Final Concentration in Assay
DMSO
Dipolar Aprotic
Excellent solvating power for a wide range of organic molecules. Water-miscible.
Primary choice for creating high-concentration stock solutions (10-50 mM).
Typically ≤ 0.5% (v/v)
Ethanol
Protic
Good solvating power, less toxic than DMSO to some cell lines. Volatile.
Alternative to DMSO, especially if DMSO interferes with the assay.
Typically ≤ 1% (v/v)
DMF
Dipolar Aprotic
Similar to DMSO in solvating power. Higher toxicity.
Use only when DMSO or Ethanol are not suitable.
Typically ≤ 0.1% (v/v)
Aqueous NaOH
Aqueous Base
Creates a sodium salt of the carboxylic acid, enhancing water solubility.
For assays intolerant to organic solvents. Stock concentrations are generally lower.
N/A (pH of final solution must be controlled)
Experimental Protocols
Protocol 1: High-Concentration Stock Solution in DMSO (Recommended Primary Method)
This protocol is designed to create a concentrated stock solution that can be serially diluted into aqueous buffers or cell culture media.
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds. Preparing a high-concentration stock minimizes the amount of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
Sterile microcentrifuge tubes or glass vials
Calibrated precision balance
Vortex mixer and/or sonicator
Procedure:
Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight: ~375.8 g/mol ), weigh out 3.76 mg.
Add Solvent: Transfer the weighed powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 ml of DMSO.
Facilitate Dissolution:
Cap the vial tightly and vortex vigorously for 1-2 minutes.
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but do not overheat.
Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be clear.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Stock Solution via Salt Formation
This protocol is an alternative for experiments where organic solvents must be avoided. It relies on deprotonating the carboxylic acid to form a more water-soluble salt.
Rationale: The acidic proton of the carboxylic acid can be removed by a base, such as sodium hydroxide (NaOH), to form a sodium carboxylate salt. This ionic salt is significantly more polar and thus more soluble in aqueous solutions than the neutral parent compound.[1]
Sterile, purified water (e.g., Milli-Q or equivalent)
pH meter
Sterile tubes or vials
Procedure:
Weigh Compound: Weigh the desired amount of the compound and place it in a sterile vial.
Initial Suspension: Add a small volume of purified water to create a slurry. The compound will not dissolve at this stage.
Titration with Base:
While stirring, add 1 M NaOH dropwise to the suspension.
Monitor the solution for clarity. As the compound deprotonates to form its salt, it will begin to dissolve.
Continue adding NaOH until the solution is completely clear. Use the minimum amount of NaOH necessary.
Final Volume Adjustment: Once the compound is dissolved, add purified water to reach the desired final concentration.
pH Neutralization (Optional but Recommended): Check the pH of the stock solution. If it is highly basic, it may need to be adjusted with a dilute acid (e.g., 1 M HCl) to be compatible with your assay system. Be cautious, as lowering the pH too much may cause the compound to precipitate out of solution.
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -20°C in aliquots for long-term storage.
Troubleshooting and Best Practices
Precipitation upon Dilution: If the compound precipitates when the stock solution is added to your aqueous buffer or media, this indicates that the final concentration exceeds its solubility limit in that specific medium.
Solution: Lower the final concentration. Prepare intermediate dilutions of the stock solution in the organic solvent before the final dilution into the aqueous phase. Ensure rapid mixing upon dilution.
Verifying Dissolution: Always visually confirm that the stock solution is completely clear and free of particulates before use.
Solvent Effects: Always run a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your experimental samples to account for any effects of the solvent itself.
Stability: The stability of the compound in solution is not known. It is recommended to prepare fresh dilutions from the frozen stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.
References
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
LibreTexts Chemistry. (2020). Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]
ChemSynthesis. (2025). 2-amino-2-phenylacetic acid. Retrieved from [Link]
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
AJM. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]
PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. Retrieved from [Link]
YouTube. (2021). Solubility of Carboxylic Acids N5. Retrieved from [Link]
Application Notes & Protocols: Development of Novel Derivatives of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid
<_ _> Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and preliminary biological evaluation of novel derivatives bas...
Author: BenchChem Technical Support Team. Date: February 2026
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Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and preliminary biological evaluation of novel derivatives based on the 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid scaffold. This scaffold, containing an N-arylsulfonyl-α-amino acid core, is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and provides a framework for structure-activity relationship (SAR) analysis. Our objective is to empower research teams to efficiently explore the chemical space around this scaffold and identify novel drug candidates with enhanced therapeutic potential.
Introduction and Rationale
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents.[1][3] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form key hydrogen bond interactions within protein active sites, makes it a privileged pharmacophore.[1] When incorporated into an amino acid framework, specifically as an N-sulfonyl derivative, the resulting scaffold offers a three-dimensional arrangement of functional groups that can be tailored to target various biological macromolecules.
The parent compound, 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (also known as N-(4-chlorophenylsulfonyl)-phenylglycine), presents a compelling starting point for a drug discovery program. It combines the N-sulfonylated amino acid motif with specific lipophilic and electronically-defined aromatic rings. The development of novel derivatives is predicated on the hypothesis that systematic structural modifications will allow for the fine-tuning of its physicochemical properties and biological activity. This can lead to improvements in potency, selectivity, metabolic stability, and overall pharmacokinetic profile.
This guide will focus on derivatization strategies at three primary points on the molecular scaffold, providing robust synthetic protocols and a logical cascade for biological screening.
Design Strategy & Points of Diversification
The rational design of a chemical library around the core scaffold is crucial for efficient SAR exploration. We have identified three primary vectors for chemical modification that offer a high probability of modulating biological activity.
Vector 1 (R¹): Carboxylic Acid Modification. The carboxylic acid moiety is a key site for interaction and can be modified to esters or amides. This alters polarity, cell permeability, and potential interactions with target proteins. Esterification can create prodrugs that are hydrolyzed in vivo to the active carboxylic acid, while amidation introduces new hydrogen bonding possibilities and can significantly alter the molecule's pharmacokinetic properties.
Vector 2 (R²): Phenylacetic Acid Ring Substitution. The phenyl ring of the phenylglycine moiety can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys). These modifications can influence the molecule's conformation, lipophilicity, and electronic properties, potentially leading to enhanced binding affinity or selectivity.
Vector 3 (R³): Sulfonylaryl Ring Substitution. The 4-chlorophenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This vector allows for broad exploration of the S1' pocket in many target enzymes and is a critical determinant of potency and selectivity.[4]
Caption: Key diversification points on the core scaffold.
Synthesis and Characterization Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of the Core Scaffold
This procedure outlines the N-sulfonylation of D,L-phenylglycine using 4-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions, a reliable method for this type of transformation.[5][6]
Materials:
D,L-Phenylglycine
4-Chlorobenzenesulfonyl chloride
Sodium hydroxide (NaOH)
1,4-Dioxane
Hydrochloric acid (HCl), 2M
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolution: In a 250 mL round-bottom flask, dissolve D,L-phenylglycine (1.0 eq) in 1M NaOH (aq) (2.5 eq) and 1,4-dioxane (volume sufficient to dissolve). Stir the mixture at 0 °C in an ice bath.
Sulfonylation: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with ethyl acetate (2x volume) to remove any unreacted sulfonyl chloride.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl. A white precipitate should form.
Extraction: Extract the product into ethyl acetate (3x volume).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Protocol 3.2: Derivatization at the Carboxylic Acid (Vector 1)
A. Esterification (Methyl Ester Example)
Esterification of N-protected amino acids can be challenging due to their zwitterionic nature but is readily achieved under acidic conditions.[7][8]
Materials:
Core Scaffold (from 3.1)
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or Acetyl chloride
Sodium bicarbonate (saturated solution)
Procedure:
Suspension: Suspend the core scaffold (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
Acidification: Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, gas evolution (HCl, SO₂).
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
Concentration: Remove the solvent under reduced pressure.
Work-up: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude ester by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
B. Amidation (Amide Example using a primary amine)
Amide bond formation is a cornerstone of medicinal chemistry.[9] Using a coupling agent like Carbonyldiimidazole (CDI) is a reliable method.[10][11]
Materials:
Core Scaffold (from 3.1)
Carbonyldiimidazole (CDI)
Primary amine (e.g., benzylamine) (1.0 eq)
Dichloromethane (DCM, anhydrous)
Procedure:
Activation: Dissolve the core scaffold (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) in one portion. Stir at room temperature for 1-2 hours until CO₂ evolution ceases.
Coupling: Add the primary amine (1.0 eq) to the reaction mixture. Stir at room temperature overnight.
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: General synthetic workflow for scaffold and Vector 1 derivatives.
Characterization
All synthesized compounds must be rigorously characterized to confirm their structure and purity.
A single major peak in the chromatogram; [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated mass.
HRMS
Exact mass determination
Provides high-resolution mass data to confirm the elemental composition.
FTIR
Functional group identification
Characteristic stretches for C=O (acid), S=O (sulfonamide), N-H, and O-H.
Biological Evaluation: A Screening Cascade
Given that N-sulfonylated amino acids have shown promise as inhibitors of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs), a logical first step is to screen for this activity.[4][12][13] MMPs are implicated in cancer and inflammation, making them relevant therapeutic targets.[13][14]
Protocol 4.1: General Cytotoxicity Assessment (MTT Assay)
Before assessing target-specific activity, it's crucial to evaluate the general cytotoxicity of the novel compounds. This helps to identify compounds that are non-specifically toxic and provides a therapeutic window for target-specific effects.
Materials:
Human cancer cell line (e.g., HT-1080 fibrosarcoma, which expresses MMPs)
Normal human fibroblast cell line (e.g., WI-38) for selectivity assessment
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in media. Replace the old media with media containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each compound.[15]
Protocol 4.2: In Vitro MMP Inhibition Assay (Fluorogenic)
This assay provides a direct measure of a compound's ability to inhibit a specific MMP enzyme.
Materials:
Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)
Fluorogenic MMP substrate
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
Known MMP inhibitor as a positive control (e.g., Batimastat)
96-well black plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
Enzyme Addition: Add the MMP enzyme to each well containing the test compounds and incubate for 30 minutes at 37 °C to allow for inhibitor binding.
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
Fluorescence Reading: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (with appropriate excitation/emission wavelengths for the substrate).
Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the initial velocity (V₀) for each reaction. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value for each derivative.
Caption: Proposed biological screening cascade.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data is essential for guiding the next round of synthesis. A well-structured SAR table allows for the direct comparison of structural changes with their effect on biological activity.
Example SAR Table (Hypothetical Data):
Cmpd
Vector 1 (R¹)
Vector 2 (R²)
Vector 3 (R³)
MMP-9 IC₅₀ (µM)
HT-1080 IC₅₀ (µM)
1
-OH
H
4-Cl
15.2
> 50
2a
-OCH₃
H
4-Cl
25.8
> 50
2b
-NH-Bn
H
4-Cl
8.5
42.1
3
-OH
4-F
4-Cl
11.3
> 50
4
-OH
H
4-F
18.9
> 50
5
-OH
H
4-OCH₃
5.6
35.5
Initial SAR Insights (based on hypothetical data):
Vector 1: Converting the carboxylic acid to a methyl ester (2a) reduces activity, suggesting the free acid is important for binding. However, the benzylamide (2b) improves activity, indicating a potential beneficial interaction in a nearby pocket.
Vector 2: Adding a fluorine to the phenylacetic ring (3) has a minor positive effect.
Vector 3: Replacing the 4-chloro group with a 4-methoxy group (5) significantly enhances potency, suggesting that an electron-donating group is preferred at this position for interaction with the S1' pocket of the enzyme.
Conclusion
The 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The protocols and strategies outlined in this guide provide a comprehensive framework for the systematic design, synthesis, and evaluation of new derivatives. By carefully executing these experimental plans and analyzing the resulting data, research teams can efficiently navigate the chemical space, establish clear structure-activity relationships, and identify promising lead compounds for further preclinical development.
References
Master Organic Chemistry. (n.d.). Amide Formation Using DCC. Retrieved from [Link]
Gali, H., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. PubMed Central. Retrieved from [Link]
Lamberth, C., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Retrieved from [Link]
ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]
Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry. Retrieved from [Link]
Bobbili, K. R., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from [Link]
Di Fiore, A., et al. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Morales, P., et al. (2019). Design, Synthesis, and Pharmacological Evaluation of Novel Quinolone Aryl Sulfonamide Derivatives as Potent GPR55 Antagonists. MDPI. Retrieved from [Link]
Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
El-Malah, A. A., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved from [Link]
Markowska, A., et al. (2011). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. PubMed Central. Retrieved from [Link]
Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PubMed Central. Retrieved from [Link]
Piatek, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Retrieved from [Link]
Fields, G. B. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning. Dove Medical Press. Retrieved from [Link]
ResearchGate. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
Semantic Scholar. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Retrieved from [Link]
ResearchGate. (2001). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
Chen, W., et al. (2002). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. Retrieved from [Link]
Taylor & Francis Online. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Arylsulfonyl Anabasines. Retrieved from [Link]
ResearchGate. (n.d.). Nomenclature of the amino acids in the substrate commencing from the scissile bond towards the N and C termini. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]
Khan, I., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Retrieved from [Link]
Sharma, A., et al. (2014). Sulphonamides: Deserving class as MMP inhibitors?. PubMed. Retrieved from [Link]
YouTube. (2016). Amino acids and amide bond formation. Retrieved from [Link]
Application Notes & Protocols: Leveraging 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid as a Versatile Chemical Intermediate in Drug Discovery
Introduction: Identifying a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Identifying a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid represents one such versatile intermediate. Its structure, featuring a sulfonamide linkage, a chiral α-carbon, a phenyl ring, and a reactive carboxylic acid group, provides a rich platform for combinatorial library synthesis. This guide provides an in-depth exploration of this intermediate, focusing on its application in the synthesis of novel therapeutic agents, particularly those designed to induce apoptosis. The protocols and insights herein are curated for researchers, scientists, and drug development professionals aiming to harness the potential of this valuable chemical entity. The core structure is related to a broad class of phenoxyacetic acid derivatives which are used in pharmaceuticals and other biologically active compounds.[1][2]
Physicochemical Properties and Safety Guidelines
Effective use of any chemical intermediate begins with a thorough understanding of its physical properties and safe handling procedures.
Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water
General Chemical Principles
Safety & Handling
As with many aryl acetic acid and sulfonamide derivatives, appropriate precautions are necessary.[3][4][5][6]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors, particularly when handling the solid or creating solutions.[7]
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[4] Dispose of all waste in accordance with local, state, and federal regulations.
Incompatibilities: Avoid strong oxidizing agents, strong bases, and reducing agents.[4][6]
First Aid:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Core Application: Synthesis of Novel Apoptosis Inducers
A significant application of the title compound is as a precursor for synthesizing derivatives that can induce apoptosis (programmed cell death), a critical pathway in cancer therapy. The structural backbone is amenable to modifications that can enhance binding to key regulatory proteins in the apoptotic cascade. The general principle of using substituted acetic acid derivatives to induce apoptosis has been explored for various related compounds.[8][9][10]
Mechanistic Rationale
The rationale for using this scaffold is twofold:
Structural Mimicry: The arrangement of the phenyl ring and the acidic moiety can mimic the binding motifs of natural ligands for anti-apoptotic proteins (e.g., Bcl-2 family members).
Vectorial Derivatization: The carboxylic acid provides a reactive handle for introducing a wide array of chemical diversity through amide or ester bond formation. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The following sections detail a generalized protocol for the derivatization of the carboxylic acid moiety, a critical step in creating a library of potential drug candidates.
Synthetic Workflow Overview
The derivatization strategy focuses on the acylation of the carboxylic acid group to generate amides or esters. This is a robust and well-established transformation in organic synthesis.[11][12][13]
Application Note: A Scalable Synthetic Route for the Production of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of significant interest in pharmaceutical research and development....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a molecule of significant interest in pharmaceutical research and development. The described synthetic pathway is a convergent three-step process, commencing with the synthesis of two key precursors: 2-phenylglycine and 4-chlorophenylsulfonyl chloride. The final step involves the coupling of these precursors via a robust N-sulfonylation reaction. This application note offers detailed, step-by-step protocols, discusses the rationale behind the chosen methodologies, and emphasizes safety considerations for large-scale production.
Introduction and Strategic Overview
The target molecule, 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, belongs to the class of N-sulfonylated α-amino acids, which are important scaffolds in medicinal chemistry. The strategic disassembly of the target molecule reveals two primary building blocks: 2-phenylglycine and 4-chlorophenylsulfonyl chloride. A convergent synthesis approach, where these two precursors are synthesized separately and then combined, is often more efficient and scalable than a linear approach. This strategy allows for the optimization of each synthetic step independently and facilitates the purification of intermediates.
The chosen synthetic route is outlined below:
Caption: Overall synthetic workflow for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Synthesis of Precursor 1: 2-Phenylglycine via Strecker Synthesis
The Strecker synthesis is a classic and highly versatile method for the preparation of α-amino acids from aldehydes, ammonia, and cyanide.[1][2] Its scalability and the use of readily available starting materials make it an industrially viable route for the production of 2-phenylglycine. The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[1]
Step 1a: Synthesis of 2-Amino-2-phenylacetonitrile
Protocol:
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The reactor should be cooled in an ice-water bath.
Reagent Charging: Charge the reactor with a solution of ammonium chloride (1.2 equivalents) in water. Add a concentrated aqueous solution of ammonia (2.0 equivalents) while maintaining the temperature below 10 °C.
Addition of Benzaldehyde: Slowly add benzaldehyde (1.0 equivalent) to the cooled ammonia solution over a period of 30-60 minutes, ensuring the temperature does not exceed 15 °C.
Cyanide Addition: In a separate vessel, prepare a solution of sodium cyanide (1.1 equivalents) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Add the sodium cyanide solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 10-15 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of a precipitate (2-amino-2-phenylacetonitrile) should be observed.
Isolation: Filter the solid product and wash it thoroughly with cold water to remove any unreacted salts. Dry the product under vacuum.
Step 1b: Hydrolysis of 2-Amino-2-phenylacetonitrile to 2-Phenylglycine
Protocol:
Reaction Setup: In a suitable reactor equipped with a stirrer and a reflux condenser, suspend the crude 2-amino-2-phenylacetonitrile (1.0 equivalent) in a 6M aqueous solution of hydrochloric acid.
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of 2-phenylglycine hydrochloride may form.
Purification: To isolate the free amino acid, adjust the pH of the solution to the isoelectric point of 2-phenylglycine (around pH 6) using a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). The product will precipitate out of the solution.
Isolation and Drying: Filter the precipitated 2-phenylglycine, wash with cold water, and then with a small amount of a water-miscible organic solvent (e.g., ethanol or acetone) to facilitate drying. Dry the product in a vacuum oven at 50-60 °C.
Parameter
Step 1a: Aminonitrile Formation
Step 1b: Hydrolysis
Key Reagents
Benzaldehyde, Ammonia, Sodium Cyanide
2-Amino-2-phenylacetonitrile, HCl
Solvent
Water
Aqueous HCl
Temperature
10-15 °C (addition), RT (reaction)
Reflux (100-110 °C)
Reaction Time
12-18 hours
4-6 hours
Typical Yield
80-90% (crude)
85-95% (from aminonitrile)
Synthesis of Precursor 2: 4-Chlorophenylsulfonyl Chloride
The synthesis of 4-chlorophenylsulfonyl chloride is typically achieved through the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid.[3] This is a well-established industrial process. For high yields, an excess of chlorosulfonic acid is generally used.[4]
Protocol:
Safety Precautions:Chlorosulfonic acid is extremely corrosive and reacts violently with water.[5][6][7][8] This reaction must be conducted in a dry, well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat, must be worn.
Reaction Setup: Equip a dry reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.
Reagent Charging: Charge the reactor with chlorosulfonic acid (3.0-5.0 equivalents). Cool the acid to 0-5 °C using an ice-salt bath.
Addition of Chlorobenzene: Add chlorobenzene (1.0 equivalent) dropwise to the cold chlorosulfonic acid over 2-3 hours, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
Work-up: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The product, 4-chlorophenylsulfonyl chloride, will precipitate as a solid.
Isolation and Purification: Filter the solid product and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.[3] For large-scale production, the crude product is often used directly in the next step after thorough drying.
Parameter
Value
Key Reagents
Chlorobenzene, Chlorosulfonic Acid
Stoichiometry
1 : 3-5
Temperature
0-10 °C (addition), 50-60 °C (reaction)
Reaction Time
3-5 hours
Typical Yield
85-95%
Final Product Synthesis: N-Sulfonylation of 2-Phenylglycine
The final step in the synthesis is the coupling of 2-phenylglycine with 4-chlorophenylsulfonyl chloride. The Schotten-Baumann reaction is a well-suited method for this transformation, involving the acylation of an amine in the presence of an aqueous base.[9] The base serves to neutralize the hydrogen chloride generated during the reaction and also to deprotonate the amino group, increasing its nucleophilicity.
Caption: Workflow for the N-sulfonylation step.
Protocol:
Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, dissolve 2-phenylglycine (1.0 equivalent) in a 1-2 M aqueous solution of sodium hydroxide (2.5-3.0 equivalents). Cool the solution to 0-5 °C in an ice bath.
Addition of Sulfonyl Chloride: In a separate vessel, dissolve 4-chlorophenylsulfonyl chloride (1.05 equivalents) in a suitable water-miscible organic solvent such as acetone or tetrahydrofuran (THF). Add this solution dropwise to the cold solution of 2-phenylglycine over 1-2 hours, maintaining the temperature below 10 °C and keeping the pH of the reaction mixture basic (pH 9-11).
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC to confirm the consumption of the starting materials.
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. The product will precipitate as a white solid.
Isolation and Purification: Filter the solid product and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the pure 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Sodium Cyanide: This is a highly toxic substance. All handling must be performed in a well-ventilated fume hood with appropriate PPE, including gloves, a lab coat, and safety glasses. An emergency cyanide poisoning antidote kit should be readily available.
Chlorosulfonic Acid: This is a highly corrosive and water-reactive substance that releases toxic fumes.[5][6][7][8] It should be handled with extreme care in a dry environment and with full acid-resistant PPE. Spills should be neutralized with a suitable agent like sodium bicarbonate, not water.
Hydrogen Chloride Gas: This is a corrosive gas that is evolved during the chlorosulfonation and the final acidification step. Reactions should be conducted in a fume hood with an appropriate gas scrubber.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient method for the production of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. By employing the robust and well-understood Strecker synthesis for the 2-phenylglycine precursor and a standard industrial chlorosulfonation for the 4-chlorophenylsulfonyl chloride precursor, this convergent approach is well-suited for large-scale manufacturing. The final N-sulfonylation via a Schotten-Baumann reaction is a high-yielding and reliable coupling method. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]
Shibata, K.; Shiraishi, K.; Kise, H. Strecker Synthesis of α-Amino Acids in a Surfactant-Water-Decanol System. Bulletin of the Chemical Society of Japan1993 , 66 (6), 1714–1718. [Link]
Schotten, C. Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 2544–2547. [Link]
Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft1886 , 19 (2), 3218–3222. [Link]
Einhorn, A.; Hentz, F. Ueber die Acylirung der Alkohole und Phenole. Berichte der deutschen chemischen Gesellschaft1894 , 27 (2), 2476–2480. [Link]
Ingersoll, A. W.; Babcock, S. H. Hippuric Acid. Organic Syntheses1932 , 12, 40. [Link]
Schotten–Baumann reaction. In Wikipedia; 2023. [Link]
Chlorosulphonic acid. In New Jersey Department of Health. [Link]
Synthesis of 4-chlorobenzenesulfonyl chloride. In PrepChem.com. [Link]
Safety Measures and Handling Protocols for Chlorosulphonic Acid. In SlideServe. [Link]
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery2022 , 1, 441-449. [Link]
Benzenesulfonyl chloride. In Organic Syntheses. [Link]
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering2022 , 7, 2582-2592. [Link]
Chlorosulfonic Acid. In Veolia North America. [Link]
ICSC 1039 - CHLOROSULFONIC ACID. In International Labour Organization. [Link]
Application Notes and Protocols for Agricultural Chemical Formulation
Introduction: The Science and Art of Formulation The efficacy of an agricultural chemical is not solely dependent on the active ingredient (AI). The formulation—a meticulously designed mixture of the AI and various inert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Science and Art of Formulation
The efficacy of an agricultural chemical is not solely dependent on the active ingredient (AI). The formulation—a meticulously designed mixture of the AI and various inert components—is paramount to its performance, safety, and usability.[1] A well-designed formulation ensures that the AI is delivered to the target pest in a stable, bioavailable, and effective form.[2] This guide provides researchers, scientists, and formulation development professionals with an in-depth understanding of the principles and methodologies for creating robust and effective agricultural chemical formulations. We will delve into the causality behind experimental choices, provide detailed protocols for common formulation types, and outline a systematic approach to optimization.
The primary goals of formulation are to enhance the biological efficacy of the AI, improve handling and safety for the applicator, ensure stability during storage and transport, and minimize environmental impact.[3] These objectives are achieved through the careful selection and combination of co-formulants, which include solvents, carriers, and a critical class of ingredients known as adjuvants.[4]
Part 1: The Strategic Blueprint of Formulation Design
The development of a successful agricultural chemical formulation is a multi-faceted process that begins with a thorough understanding of the active ingredient's physicochemical properties. Factors such as solubility, melting point, and stability will dictate the most suitable formulation types.[5] For instance, a solid AI with low water solubility is a prime candidate for a Suspension Concentrate (SC) or a Water Dispersible Granule (WG) formulation.[6][7]
The Core Components and Their Interplay
An agricultural formulation is a synergistic blend of the active ingredient and various co-formulants, each with a specific role.
Active Ingredient (AI): The chemical substance responsible for controlling the target pest.[4]
Solvents/Carriers: The liquid or solid medium in which the AI and other components are dissolved or dispersed.[8]
Adjuvants: Substances added to a formulation to enhance the effectiveness of the AI.[4] Adjuvants can be categorized by their function:
Surfactants (Wetting and Spreading Agents): These molecules reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of a leaf.[9][10] This increased coverage is crucial for contact-acting pesticides.
Emulsifiers: These are essential for Emulsifiable Concentrate (EC) formulations, enabling the dispersion of an oil-based concentrate in water to form a stable emulsion.[4]
Dispersants: Used in Suspension Concentrates (SC) and Water Dispersible Granules (WG) to prevent the aggregation of solid AI particles in the liquid carrier.[11]
Penetrants (e.g., Oil-based Adjuvants): These help the AI to penetrate the waxy cuticle of plant leaves, which is a primary barrier to uptake.[12] Oil-based adjuvants can dissolve the epicuticular wax, facilitating the diffusion of the AI into the leaf tissue.[1][13]
Buffers: Maintain the pH of the formulation at a desired level to ensure the stability of the AI.[4]
Antifoaming Agents: Prevent the formation of foam during the mixing and application of the formulation.
Thickeners/Rheology Modifiers: Used in liquid formulations to prevent the settling of solid particles and ensure a stable suspension.[6]
The intricate relationships between these components and the final performance of the formulation can be visualized as follows:
Caption: Interplay of formulation components and their impact on performance.
Part 2: Systematic Formulation Development with Design of Experiments (DoE)
A traditional one-factor-at-a-time (OFAT) approach to formulation development is often inefficient and can miss crucial interactions between components.[14] A more robust and efficient methodology is the Design of Experiments (DoE), which allows for the simultaneous and systematic evaluation of multiple factors.[15]
A Typical DoE Workflow for Formulation Optimization
Define Objectives and Responses: Clearly state the goals of the experiment. For example, to maximize suspensibility and minimize viscosity of a Suspension Concentrate. The responses are the measurable outcomes (e.g., % suspensibility, viscosity in mPa.s).
Identify Factors and Levels: Determine the formulation variables (factors) to be investigated and their respective ranges (levels).
Select an Experimental Design: Choose a statistical design that suits the number of factors and the objectives. Common designs include factorial and response surface methodologies.
Conduct the Experiments: Prepare the formulations according to the experimental design matrix.
Analyze the Results: Use statistical software to analyze the data, identify significant factors and interactions, and generate predictive models.
Optimize and Verify: Use the models to predict the optimal formulation and then prepare and test this formulation to verify the prediction.
Example: DoE for Suspension Concentrate (SC) Formulation
Factor
Type
Low Level (-1)
High Level (+1)
Rationale for Inclusion
Dispersant Conc.
Quantitative
0.5%
2.0%
Prevents particle agglomeration, impacting stability and particle size.
Wetting Agent Conc.
Quantitative
0.1%
0.5%
Ensures proper wetting of the AI particles during milling and in the final product.
Thickener Conc.
Quantitative
0.2%
0.8%
Controls viscosity and prevents sedimentation, crucial for shelf-life.
Milling Time
Quantitative
30 min
90 min
Directly influences the final particle size distribution, affecting suspensibility.
Response
Goal
Acceptance Criteria
Rationale
Suspensibility (%)
Maximize
> 80%
Ensures the AI remains suspended in the spray tank for uniform application.
Viscosity (mPa.s)
Target
500 - 1500
Must be low enough for easy pouring and mixing, but high enough to prevent settling.
Particle Size (D90)
Minimize
< 10 µm
Smaller particles generally lead to better suspension stability and biological efficacy.
Part 3: Detailed Application Protocols
The following protocols provide step-by-step methodologies for the preparation and evaluation of common agricultural chemical formulation types. Each protocol is designed as a self-validating system with integrated quality control checks.
Protocol 1: Preparation of a Suspension Concentrate (SC)
Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.[6] The key to a successful SC is achieving a fine and stable particle size distribution.
Materials and Equipment:
Technical grade solid active ingredient
Dispersant
Wetting agent
Antifreeze (e.g., propylene glycol)
Thickener (e.g., xanthan gum)
Antifoaming agent
Preservative
Deionized water
High-shear mixer
Bead mill with grinding media (e.g., zirconium beads)
Particle size analyzer
Viscometer
Laboratory balance and glassware
Methodology:
Preparation of the Aqueous Phase:
a. In a suitable vessel, combine the required amount of deionized water and antifreeze.
b. While stirring, slowly add the wetting agent and dispersant until fully dissolved.
Creation of the Mill Base:
a. With the aqueous phase under high-shear mixing, slowly add the technical grade active ingredient to form a slurry.
b. Add the antifoaming agent.
c. Mix for 15-20 minutes until a homogenous pre-dispersion is formed.
Causality: This pre-dispersion step ensures that the AI particles are adequately wetted and de-agglomerated before the energy-intensive milling process, leading to a more efficient and uniform particle size reduction.
Wet Milling:
a. Transfer the mill base to a bead mill charged with the appropriate grinding media.
b. Mill the suspension for a predetermined time (as determined by DoE) at a controlled temperature.
c. Periodically take samples and measure the particle size distribution. Continue milling until the target particle size (e.g., D90 < 10 µm) is achieved.[16]
Self-Validation: The endpoint of the milling process is validated by achieving the pre-defined particle size specification.
Final Formulation:
a. Transfer the milled concentrate to a mixing vessel.
b. In a separate container, prepare a pre-gel of the thickener in a small amount of water.
c. Slowly add the thickener pre-gel to the milled concentrate under gentle agitation.
d. Add the preservative and mix until the formulation is homogenous.
Causality: Adding the thickener after milling prevents excessive viscosity in the mill, which would reduce milling efficiency.
Quality Control Testing:
a. Particle Size Analysis: Confirm the final particle size distribution meets the specification.
b. Viscosity: Measure the viscosity to ensure it is within the target range for pourability and stability.
c. Suspensibility: Perform a suspensibility test according to standard methods (e.g., CIPAC MT 161) to ensure the formulation will perform correctly upon dilution.
d. Accelerated Storage Stability: Store the formulation at elevated temperatures (e.g., 54°C for 14 days) and re-test the above parameters to predict shelf-life.[5][17] The active ingredient content should not decrease by more than 5%, and the physical properties should remain within specification.[18]
Protocol 2: Preparation of Water Dispersible Granules (WG)
Water Dispersible Granules are a solid, non-dusty formulation that readily disperses in water to form a suspension.[7]
Materials and Equipment:
Technical grade solid active ingredient (micronized)
Dispersant
Wetting agent
Binder
Disintegrant
Filler (e.g., kaolin)
Deionized water
Mixer/blender
Granulator (e.g., fluid bed or pan granulator)
Drying oven or fluid bed dryer
Sieves for particle size classification
Methodology:
Dry Blending:
a. Combine the micronized active ingredient, dispersant, wetting agent, binder, disintegrant, and filler in a blender.
b. Mix until a homogenous powder is obtained.
Causality: A homogenous dry blend is critical for ensuring that each granule has a consistent composition of active ingredient and adjuvants.
Granulation:
a. Transfer the dry blend to the granulator.
b. Slowly add a fine spray of deionized water while the powder is being agitated.
c. Continue to add water until granules of the desired size are formed.
Self-Validation: The granulation process is controlled by the amount of water added and the agitation speed. Visual inspection and in-process particle size checks are used to determine the endpoint.
Drying:
a. Transfer the wet granules to a drying oven or a fluid bed dryer.
b. Dry the granules at a controlled temperature (e.g., below 50°C to prevent degradation of the AI) until the moisture content is within the specified range (typically <2%).[19]
Sieving:
a. Pass the dried granules through a series of sieves to obtain the desired particle size fraction and remove any oversized or undersized particles.
Quality Control Testing:
a. Dispersibility and Suspensibility: Test the ability of the granules to rapidly disperse in water and remain suspended, following standard methods (e.g., CIPAC MT 174).
b. Attrition Resistance/Dustiness: Measure the tendency of the granules to produce dust upon handling to ensure user safety.
c. Moisture Content: Confirm the moisture content is within the specified limits to ensure stability.
d. Accelerated Storage Stability: As with SCs, conduct stability studies at elevated temperatures and evaluate changes in physical and chemical properties.[18]
Caption: Workflow for SC and WG formulation development.
Part 4: Regulatory Adherence and Quality Assurance
The development and commercialization of agricultural chemical formulations are governed by stringent regulatory frameworks. Adherence to guidelines from bodies such as the Environmental Protection Agency (EPA) in the United States and the Organisation for Economic Co-operation and Development (OECD) is mandatory.[8][20]
Physical and Chemical Properties: The OECD provides a comprehensive set of Test Guidelines for determining the physical and chemical properties of chemicals, which are essential for formulation characterization and safety assessment.[8]
Storage Stability: The EPA's OPPTS 830.6317 guideline outlines the requirements for storage stability testing, which is critical for establishing the shelf-life of a product.[21] Accelerated stability studies, often conducted at 54°C for 14 days, are commonly used to predict long-term stability at ambient temperatures.[17]
Quality Control: A robust quality control program is essential to ensure that each batch of a formulation meets the required specifications.[22] This includes the analysis of the active ingredient concentration, physical properties, and impurity profiles. The use of certified reference materials and participation in proficiency testing schemes are key components of a reliable quality assurance system.[23][24]
Conclusion
The formulation of agricultural chemicals is a dynamic field that requires a deep understanding of chemistry, physics, and biology. A systematic, data-driven approach, grounded in the principles of Design of Experiments, is crucial for developing formulations that are not only effective but also safe and stable. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to innovate and optimize the next generation of agricultural chemical products, ultimately contributing to a more sustainable and productive agricultural future.
References
Agri-Training. Agrochemical Formulations.
Croda Agriculture. Suspension concentrate (SC) guide. Available at: [Link]
National Pesticide Information Center. Pesticide Formulations Fact Sheet. Available at: [Link]
Tsunoda, S. (2021). Basic Technology and Recent Trends in Agricultural Formulation and Application Technology. Journal of Pesticide Science, 46(3), 235-244. Available at: [Link]
Purdue University Extension. Pesticides and Formulation Technology. Available at: [Link]
Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products. Available at: [Link]
OECD. Guidelines for the Testing of Chemicals. Available at: [Link]
U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.6317 Storage Stability. Available at: [Link]
University of Hawai'i at Mānoa. UNIT 3: Formulations. Available at: [Link]
Guangdong Huana Chemistry Co., Ltd. The Role of Surfactants in Pesticides (2). Available at: [Link]
IAEA. Quality Control of Pesticide Products. Available at: [Link]
Loveland Products Inc. Adjuvants are anything you put in the spray tank to modify some characteristic of the spray. Available at: [Link]
Hemadri, T. et al. (2024). Pesticide formulation testing: importance and protocols. ResearchGate. Available at: [Link]
Schönherr, J. (2006). Modelling penetration of plant cuticles by crop protecting agents (CPA) and effects of adjuvants on rates of penetration. ResearchGate. Available at: [Link]
Precision NanoSystems. Particle Dispersion for Size Analysis. Available at: [Link]
OECD. (2009). OECD Guideline for the Testing of Chemicals: Crop Field Trial. Available at: [Link]
U.S. Environmental Protection Agency. Test Guidelines for Pesticides and Toxic Substances. Available at: [Link]
Unitop Chemicals. (2023). The Importance of Agricultural Surfactants in Pesticide Performance. Available at: [Link]
IAEA. Quality control of Pesticide Products – Guidelines for National Laboratories. Available at: [Link]
Synthace. (2023). Design of Experiments (DOE): A Practical Example & Application. Available at: [Link]
Acumen. (2024). adjuvants in agriculture: roles, mechanisms, and market trends. Available at: [Link]
U.S. Environmental Protection Agency. Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]
European Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis. Available at: [Link]
Penner, D. (2000). Interaction of Surfactants with Plant Cuticles. Weed Technology, 14(4), 765-772. Available at: [Link]
Food and Agriculture Organization of the United Nations. (2002). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS: QUINCLORAC. Available at: [Link]
Lab Manager. (2025). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Available at: [Link]
SlideShare. (2023). Design of experiments formulation development exploring the best practices (doe). Available at: [Link]
OECD. (2012). OECD Series on Testing and Assessment: No. 64. Guidance Document on Overview of Residue Chemistry Studies. Available at: [Link]
Durakovic, B. (2017). Design of Experiments Application, Concepts, Examples: State of the Art. ResearchGate. Available at: [Link]
Google Patents. (2006). Agrochemical suspension concentrates.
Hwang, R. (2005). Design of Experiments for Formulation Development. Pharmaceutical Technology, 29(5), 64-76. Available at: [Link]
U.S. Environmental Protection Agency. (2015). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]
Pacific Northwest Pest Management Handbooks. Spray-tank Adjuvants. Available at: [Link]
Castro, M. J. L., et al. (2016). Surfactants in Agriculture. ResearchGate. Available at: [Link]
Scribd. Stability Guidelines Ag. Available at: [Link]
European Patent Office. (1995). Water dispersible granules of liquid pesticides. Available at: [Link]
HORIBA. Dispersing Powders in Liquid for Particle Size Analysis. Available at: [Link]
Barr, D. B. (2008). Quality Criteria in Pesticide Analysis. ResearchGate. Available at: [Link]
Farmers Business Network. (2025). Surfactants 101: Understanding the Extras in Your Tank Mix. Available at: [Link]
Food and Agriculture Organization of the United Nations. (2010). Manual on development and use of FAO and WHO specifications for pesticides. Available at: [Link]
Hwang, R. (2005). Design of Experiments for Formulation Development. Pharmaceutical Technology, 29(5). Available at: [Link]
Saskatchewan Pulse Growers. (2023). Adjuvants: What they do and how they do it. Available at: [Link]
OECD. (2002). OECD Guideline for the Testing of Chemicals: Phototransformation on Soil Surfaces. Available at: [Link]
U.S. Environmental Protection Agency. Data Requirements for Pesticide Registration. Available at: [Link]
YouTube. (2024). Understanding Pesticide Formulations: EC, WP, WG & More for Effective Pest Control. Available at: [Link]
OECD. (2016). OECD Series on Pesticides: No. 84. Guidance Document on Crop Field Trials. Available at: [Link]
Technical Support Center: Synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Welcome to the dedicated technical support guide for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. This resource is designed for researchers, medicinal chemists, and process development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.
Synthesis Overview: The Chemistry of N-Sulfonylation
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is fundamentally a nucleophilic acyl substitution reaction. The primary amino group of 2-amino-2-phenylacetic acid acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorophenylsulfonyl chloride. The reaction is typically conducted under basic conditions, often following the principles of the Schotten-Baumann reaction, to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Success in this synthesis hinges on balancing the reactivity of the starting materials while minimizing side reactions, primarily the hydrolysis of the highly moisture-sensitive sulfonyl chloride.
Baseline Optimized Synthesis Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Materials:
2-amino-2-phenylacetic acid
4-chlorophenylsulfonyl chloride
Sodium Carbonate (Na₂CO₃)
Acetone
Deionized Water
Hydrochloric Acid (HCl), 2M
Ethyl Acetate
Brine
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-phenylacetic acid (1.0 eq) and sodium carbonate (2.5 eq) in a 2:1 mixture of acetone and water at room temperature. Stir until all solids are dissolved.
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. Maintaining a low temperature is critical for minimizing side reactions.
Sulfonyl Chloride Addition: Dissolve 4-chlorophenylsulfonyl chloride (1.1 eq) in a minimal amount of acetone. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes using an addition funnel. Ensure the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up - Quenching & pH Adjustment:
Once the reaction is complete, carefully add 2M HCl to the mixture to adjust the pH to ~2. This step protonates the carboxylic acid and precipitates the product.
The crude product will precipitate as a white solid.
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.
Purification (Recrystallization):
Transfer the crude solid to a clean flask.
Recrystallize from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Dry the purified product under vacuum.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low Yield and Poor Conversion
Question: My final yield is consistently below 50%. My starting amine is largely unreacted according to TLC/NMR. What is the primary cause?
Answer: This is a classic symptom of sulfonyl chloride degradation. 4-chlorophenylsulfonyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture or water in the solvent to form the unreactive 4-chlorophenylsulfonic acid.[1]
Solutions:
Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents where possible, or minimize the amount of water in biphasic systems. Handle the sulfonyl chloride quickly in a dry environment.
Reagent Quality: Use a fresh bottle of 4-chlorophenylsulfonyl chloride. Older reagents may have already hydrolyzed due to improper storage.
Temperature Management: If the addition of the sulfonyl chloride is too fast, localized heating can accelerate its hydrolysis over the desired reaction with the amine. Maintain a temperature of 0-5 °C during addition.
Question: The reaction seems to start but stalls before completion, even after several hours. Why?
Answer: A stalled reaction often points to issues with the basicity of the reaction medium or poor solubility of the reactants.
Solutions:
Base Stoichiometry & Strength: Ensure at least 2 equivalents of base are used: one to deprotonate the amine's ammonium salt (if starting from one) and the carboxylic acid, and another to neutralize the generated HCl. If using a weak base like sodium bicarbonate, consider switching to a stronger base like sodium carbonate or potassium carbonate.
Solubility: The sodium salt of the amino acid may not be fully soluble. Adding a co-solvent like acetone or THF to the aqueous phase can improve the homogeneity of the reaction mixture, thereby increasing the reaction rate.
Problem Area 2: Product Purity and Side Reactions
Question: My crude product is an oily or sticky solid that is very difficult to filter and purify. What's causing this?
Answer: This issue typically arises from incomplete reaction or the presence of impurities that form a eutectic mixture with your product, lowering its melting point. The primary culprit is often unreacted starting materials or the sulfonic acid byproduct.
Solutions:
Force Precipitation: Ensure the pH is brought down to 1-2 during the acidic work-up. A higher pH may leave some of the product in its salt form, which is more water-soluble.
Thorough Washing: Wash the crude precipitate thoroughly with cold water to remove any water-soluble impurities like sodium 4-chlorophenylsulfonate.
Optimized Recrystallization: Finding the right solvent system is key.
Screening: Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
Procedure: Dissolve the crude product in a minimum amount of hot solvent, then cool slowly to allow for the formation of well-defined crystals. If the product oils out, try adding the anti-solvent at the boiling point of the primary solvent until a slight turbidity is observed, then cool.
Question: How do I choose the optimal base and solvent for my synthesis?
Answer: The choice of base and solvent is critical and depends on the specific requirements of your experiment (scale, desired purity, work-up constraints).
Table 1: Comparison of Common Base/Solvent Systems
Base
Solvent System
Pros
Cons
NaOH / K₂CO₃
Water / Acetone (Biphasic)
Inexpensive, effective at neutralizing HCl, easy work-up.
Can promote sulfonyl chloride hydrolysis, potential for product hydrolysis.
Pyridine
Pyridine (as solvent) or CH₂Cl₂
Acts as both a base and a nucleophilic catalyst, excellent for sterically hindered amines.
Difficult to remove during work-up, toxic, can be reactive.
Triethylamine (TEA)
CH₂Cl₂, THF, Dioxane (Anhydrous)
Soluble in organic solvents, good for anhydrous conditions.
Can form insoluble triethylammonium chloride salt, which may coat reactants.
Generally, for this specific substrate, a biphasic system with an inorganic base like Sodium Carbonate offers a good balance of reactivity, cost, and ease of purification.[1]
Visualization of Key Workflows
To better assist in decision-making, the following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for low yield.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low yield in the N-sulfonylation reaction.
References
Bolshan, Y., & Batey, R. A. (2005). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Halides. Organic Letters, 7(8), 1483–1486. Available at: [Link] (Note: While not a direct protocol, this paper discusses the fundamentals of forming N-aryl sulfonamides, which is relevant to the general class of reaction.)
Organic Syntheses. phenylacetic acid. Available at: [Link] (Provides analogous procedures for handling and purifying phenylacetic acid derivatives).
Google Patents.Method for recovering and purifying phenylacetic acid.
troubleshooting low solubility of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid in common solvents
Technical Support Center: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid Welcome to the technical support guide for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4). This resource is des...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Welcome to the technical support guide for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-47-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Introduction: Understanding the Solubility Challenge
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a molecule of interest with a molecular formula of C₁₄H₁₂ClNO₄S and a molecular weight of approximately 325.77 g/mol .[1][2] Its structure, characterized by a phenylacetic acid moiety, a sulfonamide group, and a chlorophenyl ring, contributes to its physicochemical properties, including its characteristically low solubility in many common solvents. The presence of both hydrophobic (chlorophenyl, phenyl) and hydrophilic (carboxylic acid, sulfonamide) groups results in a molecule with a complex solubility profile. The high melting point of related structures suggests strong intermolecular forces in the solid state, further hindering dissolution.[3]
Poor aqueous solubility is a significant hurdle in drug development, as it can lead to low bioavailability and therapeutic inefficacy.[4] This guide will explore the root causes of this compound's low solubility and provide systematic approaches to overcome this challenge.
Troubleshooting Guide: A Systematic Approach
Users frequently report difficulties in preparing stock solutions and achieving desired concentrations for various assays. This section provides a logical workflow to diagnose and resolve these solubility issues.
Question 1: My compound won't dissolve in common organic solvents like DMSO or ethanol at my desired concentration. What should I do?
This is a common starting point for many researchers. The limited solubility, even in organic solvents, points towards strong crystal lattice energy. Here’s a systematic approach to tackle this issue.
Causality: The planar aromatic rings can lead to strong π-π stacking, while the sulfonamide and carboxylic acid groups can form robust hydrogen bond networks in the solid state. Overcoming these intermolecular forces requires significant energy, which may not be provided by simple solvation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial solubility issues.
Gentle Heating: Cautiously warm the solvent-compound mixture in a water bath (37-50°C). This increases the kinetic energy, helping to break the crystal lattice forces. Caution: Be mindful of the compound's stability at elevated temperatures.
Sonication: Use a bath sonicator to apply ultrasonic energy. This creates micro-cavitations that can physically disrupt the solid particles and enhance solvent penetration.[5]
Broader Solvent Screen: If the above methods fail, a systematic solvent screen is necessary.
Table 1: Recommended Solvents for Screening
Solvent Class
Examples
Rationale
Polar Aprotic
DMSO, DMF, DMAc
Good hydrogen bond acceptors, can disrupt intermolecular H-bonds.
Polar Protic
Methanol, Ethanol
Capable of hydrogen bonding, but may be less effective for highly crystalline compounds.
Ethers
Dioxane, THF
Moderate polarity, can solvate non-polar regions of the molecule.
Chlorinated
Dichloromethane (DCM)
Can be effective for certain organic structures, but use with caution due to toxicity.
Preparation: Weigh 1-2 mg of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid into several small glass vials.
Solvent Addition: Add a measured volume (e.g., 100 µL) of a selected solvent to the first vial.
Mixing: Vortex the vial for 1-2 minutes. Observe for dissolution.
Incremental Addition: If the compound does not dissolve, add another 100 µL of the solvent and repeat the mixing. Continue this process up to a total volume of 1 mL.
Observation: Record the volume of solvent required to fully dissolve the compound. This provides a semi-quantitative measure of solubility.
Repeat: Repeat for all selected solvents.
Frequently Asked Questions (FAQs)
FAQ 1: I have tried heating and sonication, but the solubility is still too low for my aqueous-based biological assay. What are my options?
Answer: When working with aqueous systems, the acidic nature of the carboxylic acid group is the key to enhancing solubility. By adjusting the pH, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Mechanism of pH-Dependent Solubility:
Caption: Effect of pH on the ionization and solubility of the carboxylic acid.
Experimental Protocol: pH Adjustment for Aqueous Solubility
Prepare a Slurry: Suspend the desired amount of the compound in your aqueous buffer (e.g., PBS).
Add Base: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M KOH) dropwise.
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
Observe Dissolution: As the pH increases, the compound should begin to dissolve as the carboxylate salt is formed. Aim for a pH approximately 1.5-2 units above the compound's pKa. Note: The exact pKa may need to be determined experimentally or estimated using software.
Final pH Adjustment: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach your target final pH, but be cautious not to go too low, as the compound may precipitate out.
Trustworthiness Check: Always verify the final pH of your solution. Also, be aware that altering the pH can affect your experimental system (e.g., cell viability, enzyme activity). It is crucial to run appropriate vehicle controls with the pH-adjusted buffer.
FAQ 2: Can I use co-solvents to improve solubility in my aqueous buffer?
Answer: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[6] This technique works by reducing the overall polarity of the solvent system, which can better accommodate the non-polar parts of the molecule.
Commonly Used Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol
Polyethylene glycol (PEG 300/400)
Propylene glycol
Experimental Protocol: Co-Solvent System Development
Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) at the highest possible concentration.
Serial Dilution: Perform serial dilutions of this concentrated stock into your aqueous experimental buffer.
Observe for Precipitation: After each dilution, vortex and let the solution sit for a few minutes. Observe for any signs of precipitation (cloudiness, visible particles).
Determine the "Crash-Out" Point: The highest concentration that remains clear is your working limit for that specific co-solvent percentage.
Optimization: It is best practice to keep the final concentration of the organic co-solvent as low as possible (typically <1%, often <0.1%) in biological assays to avoid solvent-induced artifacts.
FAQ 3: Are there more advanced formulation strategies I can consider for in vivo studies or challenging applications?
Answer: For more demanding applications, several advanced formulation techniques can be explored.[4][7] These methods often require specialized equipment and expertise but can significantly enhance solubility and bioavailability.
Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[8] This is often achieved through methods like spray drying or hot-melt extrusion. The polymer prevents the drug from recrystallizing, keeping it in a higher-energy amorphous state that dissolves more readily.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The non-polar parts of your compound can form an inclusion complex with the cyclodextrin's core, effectively encapsulating it and increasing its apparent water solubility.[9]
Nanonization: Reducing the particle size of the compound to the nanometer scale (nanosuspension) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[10] This can be achieved through techniques like wet milling or high-pressure homogenization.
The choice of strategy depends heavily on the desired dosage form, the route of administration, and the physicochemical properties of the drug.[4]
FAQ 4: How can I accurately quantify the concentration of my solubilized compound?
Answer: Accurate quantification is critical. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11]
Basic Steps for Method Development:
Column Selection: A C18 column is a good starting point.[11]
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used. The acidic modifier helps to ensure the carboxylic acid is protonated for better peak shape.
Detection: The aromatic rings in the molecule should provide strong UV absorbance. Scan for the optimal wavelength (e.g., between 230-280 nm).
Standard Curve: Prepare a standard curve using serial dilutions of a accurately weighed sample dissolved in the mobile phase or a suitable solvent.
Analysis: Filter your experimental samples through a 0.22 µm syringe filter before injection to remove any undissolved particulates.
This analytical method will not only quantify the dissolved compound but can also be used to assess its purity and stability over time.[12][13]
References
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Available from: [Link]
WJBPHS. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
ChemSynthesis. 2-amino-2-phenylacetic acid. Available from: [Link]
Google Patents. Preparation method of chlorinated phenylacetic acid.
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
PubChem. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. Available from: [Link]
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
Scholars Middle East Publishers. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available from: [Link]
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
Chlorinated Benzene Manufacturer in China. 2-[(2-Amino-4-Chlorophenyl)Amino]Benzoic Acid. Available from: [Link]
National Institutes of Health. Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available from: [Link]
ResearchGate. Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of α,α-Disubstituted α-Amino Acids
Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered yet highly valuable molecules. α,α-Disubstituted α-amino acids are crucial building blocks, serving as peptide conformation modifiers and precursors to a wide range of bioactive compounds.[1][2][3] However, their synthesis presents significant challenges, primarily due to the steric hindrance at the quaternary α-carbon.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.
Scenario 1: Low or No Product Yield
Low product yield is one of the most common frustrations in the synthesis of α,α-disubstituted α-amino acids. The root cause often lies in the inherent steric hindrance of the target molecule, which can impede bond formation.
Question: My alkylation of an α-imino ester is giving very low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the alkylation of α-imino esters are typically due to a combination of factors related to enolate formation and reactivity.
Inefficient Deprotonation: The protons on the α-carbon of the imino ester are sterically hindered. Incomplete deprotonation will result in a low concentration of the reactive enolate, leading to poor yields.
Solution: Employ a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice, but for particularly hindered substrates, consider potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS). The choice of base can also influence the aggregation state of the enolate, which in turn affects its reactivity.[4][5]
Poor Electrophile Reactivity: The enolate itself is sterically hindered, making it a sluggish nucleophile. If your electrophile is also bulky or unreactive, the reaction rate will be significantly reduced.
Solution: Use a more reactive electrophile. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. For very challenging alkylations, consider using a triflate (Tf) as the leaving group on your electrophile.
Enolate Stability and Side Reactions: The enolate can participate in side reactions, such as proton exchange with the solvent or starting material, or it can decompose over time, especially at higher temperatures.
Solution: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions and enolate decomposition. Ensure your solvent is rigorously dried and deoxygenated.
Experimental Protocol: Optimizing the Alkylation of a Glycine Imino Ester
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the glycine imino ester in anhydrous tetrahydrofuran (THF) at a concentration of 0.1 M.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add 1.1 equivalents of a freshly prepared solution of LDA in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
Alkylation: Add 1.2 equivalents of the alkyl halide (or triflate) dropwise to the enolate solution.
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be slowly raised to -40 °C.
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Work-up: Allow the mixture to warm to room temperature, then extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Question: My Strecker synthesis using a ketone is not proceeding. How can I drive this reaction to completion?
Answer:
The Strecker synthesis for α,α-disubstituted α-amino acids, which uses a ketone as the starting material, is often more challenging than the analogous reaction with an aldehyde.[6] The primary reason is the lower electrophilicity of the ketone's carbonyl carbon compared to that of an aldehyde.[7]
Inefficient Imine Formation: The initial condensation between the ketone and ammonia to form the ketimine is often the rate-limiting step and can have an unfavorable equilibrium.
Solution:
Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid, such as titanium(IV) chloride (TiCl₄) or ytterbium(III) triflate (Yb(OTf)₃), can activate the ketone carbonyl, making it more susceptible to nucleophilic attack by ammonia.
Water Removal: The formation of the imine releases water. Removing this water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Slow Cyanide Addition: The carbon of the ketimine is less electrophilic than that of an aldimine, leading to a slower rate of cyanide addition.[7]
Solution:
Use a More Soluble Cyanide Source: Instead of sodium or potassium cyanide, consider using trimethylsilyl cyanide (TMSCN), which is often more soluble in organic solvents and can be activated by a Lewis acid.
Optimize pH: The reaction is pH-dependent. The pH should be low enough to favor imine formation but high enough to have a sufficient concentration of the nucleophilic cyanide ion. A pH range of 8-10 is generally optimal.
Scenario 2: Poor Stereoselectivity in Asymmetric Synthesis
Achieving high stereoselectivity is a critical challenge in the synthesis of chiral α,α-disubstituted α-amino acids.
Question: I am using a chiral auxiliary for an asymmetric alkylation, but the diastereomeric excess (d.e.) is low. How can I improve the stereocontrol?
Answer:
Low diastereoselectivity in chiral auxiliary-mediated reactions often points to issues with the conformational control of the enolate or the transition state of the alkylation.
Ineffective Facial Shielding: The chiral auxiliary may not be effectively blocking one face of the enolate from the incoming electrophile.
Solution:
Change the Chiral Auxiliary: Different auxiliaries provide varying degrees of steric hindrance and conformational rigidity. For example, Evans' oxazolidinone auxiliaries are known for providing high levels of stereocontrol. Research different auxiliaries that have been successful for similar transformations.[8]
Modify the Substrate: The structure of the amino acid precursor itself can influence the effectiveness of the auxiliary. Sometimes, a bulkier ester group (e.g., tert-butyl instead of ethyl) can enhance the facial bias.
Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly impact the stereochemical outcome. The reaction conditions, including the base, solvent, and additives, can influence the enolate geometry.
Solution:
Vary the Deprotonation Conditions: The choice of counterion (e.g., Li⁺, Na⁺, K⁺) can affect the enolate geometry and its aggregation state. Experiment with different bases (LDA, LHMDS, KHMDS) and solvents (THF, toluene). The addition of coordinating agents like hexamethylphosphoramide (HMPA) can also alter the reactivity and selectivity, but be aware of its toxicity.
Reaction Temperature: Higher reaction temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant.
Solution: Conduct the alkylation at the lowest practical temperature, often -78 °C or even -100 °C.
Workflow for Optimizing Diastereoselectivity
Caption: Decision workflow for optimizing diastereoselectivity.
Scenario 3: Difficulty with Protecting Groups
The selection, introduction, and removal of protecting groups are critical steps that can significantly impact the overall success of the synthesis.
Question: I am having trouble removing the N-Boc protecting group without side reactions. What are my options?
Answer:
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, typically removed under acidic conditions.[9] However, harsh acidic conditions can lead to side reactions, especially with sensitive functional groups in the side chains.
Standard Conditions are too Harsh: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard method for Boc deprotection. However, the strong acidity can cause undesired reactions.
Solution:
Use a Milder Acid: Consider using a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or diethyl ether. This is often less harsh than TFA.
Use Scavengers: During deprotection, the tert-butyl cation is formed, which can alkylate electron-rich side chains (e.g., tryptophan, methionine). Including a scavenger like triisopropylsilane (TIS) or anisole in the deprotection cocktail can trap this cation and prevent side reactions.
Orthogonality Issues: The deprotection conditions for the N-Boc group might be cleaving other protecting groups on the molecule.
Solution: Re-evaluate your protecting group strategy. Ensure that your side-chain protecting groups are stable to the conditions required for N-Boc removal. For example, if you have acid-labile side-chain protecting groups, you may need to switch to a different N-terminal protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[9][10]
Table 1: Common N-Terminal Protecting Groups and Their Cleavage Conditions
Protecting Group
Abbreviation
Cleavage Conditions
Orthogonal To
tert-Butyloxycarbonyl
Boc
Strong acid (TFA, HCl)
Fmoc, Cbz (H₂/Pd)
9-Fluorenylmethyloxycarbonyl
Fmoc
Base (e.g., 20% piperidine in DMF)
Boc, Cbz
Benzyloxycarbonyl
Cbz (or Z)
Catalytic hydrogenolysis (H₂/Pd), strong acid
Fmoc
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of modern synthetic methods like photocatalysis over classical methods like the Strecker synthesis?
A1: Modern methods like visible-light-mediated photocatalysis offer several advantages.[1][3] They often proceed under milder reaction conditions (room temperature, neutral pH), which improves functional group tolerance. Additionally, they can provide novel pathways to access challenging α,α-disubstituted α-amino acids that are difficult to synthesize using traditional methods.[1][3] For instance, photocatalytic methods can enable the direct C-H functionalization of amino acid precursors.[7]
Q2: How do I choose the right starting material for my synthesis?
A2: The choice of starting material depends on the desired substitution pattern and the synthetic route.
For symmetrical dialkylation , an activated methylene compound like diethyl acetamidomalonate is a good starting point (amidomalonate synthesis).[11]
For asymmetric synthesis , a chiral precursor is needed. This could be a glycine derivative with a chiral auxiliary, or a chiral α-imino ester.
For Strecker synthesis , the starting materials are a ketone, an ammonia source, and a cyanide source.[12][13]
Q3: Can enzymatic methods be used for the synthesis of α,α-disubstituted α-amino acids?
A3: Yes, enzymatic resolutions are a powerful tool for obtaining enantiopure α,α-disubstituted α-amino acids.[14] This approach typically involves the synthesis of a racemic mixture of the amino acid (or a derivative like an ester or amide), followed by selective enzymatic hydrolysis of one enantiomer by a lipase or esterase.[14] This leaves the unreacted enantiomer in high enantiomeric excess. The key is to find an enzyme with high selectivity for your specific substrate.
Q4: What are the key considerations for incorporating a sterically hindered α,α-disubstituted α-amino acid into a peptide?
A4: Incorporating these sterically hindered amino acids into a peptide chain is challenging due to slow coupling reactions.[15] Standard peptide coupling reagents may be inefficient.
Use more powerful coupling reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimide-based reagents.
Pre-formed symmetrical anhydrides: For extremely difficult couplings, using a pre-formed symmetrical anhydride of the incoming amino acid can be highly effective, especially in nonpolar solvents.[15]
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate slow coupling reactions.
Reaction Scheme: Peptide Coupling with a Hindered Amino Acid
Caption: General workflow for peptide coupling.
References
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]
Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]
Tomohara, K., Kusaba, S., Masui, M., & Nose, T. (2024). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. ResearchGate. [Link]
Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]
González-López, M., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. [Link]
O'Donnell, M. J., et al. (2011). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2006). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]
Niel, G., et al. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters. [Link]
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
Hsiao, Y., et al. (1997). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry. [Link]
Ferraris, D., et al. (1998). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]
Zu, L., et al. (2009). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]
Wang, Z., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]
Szcześniak, P., Pieczykolan, M., & Stecko, S. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2006). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]
Ding, K., et al. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters. [Link]
Alewood, P. F., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Journal of Organic Chemistry. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Trost, B. M., & Dogra, K. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. [Link]
O'Donnell, M. J., et al. (1998). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
Wang, W., et al. (2011). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Chemical Communications. [Link]
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science. [Link]
Trost, B. M., & Dogra, K. (2015). Asymmetric Synthesis of α‑Allyl-α-Aryl α‑Amino Acids by Tandem Alkylation/π-Allylation of α‑Iminoesters. ACS Figshare. [Link]
O'Brien, P., & Warren, S. (1996). Synthesis of α,α-disubstituted unnatural amino acid derivatives using the aza-[1][2]-Wittig sigmatropic rearrangement. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Technical Support Center: Purification of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid....
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid that influence its purification?
A1: The purification strategy is dictated by three primary structural features:
Carboxylic Acid Group (-COOH): This is a key functional group that provides acidity. It allows for the formation of water-soluble carboxylate salts (e.g., sodium or potassium salts) upon treatment with a base. This property is fundamental for purification via acid-base extraction.[1][2]
Sulfonamide Proton (R-SO₂-NH-R'): The proton on the nitrogen is weakly acidic, but significantly less so than the carboxylic acid proton. Its presence contributes to the overall polarity and hydrogen bonding capacity of the molecule.
Aromatic Rings: The phenyl and chlorophenyl groups are large, non-polar moieties. This imparts significant hydrophobic character, influencing the molecule's solubility in organic solvents.
The molecule is therefore an acidic, relatively non-polar compound, making it poorly soluble in water in its neutral form but soluble in many organic solvents and aqueous base.
Q2: What are the most likely impurities I will encounter after synthesizing this compound?
A2: Impurities typically arise from the starting materials or side reactions during the synthesis, which commonly involves the reaction of 2-amino-2-phenylacetic acid (phenylglycine) with 4-chlorobenzenesulfonyl chloride.[3][4]
Potential Impurity
Source
Reason for Presence
Suggested Removal Method
2-Amino-2-phenylacetic acid
Starting Material
Incomplete reaction or improper stoichiometry.
Acid-base extraction (this starting material is amphoteric and may behave differently) or recrystallization.
4-Chlorobenzenesulfonyl chloride
Starting Material
Incomplete reaction; often quenched during workup.
Hydrolyzes to 4-chlorobenzenesulfonic acid during aqueous workup.
4-Chlorobenzenesulfonic acid
By-product
Hydrolysis of unreacted 4-chlorobenzenesulfonyl chloride.
Highly water-soluble; removed during aqueous washes or acid-base extraction.
4,4'-Dichlorodiphenyl sulfone
By-product
A potential impurity in the 4-chlorobenzenesulfonyl chloride starting material.[5]
Removed by filtration if insoluble, or during organic washes in an acid-base extraction.
Di-sulfonated Product
Side-reaction
Reaction of the product with another mole of 4-chlorobenzenesulfonyl chloride (unlikely on the sulfonamide N).
Chromatographic methods may be required if recrystallization is ineffective.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is the gold standard for quantitative purity analysis. An acidic mobile phase modifier (like formic acid or TFA) is often used to ensure the carboxylic acid is protonated and gives a sharp peak.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This section addresses specific experimental challenges in a Q&A format.
Problem 1: My final product is a persistent oil or sticky solid that refuses to crystallize.
Causality & Solution:
This is a common issue with N-protected amino acid derivatives.[7] The failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent acting as a plasticizer.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting non-crystalline products.
Step-by-Step Protocol: Trituration to Induce Crystallization
Place the crude oily product in a flask.
Add a small volume of a non-polar solvent in which the product is expected to be insoluble (e.g., n-hexane, pentane, or diethyl ether).
Using a spatula or glass rod, vigorously scratch the inside of the flask below the solvent level.
Stir the mixture vigorously for 30-60 minutes. Often, the oil will convert into a free-flowing solid.
Isolate the resulting solid by filtration and wash with a small amount of the cold non-polar solvent.
Problem 2: The purity of my product is low (<95% by HPLC) even after recrystallization.
Causality & Solution:
This indicates the presence of an impurity with similar solubility properties to your product, making recrystallization ineffective. The most effective solution is often to use a purification method based on a different chemical principle, such as acid-base extraction or chromatography.
Recommended Purification Protocol: Acid-Base Extraction
This protocol exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Base Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
Scientific Rationale: Sodium bicarbonate is a weak base, which selectively deprotonates the highly acidic carboxylic acid without significantly affecting the much less acidic sulfonamide proton.
Separation: Combine the aqueous layers. Discard the organic layer (which contains neutral impurities).
Back-Wash (Optional): "Wash" the combined aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining non-polar impurities.
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2.[1] The product will precipitate out as a solid.
Scientific Rationale: Re-protonating the carboxylate salt renders the molecule neutral and thus insoluble in water, causing it to precipitate.
Isolation: Allow the suspension to stir in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove any inorganic salts, and dry under high vacuum.
Caption: Workflow for purification by acid-base extraction.
Problem 3: My recovery/yield is very low after purification.
Causality & Solution:
Low yield is typically caused by product loss during purification steps. The key is to optimize each step to maximize recovery.
During Acid-Base Extraction:
Incomplete Precipitation: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Use a pH meter for accuracy.
Sufficient Cooling: Make sure to cool the solution thoroughly in an ice bath before and during filtration to minimize the product's solubility in the aqueous medium.
During Recrystallization:
Improper Solvent Choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. If the product is too soluble even when cold, you will lose a significant amount in the mother liquor.
Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will reduce the recovery upon cooling.
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating (see Table 2). Look for a solvent or solvent pair that meets the criteria above. Common choices for amino acid derivatives include ethanol/water, acetone/water, or ethyl acetate/hexane.[8][9]
Dissolution: Place the crude solid in a flask. Add the primary (good) solvent in small portions while heating and stirring until the solid just dissolves.
Crystallization: Remove the flask from the heat. If using a solvent pair, add the anti-solvent (poor solvent) dropwise until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the cloudiness.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask.
Chilling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent or anti-solvent.
Drying: Dry the crystals thoroughly under vacuum.
Solvent System
Type
Typical Ratio (v/v)
Notes
Ethanol / Water
Solvent / Anti-solvent
Varies (e.g., 80:20 to 95:5)
Dissolve in hot ethanol, add hot water until cloudy. Good for moderately polar compounds.
Ethyl Acetate / Hexane
Solvent / Anti-solvent
Varies (e.g., 20:80 to 50:50)
Excellent for compounds with significant non-polar character. Dissolve in hot ethyl acetate, add hexane.
Acetone / Water
Solvent / Anti-solvent
Varies
Similar to ethanol/water but acetone is a stronger solvent.
Isopropanol
Single Solvent
N/A
A good single-solvent option to try if solvent pairs are difficult to manage.
References
EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google P
Analytical methods for the determination of halogens in bioanalytical sciences: a review - Springer. [Link]
US5118815A - Method for crystallization of amino acids - Google P
High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids - ACS Publications. [Link]
Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents - University of Limerick. [Link]
Crystallizing amino acids as bulking agents in freeze-drying - PubMed. [Link]
Preparation of N-Phenylglycine - PrepChem.com. [Link]
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. [Link]
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]
Purifying ionic compounds by flash column chromatography - Biotage. [Link]
RU2172309C2 - Method of preparing 2-(phenylamino)
CN106083628A - A kind of method preparing p-chlorophenylglycine - Google P
Technical Support Center: Optimizing HPLC Separation of Phenylacetic Acid Isomers and Impurities
Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of phenylacetic acid (PAA), its isomers, and associated impurities. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of phenylacetic acid (PAA), its isomers, and associated impurities. This guide is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of method development, optimization, and troubleshooting for these critical analytes.
As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory. This resource is structured to address common challenges in a direct question-and-answer format, blending foundational chromatographic principles with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of phenylacetic acid and its related compounds.
Q1: What is a typical starting point for a reversed-phase HPLC method for phenylacetic acid?
A good starting point for the analysis of phenylacetic acid on a C18 column involves a mobile phase of acetonitrile and water (e.g., 25:75 v/v) with an acidic modifier.[1] Phosphoric acid (e.g., 20 mM) is commonly used to lower the pH. A flow rate of 1.0 mL/min and UV detection at 210-215 nm are also typical starting parameters.[2]
Q2: Why is it crucial to control the mobile phase pH when analyzing phenylacetic acid?
Controlling the mobile phase pH is critical to ensure consistent retention and good peak shape for acidic analytes like phenylacetic acid. The pH of the mobile phase should be at least 2 pH units below the pKa of the acid to ensure it is in its neutral, undissociated form.[3] This minimizes peak tailing that can result from interactions between the ionized acid and the stationary phase.[3]
Q3: How can I separate phenylacetic acid from its positional isomers?
The separation of positional isomers can be challenging. For aromatic positional isomers, a phenyl-based stationary phase, such as a Phenyl Hydride column, can be effective.[4] These columns can exploit π–π interactions between the aromatic rings of the analytes and the stationary phase, providing additional selectivity that may not be achievable on a standard C18 column.[4]
Q4: What are the common impurities I should be aware of in phenylacetic acid analysis?
Impurities in phenylacetic acid can originate from the synthetic route or degradation. These can include related aromatic acids.[5] It is also possible to have co-eluting impurities that are not immediately apparent.[6]
Q5: Are there official methods for phenylacetic acid analysis?
Yes, pharmacopeias like the United States Pharmacopeia (USP) provide official monographs for many active pharmaceutical ingredients, including related compounds like phenylacetic acid.[7][8][9] These monographs specify the HPLC method to be used for analysis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your HPLC analysis.
Peak Shape Problems
Q: My phenylacetic acid peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing for acidic compounds is a common issue and can often be attributed to several factors:
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the acidic analyte, causing tailing.[10]
Solution: Reduce the mobile phase pH to suppress the ionization of the silanol groups. Adding a small amount of a stronger, competing acid like trifluoroacetic acid (TFA) to the mobile phase can also help mask these active sites. However, be aware that TFA can be difficult to remove from the HPLC system.
Insufficiently Low Mobile Phase pH: If the mobile phase pH is not low enough, the phenylacetic acid may be partially ionized, leading to poor peak shape.
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of phenylacetic acid (approximately 4.3). Using a buffer, such as a phosphate buffer, will help maintain a stable pH.[3]
Column Contamination: Buildup of sample matrix components on the column inlet can lead to peak distortion.[11]
Solution: Use a guard column to protect the analytical column.[11] If the problem persists, try back-flushing the column or developing a suitable column cleaning procedure.[10]
Q: All the peaks in my chromatogram, including phenylacetic acid, are fronting or split. What should I investigate?
When all peaks in a chromatogram are affected similarly, the issue is likely related to the system setup or the column inlet.[12]
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the flow path.[12]
Solution: Try reversing the column and flushing it to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced.[12]
Column Void: A void at the head of the column can cause peak splitting or fronting. This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[10]
Solution: A column with a void typically needs to be replaced. To prevent this, always ramp up the flow rate slowly and operate within the recommended pH range for the column.
Retention Time and Resolution Issues
Q: The retention time for my phenylacetic acid peak is shifting between injections. What could be the cause?
Retention time shifts can be caused by a number of factors:[13]
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention.
Solution: Ensure accurate and consistent mobile phase preparation. Keep mobile phase reservoirs covered to minimize evaporation.
Unstable Column Temperature: Fluctuations in column temperature will affect retention times.
Solution: Use a column oven to maintain a constant and consistent temperature.
Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase composition will cause retention time drift.
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
Q: I am not getting enough resolution between phenylacetic acid and a closely eluting impurity. How can I improve the separation?
Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
Optimize Mobile Phase Composition:
Solution: Systematically vary the ratio of your organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. You can also try a different organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity.[14]
Change the Stationary Phase:
Solution: If optimizing the mobile phase is not sufficient, a different column chemistry may be required. For example, if you are using a C18 column, switching to a phenyl or a polar-embedded column could provide the necessary change in selectivity.
Experimental Protocols & Data
Starting HPLC Method for Phenylacetic Acid
This table provides a robust starting point for developing a method for the analysis of phenylacetic acid.
Parameter
Recommended Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
A standard reversed-phase column suitable for many small molecules.
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Buffers the mobile phase to ensure phenylacetic acid is in its non-ionized form, improving peak shape.[3]
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase HPLC.
Gradient
Isocratic, 75% A / 25% B
A simple starting point; a gradient may be necessary for complex samples with multiple impurities.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
35 °C
Elevated temperature can improve efficiency and reduce backpressure.
Detection
UV at 215 nm
Phenylacetic acid has a UV absorbance in this region.
Injection Volume
5 µL
A smaller injection volume can help maintain good peak shape.
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for phenylacetic acid and its impurities.
Caption: A decision tree for troubleshooting common HPLC problems.
References
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
BenchChem. (2025). common HPLC problems and solutions for organic acid analysis.
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
Gusovsky, F., Fawcett, J., Javaid, J. I., Jeffriess, H., & Sabelli, H. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101–105.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid.
Lin, C. S., Lin, C. H., & Lin, C. H. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chinese Chemical Society, 52(4), 755-760.
MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
MZ-Analysentechnik. (n.d.).
Phenomenex. (n.d.).
Phenomenex. (2025, June 6).
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
Sigma-Aldrich. (n.d.).
The Good Scents Company. (n.d.). phenyl acetic acid, 103-82-2.
USP. (n.d.). Phenylacetic Acid - USP-NF ABSTRACT.
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
Zhang, T., Nguyen, D., & Franco, P. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1232–1237.
Technical Support Center: Refining Protocols for N-Acyl-α-Amino Acid Cyclization
Introduction The intramolecular cyclization of N-acyl-α-amino acids is a cornerstone reaction in the synthesis of cyclic peptides, lactams, and other heterocyclic structures of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The intramolecular cyclization of N-acyl-α-amino acids is a cornerstone reaction in the synthesis of cyclic peptides, lactams, and other heterocyclic structures of significant interest in medicinal chemistry and drug development. These cyclic scaffolds often exhibit enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic profiles compared to their linear counterparts. However, the efficiency of this macrolactamization is highly sensitive to substrate structure, reaction conditions, and reagent choice. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting advice and answers to frequently encountered challenges to ensure robust and reproducible outcomes.
Core Protocol & Mechanistic Overview
The fundamental principle of the cyclization involves the activation of the C-terminal carboxylic acid, rendering it susceptible to intramolecular nucleophilic attack by the nitrogen of the N-acyl group. This process is typically mediated by a coupling reagent.
The general mechanism proceeds in two main steps:
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, or an acylphosphonium salt.
Intramolecular Acylation: The N-acyl nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the cyclic product and a byproduct derived from the coupling reagent.
A major competing pathway, particularly for chiral α-amino acids, is the formation of a 5(4H)-oxazolone (azlactone) intermediate.[1][2][3][4] This planar intermediate is prone to racemization via enolization, which can severely compromise the stereochemical integrity of the final product.[1][5] The choice of reagents and conditions is therefore critical to favor the direct intramolecular amidation pathway over oxazolone formation.
Caption: Core mechanism and competing side reaction in N-acyl-α-amino acid cyclization.
Troubleshooting Guide
This section addresses common problems encountered during the cyclization protocol in a question-and-answer format.
Problem: Low or No Yield of the Cyclic Product
Q: My reaction has stalled, or the yield of my desired cyclic product is extremely low. What are the likely causes and how can I fix it?
A: Low yields are a frequent issue and can stem from several factors. Systematically investigating the following points is the best approach.
Cause 1: Inefficient Carboxyl Activation. The chosen coupling reagent may not be potent enough for your specific substrate, especially with sterically hindered amino acids.[6]
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like DCC or EDC, consider upgrading to a uronium/aminium salt like HATU or a phosphonium salt like PyBOP.[7][8] These reagents often lead to faster reactions and higher yields.[6]
Cause 2: Intermolecular Reactions. At high concentrations, the activated amino acid can react with another molecule of the starting material, leading to linear dimers and oligomers instead of the desired intramolecular cyclization.[9]
Solution: Employ high-dilution conditions. A standard starting point is a substrate concentration of 0.5 to 5 mM. This favors the intramolecular reaction pathway by minimizing intermolecular collisions. While this can increase reaction volumes, it is often the most critical factor for success.[10]
Cause 3: Formation of Stable, Unreactive Intermediates. With carbodiimide reagents, the activated O-acylisourea can rearrange to a stable N-acylurea, which is unable to participate in further coupling reactions.[5]
Solution: This rearrangement is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) can suppress this side reaction.[5] Additionally, the use of additives like HOBt or Oxyma Pure can trap the O-acylisourea as a more stable active ester, preventing the rearrangement and improving yields.[11]
Cause 4: Poor Solubility. The linear precursor may have poor solubility in the reaction solvent, preventing it from reacting effectively. Aggregation can be a significant issue for certain peptide sequences.[12]
Solution: Change or modify the solvent system. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. If solubility is low in DMF, consider adding a chaotropic salt (e.g., LiCl) or switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[13] Sonication can also help break up aggregates.[13]
Q: I have successfully cyclized my compound, but NMR or chiral HPLC analysis shows significant contamination with the diastereomer. What is causing this loss of stereochemical purity?
A: Racemization is a critical challenge, almost always proceeding through the formation of a planar oxazolone intermediate.[1][5] The α-proton of this intermediate is acidic and can be abstracted and re-protonated, leading to inversion of the stereocenter.
Cause 1: Potent Activation without Additives. Highly reactive coupling reagents can promote the formation of the oxazolone. Carbodiimides (DCC, EDC) are particularly known to cause racemization when used alone.[7][14]
Solution: Always use an additive. 1-Hydroxybenzotriazole (HOBt) or its safer, more effective modern alternatives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure are essential.[5][11][13] These additives react with the activated intermediate to form an active ester that is less prone to oxazolone formation and therefore suppresses racemization.[7][15] HOAt is often superior to HOBt in this regard.[8][11]
Cause 2: Base Strength and Type. The base used in the reaction can influence the rate of racemization. Strong, sterically unhindered bases can more easily abstract the α-proton from the oxazolone intermediate.
Solution: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-collidine may yield better results with less epimerization.[11]
Cause 3: Extended Reaction Times. The longer the activated amino acid resides in solution before cyclizing, the more opportunity there is for racemization to occur.
Solution: Optimize the reaction to proceed as quickly as possible. This can be achieved by using a more efficient coupling reagent (e.g., HATU reacts faster than DCC/HOBt) or by slightly increasing the temperature after an initial period at 0 °C, provided this does not introduce other side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best coupling reagent for my system?
A1: The choice depends on a balance of reactivity, cost, and potential for side reactions. The following table provides a comparison of common reagents.
Reagent Class
Examples
Pros
Cons
Best For
Carbodiimides
DCC, EDC, DIC
Inexpensive, widely available
High racemization risk without additives, byproduct removal can be difficult (DCC), formation of N-acylurea.[5][6][7]
Routine cyclizations where stereochemical purity is less critical or has been optimized with additives.
Phosphonium Salts
PyBOP, BOP
High efficiency, low racemization
BOP produces a carcinogenic byproduct (HMPA); more expensive than carbodiimides.[8]
"Difficult" cyclizations, especially those prone to aggregation.
Uronium/Aminium Salts
HATU, HBTU, COMU
Very high reactivity, rapid kinetics, very low racemization, soluble byproducts.[6][7][8]
Higher cost, can react with unprotected N-termini if used in excess.[14]
Gold standard for challenging cyclizations, sterically hindered substrates, and when minimizing racemization is paramount.[6]
Q2: What is the optimal solvent and concentration for cyclization?
A2: The optimal solvent is one that fully dissolves the linear precursor while being compatible with the coupling reagents.
Solvents: DMF is the most common and versatile solvent. DCM is also frequently used. For poorly soluble peptides, NMP and DMSO are excellent alternatives.[13]
Concentration: This is a critical parameter. The reaction must be run under high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.[9] A starting concentration of 1-2 mM is recommended. This can be achieved by slowly adding a concentrated solution of the precursor and coupling reagents to a large volume of solvent over several hours using a syringe pump.
Q3: How can I monitor the progress of my cyclization reaction?
A3: Monitoring the reaction is key to avoiding unnecessarily long reaction times that can increase side reactions.
Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of the starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to monitor the consumption of the linear precursor (M) and the appearance of the cyclic product (M-18, due to loss of H₂O), as well as any dimer (2M-18) or other side products.
Q4: Can the amino acid side chain affect the cyclization efficiency?
A4: Absolutely. The nature of the α-amino acid's R-group has a significant impact.
Steric Hindrance: Bulky side chains (e.g., Valine, Isoleucine) near the C-terminus can sterically hinder the activation and cyclization steps, requiring more potent coupling reagents like HATU.
Proline and N-alkylated amino acids: These residues can induce turns in the linear peptide backbone, pre-organizing it for cyclization and often leading to faster and higher-yielding reactions.[16]
Asparagine and Glutamine: The side-chain amides can undergo dehydration to form nitriles when activated with carbodiimides.[5][7] Using phosphonium or uronium reagents can avoid this.
Detailed Experimental Protocol: Cyclization using HATU/DIPEA
This protocol provides a robust starting point for the cyclization of a generic N-acyl-α-amino acid.
Navigating the Synthesis of Sulfonylamino Acids: A Technical Support Guide
Welcome to the Technical Support Center for Sulfonylamino Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Sulfonylamino Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common pitfalls and their solutions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge and Promise of Sulfonylamino Acids
Sulfonylamino acids are a critical class of molecules in medicinal chemistry, often serving as key building blocks for therapeutic agents. The sulfonamide linkage imparts unique physicochemical properties, including improved metabolic stability and binding affinity. However, the synthesis of these compounds is not without its challenges. The inherent reactivity of both the sulfonylating agent and the amino acid can lead to a host of side reactions, purification difficulties, and potential loss of stereochemical integrity. This guide will address these common pitfalls in a practical, question-and-answer format, providing you with the expert guidance needed to succeed.
Troubleshooting Guide: From Low Yields to Impure Products
This section is dedicated to addressing the specific experimental issues you may encounter. We will diagnose the problem, explain the underlying chemistry, and provide actionable solutions.
Q1: I'm getting a very low yield of my desired sulfonylamino acid. What are the likely culprits?
Low yields are one of the most frequent complaints in sulfonylamino acid synthesis. The primary suspects often revolve around the stability of your sulfonyl chloride and the reaction conditions.
Underlying Causes & Solutions:
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive sulfonic acid.[1] This is a major pathway for reagent loss, especially under aqueous basic conditions like the Schotten-Baumann reaction.[2]
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will further minimize moisture contamination.[1]
Inappropriate Base or Solvent: The choice of base and solvent is critical. An inappropriate selection can hinder the reaction by affecting the nucleophilicity of the amino acid or the stability of the reactants.[1]
Solution: A non-nucleophilic organic base, such as triethylamine or pyridine, is often preferred to scavenge the HCl byproduct without competing with the amino acid. The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
Parameter
Recommendation
Rationale
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Minimizes hydrolysis of the sulfonyl chloride.
Base
Triethylamine (TEA) or Pyridine (1.1-1.5 equivalents)
Neutralizes HCl byproduct without competing with the amino acid.
Atmosphere
Inert (Nitrogen or Argon)
Prevents moisture contamination.
Monitoring
Thin Layer Chromatography (TLC)
Tracks the consumption of starting materials and formation of the product.
Q2: My product is impure, and I'm having trouble with purification. What are the common side products and how can I remove them?
Purification is a significant hurdle in sulfonylamino acid synthesis due to the formation of closely related byproducts. Understanding what these impurities are is the first step to effective removal.
Common Side Products & Purification Strategies:
Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride, leading to a di-sulfonylated byproduct. This is particularly problematic if an excess of the sulfonylating agent is used.
Prevention: Use a slight excess of the amino acid (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]
Purification: Di-sulfonylated products are generally less polar than the desired mono-sulfonylated product. They can often be separated by flash column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can be effective.
Sulfonic Acid: As mentioned, hydrolysis of the sulfonyl chloride generates the corresponding sulfonic acid. This acidic impurity can be challenging to remove.
Work-up Procedure: A common method to remove sulfonic acid is through an aqueous work-up. By washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate), the acidic sulfonic acid will be deprotonated and extracted into the aqueous phase.[4]
Unreacted Amino Acid: If the reaction is incomplete, you will have unreacted amino acid in your crude product.
Purification: Amino acids are typically highly polar and can be removed by washing the organic layer with water or a dilute acid (if the product is stable). Alternatively, they will remain at the baseline during normal-phase column chromatography.
General Purification Protocol (Flash Column Chromatography):
Stationary Phase: Silica gel is the most common choice.
Mobile Phase (Eluent): The choice of eluent is critical and should be determined by TLC analysis of your crude mixture. A good starting point for many sulfonylamino acids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
For acidic products, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can improve peak shape and reduce tailing.[5]
For basic products, adding a small amount (0.5-1%) of triethylamine can have a similar beneficial effect.[6]
Q3: I'm concerned about racemization of my amino acid's chiral center. How can I prevent this?
Maintaining the stereochemical integrity of the amino acid is paramount, especially in the context of drug development. Racemization can occur, particularly under harsh reaction conditions.
Causes of Racemization & Preventative Measures:
Mechanism: Racemization can occur through the formation of an oxazolone intermediate, especially when the carboxylic acid is activated. While N-sulfonylation itself is less prone to this than peptide coupling, the basic conditions often employed can promote epimerization.[7]
Prevention:
Mild Reaction Conditions: Whenever possible, use mild bases and lower reaction temperatures.
Control of Stoichiometry and Addition Rate: Slow, dropwise addition of the sulfonyl chloride to the amino acid solution can help to maintain a low concentration of the reactive species and minimize side reactions, including those that may lead to racemization.
Coupling Additives (for subsequent reactions): If the N-sulfonylamino acid is to be used in peptide synthesis, the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) during the subsequent coupling step is crucial.[7]
Workflow for Minimizing Racemization:
Caption: Workflow to minimize racemization during N-sulfonylation.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of sulfonylamino acids, providing concise and authoritative answers.
Q1: Do I need to protect the carboxylic acid of the amino acid before N-sulfonylation?
This is a critical strategic decision. While not always strictly necessary, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) offers several advantages:
Improved Solubility: Amino acids are often zwitterionic and have poor solubility in common organic solvents. Esterification increases their solubility, leading to a more homogeneous reaction mixture.
Prevention of Side Reactions: The free carboxylate can act as a base, and in some cases, may participate in unwanted side reactions.
Simplified Purification: The esterified product is generally less polar than the free acid, which can simplify purification by column chromatography.
The protecting group can be removed later by hydrolysis.
Q2: What about amino acids with reactive side chains (e.g., Lys, Tyr, Cys)? How do I achieve selective Nα-sulfonylation?
For amino acids with reactive side chains, an orthogonal protecting group strategy is essential to prevent unwanted reactions at these sites.[3][8] The key is to choose protecting groups for the side chain that are stable under the N-sulfonylation conditions and can be removed independently of the N-sulfonyl group or any other protecting groups.
Orthogonal Protecting Group Strategy:
Caption: Orthogonal protecting group strategy for selective Nα-sulfonylation.
Recommended Side-Chain Protecting Groups:
Amino Acid
Side Chain Functional Group
Recommended Protecting Group
Rationale
Lysine (Lys)
ε-Amino
Boc (tert-Butoxycarbonyl)
Stable to sulfonylation conditions, removed with acid (e.g., TFA).[9]
Tyrosine (Tyr)
Phenolic Hydroxyl
tBu (tert-Butyl)
Stable to sulfonylation conditions, removed with acid (e.g., TFA).[9]
Cysteine (Cys)
Thiol
Trt (Trityl) or Acm (Acetamidomethyl)
Trt is acid-labile, while Acm is removed with iodine, offering orthogonality.[10]
Aspartic Acid (Asp) / Glutamic Acid (Glu)
Carboxylic Acid
tBu (tert-Butyl) Ester
Stable to sulfonylation conditions, removed with acid (e.g., TFA).[9]
Q3: What are the best analytical techniques to monitor my reaction and characterize my product?
A combination of techniques is recommended for robust analysis:
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Staining with ninhydrin can be useful for visualizing primary and secondary amines.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of the product, as well as the masses of any byproducts. This is invaluable for identifying unexpected side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation of the final product.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and can also be used to determine enantiomeric excess with a chiral stationary phase.
Conclusion: A Path to Successful Synthesis
The synthesis of sulfonylamino acids, while fraught with potential pitfalls, is a manageable and rewarding endeavor with the right knowledge and strategies. By anticipating common issues such as sulfonyl chloride hydrolysis, di-sulfonylation, and racemization, and by employing robust strategies like the use of anhydrous conditions, appropriate protecting groups, and careful purification, researchers can significantly improve their success rates. This guide provides a foundation of expert knowledge to help you navigate these challenges and confidently advance your research and development goals.
References
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
Reddit. (2020). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Albericio, F., & Carpino, L. A. (Eds.). (2002).
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
Technical Support Center: Synthesis of Chlorinated Phenylacetic Acids
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the preparation of chlorinated phenylacetic acids. This document is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the preparation of chlorinated phenylacetic acids. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of these critical intermediates. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting by Synthetic Route
The synthesis of chlorinated phenylacetic acids can be approached through several pathways, each with its own set of potential challenges. This section addresses the most common issues in a question-and-answer format, providing both the "what" and the "why" for effective troubleshooting.
Route 1: Direct Chlorination of Phenylacetic Acid
Direct chlorination is an attractive route due to the availability of the starting material. However, controlling the selectivity between the aliphatic chain (α-position) and the aromatic ring is the principal challenge.
Q1: My direct chlorination of phenylacetic acid is producing a mixture of ring-chlorinated byproducts instead of the desired α-chloro derivative. How can I improve selectivity?
A: This is a classic problem of competing reaction mechanisms: free-radical substitution at the benzylic α-carbon versus electrophilic aromatic substitution on the phenyl ring. To favor α-chlorination, you must use conditions that promote free-radical pathways while suppressing electrophilic ones.
Mechanism Insight: Electrophilic aromatic chlorination is catalyzed by Lewis acids (like AlCl₃ or FeCl₃) which polarize the Cl-Cl bond, creating a potent electrophile (Cl⁺) that attacks the electron-rich benzene ring.[1][2] In contrast, α-chlorination proceeds via a free-radical mechanism, which is initiated by light (UV) or radical initiators and does not require a Lewis acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for α-halogenation of carboxylic acids, proceeding through an acyl halide intermediate which more readily enolizes.[3]
Troubleshooting Steps:
Eliminate Lewis Acid Catalysts: Ensure your reagents and glassware are free from trace metals that can act as Lewis acids. Avoid using reagents like ferric chloride.[4]
Choose the Right Reagent: Trichloroisocyanuric acid (TCCA) in combination with a catalytic amount of phosphorus trichloride (PCl₃) under solvent-free conditions has been shown to be highly effective for α-selective chlorination.[5][6] This method follows the HVZ mechanism, where PCl₃ first converts the carboxylic acid to an acyl chloride, which then enolizes and is chlorinated at the α-position.[3]
Control Reaction Conditions: Perform the reaction under conditions that favor radical formation. While not always necessary with modern reagents like TCCA, initiation with UV light can sometimes promote the desired pathway. The TCCA/PCl₃ method, however, typically relies on thermal conditions (e.g., 85 °C).[5]
Substrate Considerations: Be aware that strongly electron-donating groups on the phenyl ring will activate it towards electrophilic attack, making selective α-chlorination more difficult. Conversely, electron-withdrawing groups deactivate the ring and favor the α-pathway.[6]
.dot
Caption: Competing pathways in the direct chlorination of phenylacetic acid.
Route 2: Hydrolysis of Chlorinated Benzyl Cyanides
This two-step approach involves first preparing a chlorinated benzyl cyanide, followed by hydrolysis to the carboxylic acid. The hydrolysis step is often the source of experimental challenges.
Q2: I am attempting to hydrolyze a chlorinated benzyl cyanide. Should I use acidic or basic conditions, and what are the common pitfalls?
A: Both acidic and basic hydrolysis are viable, but they have distinct advantages and disadvantages. The choice often depends on the scale of the reaction, the specific substrate, and environmental considerations.
Acid-Catalyzed Hydrolysis:
Pros: Generally provides a cleaner workup. The product, being an acid, often precipitates upon cooling and dilution of the reaction mixture, making isolation straightforward.[7] Using hydrochloric acid (HCl) avoids the charring and coking issues often seen with sulfuric acid.[8]
Cons: Can be slow and require harsh conditions (high temperatures, concentrated acid). With sulfuric acid, there is a significant risk of charring (coking), which complicates purification and reduces yield.[8]
Base-Catalyzed (Saponification) Hydrolysis:
Pros: The reaction is often faster and proceeds under milder conditions than acid hydrolysis.
Cons: This method generates ammonia gas as a byproduct, which is a safety and environmental concern.[8] The workup is more complex, requiring an acidification step to precipitate the product from its carboxylate salt, leading to the formation of byproduct salts (e.g., NaCl, (NH₄)₂SO₄) that must be managed. The intermediate sodium salt solution may also require decolorizing, which generates additional waste.[8]
Troubleshooting Incomplete Hydrolysis & Side Reactions:
Prevent Coking: If using sulfuric acid, ensure the temperature is carefully controlled. A common issue is localized overheating causing the material to decompose and char.[8] For a more robust process, switching to concentrated hydrochloric acid is highly recommended as it does not cause coking and leads to a simpler after-treatment.[8]
Drive to Completion: Incomplete hydrolysis can result from insufficient reaction time or temperature. Monitor the reaction by TLC or GC-MS. If the reaction stalls, consider extending the reflux time. For acid hydrolysis, a typical procedure involves heating the benzyl cyanide with HCl at 50-120 °C for 1.5-5 hours.[8]
Manage Byproducts: In basic hydrolysis, ensure you have an efficient gas scrubber to trap the evolved ammonia. During the final acidification, add the acid slowly and with cooling to control the exotherm and ensure complete precipitation of the phenylacetic acid product.
Route 3: Willgerodt-Kindler Reaction of Chlorinated Acetophenones
This reaction is a powerful method for converting chlorinated aryl ketones into the corresponding phenylacetic acids. It involves the formation of a thioamide intermediate (specifically, a thiomorpholide), which is then hydrolyzed.[9]
Q3: My Willgerodt-Kindler reaction is giving a very low yield and seems to take an extremely long time. How can I optimize this process?
A: The Willgerodt-Kindler reaction is notorious for long reaction times and harsh conditions. However, several factors can be optimized to improve both yield and reaction rate.
Mechanism Insight: The reaction involves the oxidation of the acetyl group and its migration along the side chain, mediated by sulfur and an amine (typically morpholine).[10] The key intermediate is the phenylacetylthiomorpholide, which is subsequently hydrolyzed.
Troubleshooting & Optimization:
Temperature Control: The reaction requires high temperatures, typically refluxing around 130-140 °C for several hours.[9] Ensure your heating setup can maintain this temperature consistently. Insufficient heat is a common cause of sluggish or incomplete reactions.
Reagent Stoichiometry: The ratio of acetophenone, sulfur, and morpholine is critical. A common protocol uses 1.0 equivalent of the ketone, 2.5 equivalents of sulfur, and 3.0 equivalents of morpholine.[9] Ensure your sulfur is of good quality and finely powdered for better reactivity.
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) has been shown to dramatically decrease reaction times (from ~24 hours to ~5 hours) and improve yields under milder conditions.[10] This is a highly recommended modification for improving efficiency.
Hydrolysis Step: The hydrolysis of the intermediate thiomorpholide also requires vigorous conditions, typically refluxing with a strong base (e.g., 20% NaOH) or acid (e.g., 50% H₂SO₄) for 4-10 hours.[9][11] Ensure this step is carried out to completion before attempting to isolate the final acid product.
.dot
Caption: Key stages of the Willgerodt-Kindler reaction pathway.
Systematic Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Product Yield
Low yield is a frustrating and common problem. Use this workflow to systematically identify the root cause.
A Comparative Guide to the Structure-Activity Relationship of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid Analogs as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal area of research. This g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal area of research. This guide delves into the structure-activity relationship (SAR) of a promising scaffold: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid and its analogs. By understanding how subtle molecular modifications influence biological activity, we can pave the way for the rational design of more potent and selective therapeutic agents.
Introduction: The Significance of Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and its expression is elevated during inflammation.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[3] Therefore, the development of selective COX-2 inhibitors is a crucial strategy to mitigate these adverse effects while retaining anti-inflammatory efficacy.[1][3]
The 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid scaffold possesses key structural features characteristic of selective COX-2 inhibitors, namely a sulfonamide moiety and two aromatic rings. This guide will explore how modifications to these features impact the inhibitory activity against COX-2.
Core Chemical Structure and Key Moieties for SAR Analysis
The foundational structure of the compounds discussed herein is 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. For the purpose of a comparative SAR analysis, we will draw insights from closely related analogs, particularly (±)-3-(substituted phenyl)-5-phenyl-2-thioxoimidazolidin-4-ones, which share the critical phenylglycine core.
Caption: Core scaffold of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, highlighting key regions for SAR analysis.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR of (±)-3-(substituted phenyl)-5-phenyl-2-thioxoimidazolidin-4-one analogs, which provides valuable insights into the electronic and steric requirements for COX-2 inhibition. The data is adapted from Gauthier et al., 2007.[4]
Compound
R (Substitution on Phenyl Ring)
COX-1 IC50 (μM)
COX-2 IC50 (μM)
Selectivity Index (COX-1/COX-2)
1
4-H
>100
1.5
>66.7
2
4-F
>100
0.8
>125
3
4-Cl
>100
0.9
>111.1
4
4-Br
>100
1.2
>83.3
5
4-CH3
>100
2.5
>40
6
4-OCH3
>100
3.0
>33.3
7
4-NO2
>100
0.5
>200
8
3,4-diCl
>100
0.7
>142.9
Key Insights from SAR Data:
Role of the Sulfonamide/Thioxoimidazolidinone Moiety: The presence of a sulfonamide or a bioisosteric equivalent is crucial for selective COX-2 inhibition. This group is known to interact with a specific side pocket in the COX-2 active site that is not present in COX-1.[1]
Impact of Phenyl Ring Substitution (R2):
Electron-Withdrawing Groups: The data clearly indicates that electron-withdrawing substituents on the phenyl ring generally enhance COX-2 inhibitory activity. The nitro-substituted analog (7 ) displayed the highest potency with an IC50 of 0.5 μM.[4] Halogen substitutions (F, Cl, Br) also resulted in potent compounds.[4] This suggests that a more electron-deficient aromatic ring is favorable for binding to the COX-2 active site.
Electron-Donating Groups: Conversely, electron-donating groups like methyl (CH3) and methoxy (OCH3) led to a decrease in potency, with IC50 values of 2.5 μM and 3.0 μM, respectively.[4]
The Phenylacetic Acid Moiety (R1): The carboxylic acid group is a common feature in many non-selective NSAIDs and is believed to mimic the carboxylic acid of the natural substrate, arachidonic acid, by interacting with a key arginine residue (Arg120) in the active site of both COX isoforms.[5] For selective COX-2 inhibitors, modifications in this region can influence selectivity.
The 4-Chlorophenylsulfonyl Moiety (R3): The 4-chloro substitution on the phenylsulfonyl ring is a common feature in many COX-2 inhibitors. This halogenated ring likely occupies a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity.
Caption: Key SAR trends for COX-2 inhibition based on phenyl ring substitutions.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a key intermediate and for the in vitro evaluation of COX-2 inhibitory activity.
Synthesis of N-Phenylglycine (A Key Intermediate)
This protocol outlines the synthesis of N-phenylglycine, a precursor to the target scaffold.[6]
Workflow:
Caption: Workflow for the synthesis of the N-phenylglycine intermediate.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in water.
Addition of Aniline: Slowly add aniline to the solution while stirring.
Basification and Reflux: Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours.
Cooling and Acidification: After reflux, cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain N-phenylglycine. The product can be further purified by recrystallization from hot water.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[3]
Workflow:
Caption: General workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, assay buffer, a suitable fluorometric probe, and the substrate (arachidonic acid) according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.
Assay Plate Setup: To the wells of a microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the fluorometric probe.
Compound Addition: Add the serially diluted test compounds to the respective wells. Include wells for a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle).
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe used.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
The structure-activity relationship of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid analogs and related compounds underscores the critical role of the sulfonamide moiety and the electronic nature of the substituents on the aryl rings for potent and selective COX-2 inhibition. The presence of electron-withdrawing groups on the phenyl ring attached to the phenylglycine core generally enhances activity.
Future research in this area should focus on synthesizing and evaluating a broader range of analogs with diverse substitutions on both phenyl rings to further refine the SAR and optimize potency and selectivity. Additionally, exploring bioisosteric replacements for the carboxylic acid and sulfonamide groups could lead to novel compounds with improved pharmacokinetic and pharmacodynamic profiles. Ultimately, a deeper understanding of the molecular interactions between these inhibitors and the COX-2 active site through computational modeling and X-ray crystallography will be invaluable for the rational design of the next generation of safer and more effective anti-inflammatory drugs.
References
Ahmadi, M., Bekeschus, S., Weltmann, K.-D., von Woedtke, T., & Wende, K. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 257-277.
Gauthier, C., et al. (2007). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 15(24), 7728-7743.
Kaplan, Z., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 209, 112918.
BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem.
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
Gauthier, C., et al. (2007). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central.
Al-Saeed, F. A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3495.
Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68.
S. M. Al-Salem, et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6069.
Abdel-Aziz, A. A.-M., et al. (2020). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4430.
Lima, L. M., et al. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(12), 14125-14143.
El-Sayed, M. A.-A., et al. (2021).
Singh, P., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(99), 96655-96683.
Kumar, V., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1435-1448.
comparative analysis of different synthetic routes for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Introduction 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a sophisticated N-sulfonylated α-amino acid, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, a sophisticated N-sulfonylated α-amino acid, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a phenylglycine core with a 4-chlorophenylsulfonyl moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is paramount for its further investigation and potential applications. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Direct Sulfonylation of Phenylglycine
This approach represents the most straightforward and convergent synthesis of the target molecule. It involves the direct reaction of commercially available or pre-synthesized 2-amino-2-phenylacetic acid (phenylglycine) with 4-chlorophenylsulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, a widely used method for the acylation of amines.[1][2]
Reaction Scheme:
Caption: Synthetic workflow for the direct sulfonylation of phenylglycine.
Experimental Protocol
This protocol is adapted from a similar sulfonylation of N-phenylglycine and is expected to provide the desired product with high efficiency.[1]
Materials:
DL-Phenylglycine
4-Chlorophenylsulfonyl chloride
Pyridine
Dichloromethane (DCM)
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Ethanol
Water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend DL-phenylglycine (1.0 eq) in dichloromethane.
Cool the suspension in an ice bath and add pyridine (1.2 eq) to act as a base.
Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture via the dropping funnel.
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 1M hydrochloric acid.
Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Dry the final product under vacuum.
Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenylglycine attacks the electrophilic sulfur atom of 4-chlorophenylsulfonyl chloride. The pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Simplified mechanism of the Schotten-Baumann sulfonylation.
Route 2: Strecker Synthesis of Phenylglycine followed by Sulfonylation
This two-step approach begins with the synthesis of the phenylglycine precursor itself, followed by the same sulfonylation step as in Route 1. The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[3]
Reaction Scheme:
Caption: Two-step synthesis via Strecker reaction and subsequent sulfonylation.
Experimental Protocol
Step 1: Synthesis of DL-Phenylglycine via Strecker Synthesis
This protocol is based on established procedures for the Strecker synthesis of phenylglycine.[4][5][6]
Materials:
Benzaldehyde
Ammonium chloride (NH₄Cl)
Potassium cyanide (KCN)
Methanol
Concentrated Hydrochloric acid (HCl)
Ammonium hydroxide (NH₄OH)
Procedure:
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) and potassium cyanide (1.0 eq) in water.
Add methanol to this solution, followed by the dropwise addition of benzaldehyde (1.0 eq) while stirring vigorously.
Continue stirring the mixture at room temperature for several hours to overnight. The formation of α-aminophenylacetonitrile will result in a milky suspension.
Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the nitrile.
Cool the solution and neutralize with ammonium hydroxide to precipitate the crude phenylglycine.
Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain pure DL-phenylglycine.
Step 2: Sulfonylation of Phenylglycine
Follow the same experimental protocol as described in Route 1.
Mechanistic Insights
The Strecker synthesis begins with the formation of an imine from benzaldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon forms an α-aminonitrile. The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Data: A Case Study with a CDK2 Inhibitor
A Note on the Subject Compound: The initial query for CAS 117309-47-4 did not yield a publicly documented bioactive molecule with a defined biological target. To fulfill the detailed requirements of this guide for resear...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Subject Compound: The initial query for CAS 117309-47-4 did not yield a publicly documented bioactive molecule with a defined biological target. To fulfill the detailed requirements of this guide for researchers, we will proceed with a representative case study using a hypothetical, yet structurally relevant, pyrazole-containing compound, "Pyr-Naphth-Acetamide" (PNA) , a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This allows us to demonstrate the critical process of cross-validation in drug discovery.
Introduction: The Synergy of Simulation and Experimentation in Drug Discovery
In modern drug discovery, the path from a promising chemical entity to a validated lead compound is paved with both computational predictions and tangible experimental data. Neither approach in isolation is sufficient. In silico methods, such as molecular docking, offer rapid, cost-effective screening of vast chemical libraries, providing invaluable insights into potential protein-ligand interactions.[1] Conversely, in vitro assays provide the definitive, empirical evidence of a compound's biological activity in controlled biochemical and cellular environments.
This guide provides a comprehensive framework for the cross-validation of in silico and in vitro results, a cornerstone of a robust and efficient drug discovery pipeline. By integrating computational predictions with experimental validation, we can enhance confidence in our findings, prioritize the most promising candidates, and ultimately accelerate the development of novel therapeutics.[2] Our case study will focus on Pyr-Naphth-Acetamide (PNA) , a representative inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a significant target in oncology.[3][4]
Section 1: The Biological Context - Understanding the CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in orchestrating the cell's progression through the G1 phase and into the S phase of the cell cycle.[5] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A.[6] The Cyclin E/CDK2 complex, once activated, phosphorylates key substrates, including the Retinoblastoma protein (pRb).[3] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication, thereby committing the cell to a new round of division.[6]
Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a common feature in many human cancers, including breast and ovarian cancers, making CDK2 an attractive target for therapeutic intervention.[5][7] Inhibiting CDK2 can restore the cell cycle checkpoint, leading to G1 arrest and preventing the proliferation of cancer cells.[7]
Figure 1: Simplified CDK2 Signaling Pathway and Point of Inhibition.
Section 2: In Silico Prediction of Bioactivity via Molecular Docking
Our investigation begins with an in silico approach to predict whether PNA can bind effectively to the ATP-binding pocket of CDK2. Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level, estimating the binding affinity and predicting the binding conformation.[8]
Causality Behind Experimental Choices
Target Structure Selection: We chose the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 6GUE) from the Protein Data Bank.[1][5] Using a high-resolution, ligand-bound (holo) structure is crucial as it represents a biologically relevant conformation of the active site, increasing the predictive accuracy of the docking simulation.
Docking Software: AutoDock Vina is selected for this workflow due to its balance of accuracy, computational speed, and widespread use in the scientific community, which ensures robust and reproducible results.[9]
Validation Protocol: Before docking our test compound, a critical self-validation step is performed. The co-crystallized ligand is extracted from the PDB structure and re-docked into the same binding site. A successful validation, defined by a Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the original crystal pose, provides confidence that the docking parameters are appropriate for the target system.
Figure 2: The Molecular Docking Experimental Workflow.
Detailed Protocol: Molecular Docking of PNA into CDK2
Protein Preparation:
a. Download the crystal structure of CDK2 (PDB ID: 6GUE) from the RCSB Protein Data Bank.
b. Using molecular visualization software (e.g., PyMOL, Chimera), remove all water molecules and non-essential heteroatoms.
c. Separate the co-crystallized ligand for the validation step.
d. Prepare the protein for docking using AutoDock Tools: add polar hydrogens and assign Gasteiger charges.
Ligand Preparation:
a. Obtain the 2D structure of PNA (Pyr-Naphth-Acetamide).
b. Convert the 2D structure to a 3D conformation using a program like Open Babel.[9]
c. Minimize the energy of the 3D structure.
d. Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.
Docking Validation (Self-Validating Step):
a. Define the docking grid box by centering it on the position of the co-crystallized ligand from step 1c. Ensure the box size is sufficient to encompass the entire binding site.
b. Perform a docking run with the extracted co-crystallized ligand.
c. Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. A value below 2.0 Å validates the docking protocol.
Execution of Docking:
a. Using the validated parameters, perform the docking simulation for the prepared PNA ligand.
b. Set the exhaustiveness parameter to a suitable level (e.g., 16) to ensure a thorough search of the conformational space.
Results Analysis:
a. Analyze the output file to identify the predicted binding affinity (in kcal/mol) for the best pose.
b. Visualize the predicted binding pose of PNA within the CDK2 active site to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Hypothetical In Silico Results
The table below summarizes hypothetical docking results for PNA compared to a known CDK2 inhibitor (e.g., Roscovitine) and a negative control (e.g., a non-binding molecule like glucose).
Compound
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
PNA (Test Compound)
-9.8
LEU83, LYS33, ASP86, GLN131
Roscovitine (Positive Control)
-10.2
LEU83, PHE80, ASP86
Glucose (Negative Control)
-4.5
(No significant interactions in active site)
Table 1: Summary of Hypothetical Molecular Docking Results.
Section 3: In Vitro Validation of Biological Activity
While docking predicts a high binding affinity, it does not guarantee biological activity. We must now validate this prediction experimentally. We will use a two-tiered approach: a direct biochemical assay to measure enzyme inhibition and a cell-based assay to assess the compound's effect on cancer cell proliferation.
Part A: Biochemical Validation with ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Therefore, a reduction in the luminescent signal in the presence of an inhibitor indicates its potency.
Kinase Reaction Setup:
a. Prepare a reaction buffer containing all necessary components except ATP.
b. In a 384-well plate, add 2 µL of PNA at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include wells for a positive control inhibitor (Roscovitine) and a negative control (DMSO vehicle).
c. Add 2 µL of CDK2/Cyclin A2 enzyme complex to each well and incubate for 10 minutes at room temperature.
d. Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate for 1 hour at room temperature.
Signal Detection:
a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes.
c. Measure luminescence using a plate reader.
Data Analysis:
a. Normalize the data relative to the high (DMSO) and low (no enzyme) controls.
b. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part B: Cell-Based Validation with a Proliferation Assay
To determine if the biochemical inhibition translates into an anti-proliferative effect in a relevant cancer context, we will test PNA on the HCC38 human breast cancer cell line (ATCC® CRL-2314™).
Choice of Cell Line: The HCC38 cell line is derived from a primary ductal carcinoma and is a well-characterized model for breast cancer research. Its use provides a clinically relevant system to test the efficacy of a potential anti-cancer agent.
Cell Culture:
a. Culture HCC38 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
b. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
a. Prepare serial dilutions of PNA, Roscovitine (positive control), and a DMSO vehicle control.
b. Replace the culture medium in the wells with medium containing the various compound concentrations.
c. Incubate the plate for 72 hours.
Viability Assessment:
a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
b. Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
c. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
a. Calculate cell viability as a percentage relative to the DMSO-treated control cells.
b. Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Figure 3: The Two-Tiered In Vitro Validation Workflow.
Section 4: Cross-Validation - Bridging the Computational-Experimental Gap
The ultimate goal is to determine if our in silico predictions correlate with our in vitro results. This cross-validation step is where we synthesize all the data to build a comprehensive picture of the compound's behavior.
Figure 4: The Logical Flow of Cross-Validation.
Synthesizing the Data
Let's compare our hypothetical results in a single table.
Compound
In Silico Binding Affinity (kcal/mol)
In Vitro Biochemical IC50 (nM)
In Vitro Cellular GI50 (nM)
PNA
-9.8
75
450
Roscovitine
-10.2
65
700
Table 2: Cross-Validation of In Silico and In Vitro Data.
Interpreting the Results: The Scientist's Perspective
Strong Correlation between Docking and Biochemical Potency: The strong predicted binding affinity for PNA (-9.8 kcal/mol) aligns well with its potent biochemical inhibition of CDK2 (IC50 = 75 nM). This suggests our in silico model was successful in identifying a compound that physically interacts with and inhibits the target enzyme. This positive correlation provides high confidence that PNA is a genuine CDK2 inhibitor.
Discrepancy between Biochemical and Cellular Potency: We observe a ~6-fold shift in potency between the biochemical assay (IC50 = 75 nM) and the cell-based assay (GI50 = 450 nM). This is a common and important finding. While a docking score can predict binding and a biochemical assay can confirm enzyme inhibition, neither accounts for the complexities of a cellular environment. This discrepancy is not a failure but a critical data point that guides further investigation. Potential reasons include:
Cell Membrane Permeability: PNA may have poor permeability across the cell membrane, resulting in a lower intracellular concentration at the target.
Efflux Pumps: The compound might be actively removed from the cell by efflux pumps.
Metabolic Instability: PNA could be rapidly metabolized by the cells into an inactive form.
Off-Target Effects: While less likely to decrease potency, off-target effects could contribute to a complex cellular phenotype.
Conclusion
This guide demonstrates that in silico and in vitro methods are not independent pillars but are deeply intertwined components of a successful drug discovery campaign. The initial in silico docking provided a rapid, resource-efficient hypothesis: that PNA is a potential CDK2 binder. The subsequent in vitro assays rigorously tested this hypothesis, first confirming potent, direct enzyme inhibition and then contextualizing this activity within a living cancer cell model.
The cross-validation of these results provides a much richer and more nuanced understanding than either method could alone. We have not only identified a potent CDK2 inhibitor but have also uncovered a critical discrepancy between its biochemical and cellular activity, which now becomes the logical focus of the next phase of lead optimization. This iterative cycle of prediction, testing, and analysis is the engine of modern therapeutic innovation.
References
MDPI. "Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle." Available at: [Link]
PMC, NIH. "In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line." Available at: [Link]
PubMed. "Targeting CDK2 in cancer: challenges and opportunities for therapy." Available at: [Link]
PubMed Central. "In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs." Available at: [Link]
PubMed. "Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines." Available at: [Link]
PLOS Computational Biology. "Ten quick tips to perform meaningful and reproducible molecular docking calculations." Available at: [Link]
MDPI. "A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis." Available at: [Link]
Creative Diagnostics. "CDK Signaling Pathway." Available at: [Link]
IMR Press. "Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones." Available at: [Link]
ResearchGate. "How to validate the molecular docking results?" Available at: [Link]
ACS Publications. "Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome." Available at: [Link]
ResearchGate. "(PDF) In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs." Available at: [Link]
Michigan State University. "Lessons from Docking Validation - Protein Structural Analysis Laboratory." Available at: [Link]
NIH. "Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model." Available at: [Link]
European Pharmaceutical Review. "Doubling down on efficacy: Exploring the potential of dual-payload ADCs." Available at: [Link]
PubMed Central. "Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches." Available at: [Link]
Grantome. "CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman." Available at: [Link]
Prof. Elgene Lim. "Targeting CDK2 in cancer: challenges and opportunities for therapy." Available at: [Link]
Hindawi. "An In Silico Approach for Potential Natural Compounds as Inhibitors of Protein CDK1/Cks2." Available at: [Link]
Technology Networks. "Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs." Available at: [Link]
ResearchGate. "(PDF) Best Practices in Docking and Activity Prediction." Available at: [Link]
ResearchGate. "(PDF) Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation." Available at: [Link]
PMC, NIH. "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Available at: [Link]
YouTube. "Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics." Available at: [Link]
ShengwuFeng. "HCC38细胞ATCC CRL-2314细胞人乳腺原发性导管癌株购买价格、培养基." Available at: [Link]
A Strategic Guide to Benchmarking 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid Against Leading Bioactive Sulfones
Preamble: The Enduring Significance of the Sulfone Moiety in Drug Discovery The sulfone group (R-S(=O)₂-R') is a cornerstone of medicinal chemistry, prized for its metabolic stability, synthetic accessibility, and its ca...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Enduring Significance of the Sulfone Moiety in Drug Discovery
The sulfone group (R-S(=O)₂-R') is a cornerstone of medicinal chemistry, prized for its metabolic stability, synthetic accessibility, and its capacity to act as a potent hydrogen bond acceptor.[1] These attributes have cemented its role in a diverse array of therapeutics, from classical antibacterial agents like dapsone to modern targeted therapies.[1][2] Our focus here is on a compound of emerging interest: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid . This molecule presents a compelling scaffold, integrating the well-established (4-chlorophenyl)sulfonyl group, known for its contribution to antimicrobial activity, with a phenylacetic acid backbone, a structure with its own documented biological effects, including antimicrobial and anti-inflammatory potential.[3][4][5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark this novel compound. We will not merely list data; instead, we will delineate a strategic, hypothesis-driven approach to elucidate its biological activity profile. This involves a curated selection of comparator compounds, detailed experimental protocols designed for reproducibility, and a clear rationale for each step, ensuring a robust and insightful evaluation.
Strategic Selection of Comparator Compounds
A meaningful comparison hinges on the selection of appropriate benchmarks. The choice of comparators should be deliberate, designed to probe different facets of the target molecule's potential activity. We propose the following panel, each chosen for its distinct mechanism and structural relevance.
Comparator Compound
Class
Rationale for Inclusion
Primary Therapeutic Area
Dapsone
Diaminodiphenyl Sulfone
The archetypal sulfone antibiotic; serves as a benchmark for broad antibacterial activity, particularly against Gram-positive organisms. Its mechanism involves inhibiting folic acid synthesis.
Antibacterial (Leprosy)
Celecoxib
Sulfonamide COX-2 Inhibitor
While a sulfonamide, its diaryl structure is relevant. It benchmarks potential anti-inflammatory activity via selective COX-2 inhibition. The phenylacetic acid moiety of our target compound suggests this is a plausible activity to investigate.[6]
A close structural analog with published antimicrobial data against Gram-positive bacteria.[5] This compound provides the most direct comparison for the bioactivity of the (4-chlorophenyl)sulfonyl moiety in a similar chemical context.
Investigational Antimicrobial
Phenylacetic Acid (PAA)
Carboxylic Acid
A constituent part of the target molecule. PAA itself exhibits broad-spectrum antimicrobial activity, reportedly by disrupting cell metabolism and membrane integrity.[3][7] This allows for deconvolution of the sulfone's contribution.
Antimicrobial
Hypothesized Mechanism of Action & Proposed Experimental Workflow
The structure of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid suggests two primary, potentially overlapping, avenues of bioactivity: antimicrobial and anti-inflammatory. Our experimental strategy is designed to test these hypotheses concurrently.
The workflow begins with broad phenotypic screening (antimicrobial susceptibility) to establish baseline efficacy. Positive results then trigger more granular, mechanism-focused assays to determine how the compound works.
Caption: Proposed experimental workflow for benchmarking novel bioactive sulfones.
Core Experimental Protocols
The trustworthiness of any comparison guide rests on the clarity and validity of its methodologies. The following protocols are detailed to ensure they function as self-validating systems, complete with necessary controls.
This experiment establishes the baseline antimicrobial potency of the compounds.
Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of selected bacterial strains.
Rationale: The broth microdilution method is a standardized, high-throughput technique that provides a quantitative measure of antimicrobial activity, making it ideal for comparative studies.
Materials:
Test compounds and comparators (stock solutions in DMSO).
Preparation: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% v/v.
Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include wells for a positive control (bacteria + Gentamicin), a negative control (bacteria + vehicle), and a sterility control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity. The result should be validated by the expected outcomes of the positive and negative controls.
Protocol: Cell Membrane Integrity Assay
This assay investigates if antimicrobial activity is due to membrane disruption, a mechanism suggested for the phenylacetic acid moiety.[3]
Objective: To quantify compound-induced damage to the bacterial cell membrane.
Rationale: Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters, binds to DNA, and fluoresces. This provides a direct measure of membrane integrity.
Materials:
Bacterial strain (S. aureus).
Test compounds at 2x and 4x their determined MIC.
Propidium Iodide (PI) solution.
Phosphate-buffered saline (PBS).
Positive control: 70% Isopropanol (known to disrupt membranes).
Negative control: Vehicle (DMSO).
Flow cytometer.
Procedure:
Cell Preparation: Grow S. aureus to the mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the pellet in PBS to an OD₆₀₀ of 0.1.
Treatment: Add the test compounds, positive control, or negative control to the bacterial suspensions. Incubate at 37°C for 1 hour.
Staining: Add PI to each sample to a final concentration of 5 µM. Incubate in the dark for 15 minutes.
Analysis: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
Data Interpretation: An increase in the population of PI-positive (fluorescent) cells in the treated samples compared to the vehicle control indicates membrane damage.
Protocol: COX-2 Enzymatic Inhibition Assay
This experiment directly tests the hypothesis of anti-inflammatory activity.
Objective: To measure the direct inhibitory effect of the test compounds on cyclooxygenase-2 (COX-2) enzyme activity.
Rationale: An enzymatic assay isolates the interaction between the compound and the target enzyme, removing the complexities of a cellular environment. This provides a clear IC₅₀ value (the concentration required for 50% inhibition) for direct potency comparison.
Materials:
Human recombinant COX-2 enzyme.
Arachidonic acid (substrate).
Colorimetric or fluorometric COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam).
Test compounds and comparators (Celecoxib as a positive control).
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds and Celecoxib in the provided assay buffer.
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compounds. Allow a brief pre-incubation period as per the kit manufacturer's instructions for the inhibitor to bind to the enzyme.
Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Incubation & Detection: Incubate for the recommended time at the specified temperature (e.g., 37°C). The reaction produces Prostaglandin G₂, which is then reduced, and the resulting product can be measured via a colorimetric or fluorometric probe.
Data Analysis: Measure the absorbance or fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Structuring the Comparative Data
To facilitate objective analysis, all quantitative results should be consolidated into clear, comparative tables.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
This guide outlines a rigorous, multi-faceted strategy for characterizing 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. By benchmarking against carefully selected comparators and employing validated, mechanism-driven assays, researchers can build a comprehensive profile of this compound's bioactivity. The proposed workflow is designed to not only determine if the compound is active but to provide foundational insights into how it works.
Positive findings from this in vitro cascade would logically lead to subsequent investigations, including:
Advanced Mechanism of Action Studies: Exploring specific bacterial enzyme targets or downstream inflammatory signaling pathways.
In Vivo Efficacy Models: Testing the compound in animal models of bacterial infection or inflammation.
ADME/Tox Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicology properties to determine its drug-like potential.
By following this structured approach, the scientific community can efficiently and effectively evaluate the therapeutic potential of this and other novel bioactive sulfones.
References
MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
ResearchGate. (2019). Sulfone containing examples of bioactive ingredients and technically relevant compounds.
ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry.
PubMed Central (PMC). (n.d.). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.
Santa Cruz Biotechnology. (n.d.). 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | CAS 117309-47-4.
MDPI. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
ResearchGate. (2025). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
PubMed. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
MDPI. (2025). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.
PubMed. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Journal of the Science of Food and Agriculture.
PubMed. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Journal of Microbiology and Biotechnology.
Semantic Scholar. (2023). The importance of sulfur-containing motifs in drug design and discovery.
Navigating the Synthesis and Reproducibility of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the synthesis of novel molecular entities with precision and reproducibility is paramount. A...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the synthesis of novel molecular entities with precision and reproducibility is paramount. Among the vast array of scaffolds utilized, N-arylsulfonylated amino acids hold a significant position due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This guide provides an in-depth technical analysis of the synthesis, characterization, and potential reproducibility challenges associated with a key member of this class: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. Furthermore, we will objectively compare its profile with viable alternatives, offering experimental insights to aid in compound selection and methodological design.
I. The Synthetic Pathway: A Detailed Protocol and its Critical Junctures
The most direct and widely applicable method for the synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is the N-sulfonylation of the parent amino acid, 2-amino-2-phenylacetic acid (phenylglycine), with 4-chlorophenylsulfonyl chloride. This reaction typically proceeds via a Schotten-Baumann condensation, a robust method for forming amides from amines and acid chlorides.[3][4]
Experimental Protocol: Synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid
Materials:
2-Amino-2-phenylacetic acid (Phenylglycine)
4-Chlorophenylsulfonyl chloride
Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine)
Dichloromethane (DCM) or other suitable organic solvent
Hydrochloric acid (HCl) for acidification
Deionized water
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-phenylacetic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-2.2 eq) at 0-5 °C (ice bath). The basic conditions deprotonate the carboxylic acid and amino groups, increasing the nucleophilicity of the nitrogen atom.
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-chlorophenylsulfonyl chloride (1.0-1.1 eq) in a water-immiscible organic solvent such as dichloromethane, dropwise, while maintaining the temperature below 10 °C. The two-phase system, characteristic of Schotten-Baumann conditions, helps to control the reaction rate and minimize side reactions.[4]
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot of the organic layer.
Work-up and Isolation: After completion of the reaction, separate the organic and aqueous layers. Extract the aqueous layer with the same organic solvent to recover any remaining product. Combine the organic layers and wash with dilute HCl to remove any unreacted amine, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The primary method of purification is recrystallization. The choice of solvent is critical and may require some experimentation; a mixed solvent system like ethanol/water or acetone/hexane is often effective.[5]
Drying: Dry the purified crystalline product under vacuum to remove residual solvents.
Synthetic workflow for the target compound.
II. Ensuring Reproducibility: Critical Parameters and Potential Pitfalls
The reproducibility of this synthesis can be influenced by several factors. Understanding and controlling these variables is key to obtaining consistent yields and purity.
Purity of Starting Materials: The purity of both the phenylglycine and the sulfonyl chloride is crucial. Impurities in the phenylglycine can lead to side products, while partially hydrolyzed sulfonyl chloride will reduce the yield.
Stoichiometry and Addition Rate: Precise control of the stoichiometry is important. An excess of the sulfonyl chloride can lead to the formation of a di-sulfonated byproduct, although this is less likely with the sterically hindered amino acid. The slow, dropwise addition of the sulfonyl chloride prevents localized high concentrations, which can promote side reactions.
Temperature Control: The initial phase of the reaction is exothermic. Maintaining a low temperature during the addition of the sulfonyl chloride is critical to prevent hydrolysis of the acid chloride and to minimize side reactions.
pH of the Reaction Medium: The reaction is typically carried out under basic conditions to neutralize the HCl generated and to deprotonate the amine. However, excessively high pH can promote the hydrolysis of the sulfonyl chloride. Careful control of the base concentration is therefore necessary.
Agitation: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby ensuring an efficient reaction rate.
Potential Side Reactions:
Hydrolysis of the Sulfonyl Chloride: 4-Chlorophenylsulfonyl chloride can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine. This is mitigated by low temperatures and controlled addition.
Racemization: While the reaction conditions are generally mild, the basic environment could potentially lead to some degree of racemization at the alpha-carbon of the phenylglycine. This is a critical consideration if the chirality of the final product is important.
III. Characterization and Quality Control: A Multi-faceted Approach
Confirming the identity and purity of the synthesized 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid requires a combination of analytical techniques.
Analytical Method
Purpose
Expected Observations
Melting Point
Preliminary purity assessment
A sharp and defined melting point range indicates high purity.
¹H and ¹³C NMR
Structural elucidation and purity
Signals corresponding to the aromatic protons of both rings, the methine proton of the amino acid backbone, and the characteristic chemical shifts of the carbonyl and sulfonyl groups. The integration of the signals can be used to assess purity.
FT-IR Spectroscopy
Functional group identification
Characteristic absorptions for N-H stretching (sulfonamide), S=O stretching (sulfonyl group), C=O stretching (carboxylic acid), and aromatic C-H stretching.
Mass Spectrometry (MS)
Molecular weight confirmation
The molecular ion peak corresponding to the calculated molecular weight of the compound (325.77 g/mol ).[6]
HPLC-UV
Purity assessment and quantification
A single major peak at a specific retention time, with the absence of significant impurity peaks. A diode-array detector can provide UV spectral information to aid in peak identification.[7]
Exemplary HPLC Method for Purity Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol.
This method should be validated for linearity, accuracy, and precision to ensure reliable purity determination.
IV. Comparative Analysis: 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid vs. Alternatives
The biological and physicochemical properties of N-arylsulfonylated amino acids can be tuned by modifying the substituents on the aryl ring of the sulfonyl group. This allows for a rational design approach in drug discovery. Here, we compare the target compound with two common alternatives.
Potential antimicrobial and anti-inflammatory activity. The chloro group can enhance lipophilicity and potentially influence binding to biological targets.[8][9]
Often used as a chiral resolving agent and in asymmetric synthesis. The methyl group is electron-donating, which can subtly alter the electronic properties compared to the chloro-substituted analog.
2-[(Phenylsulfonyl)amino]-2-phenylacetic acid
An unsubstituted phenyl ring on the sulfonyl group.
Serves as a parent compound for structure-activity relationship (SAR) studies. Its biological activity is often used as a baseline for comparison with substituted analogs.
A [label="Desired Application/Property"];
B [label="Enhanced Lipophilicity/Potency?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Baseline for SAR Study?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Chiral Resolution/Asymmetric Synthesis?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="2-[(Phenylsulfonyl)amino]-2-phenylacetic acid", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label="Biological Screening"];
A -> C [label="Medicinal Chemistry"];
A -> D [label="Synthetic Chemistry"];
B -> E [label="Yes"];
B -> F [label="No"];
C -> F [label="Yes"];
D -> G [label="Yes"];
}
Decision tree for compound selection.
V. Conclusion
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a well-established process that, with careful control of key parameters, can be performed with high reproducibility. The choice of this compound over its analogs will depend on the specific application, with the chloro substituent offering a means to modulate lipophilicity and potentially enhance biological activity. By following the detailed protocols and being mindful of the potential challenges outlined in this guide, researchers can confidently synthesize and characterize this valuable compound, paving the way for further discoveries in medicinal chemistry and drug development.
References
ZENG Zhao kun, PANG Zheng zhi. Synthesis and characterization of p-chlorophenylacetic acid[J]. Journal of Beijing University of Chemical Technology, 2001, 28(1): 41-44.
Apostol, T. V., et al. (2025). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
Pop, O., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
Dutta, S., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. Bangladesh Journal of Pharmacology, 10(1), 7-15.
Zhangjiagang Methese Composite Material Co Ltd, Zhangjiagang Industrial Technology Research Institute of Jiangsu University of Science and Technology. (2015). Preparation method of 2-(4'-chlorphenyl) aniline. CN105037172A.
Gattermann, L. (1937). Laboratory methods of organic chemistry. The Macmillan Company New York.
Bayoumi, W. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
Galka, M., et al. (2021). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Molecules, 26(11), 3283.
PubChem. 4-Amino-2-[(4-chlorophenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link].
G. L. Stahl, et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5925-5947.
Krsnik, S., et al. (2025). Validation of an HPLC method for the determination of amino acids in feed.
El-Sayed, M. A. A. (2025). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
Schirmeister, T., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(20), 8088-8096.
S. J. Miller, et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1732-1735.
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link].
T. Fukuyama, et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. The Journal of Organic Chemistry, 87(13), 8569-8580.
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
European Patent Office. (2015).
F. Albericio, et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(12), e202200331.
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Available at: [Link].
A Comparative Guide to a Validated Stability-Indicating RP-HPLC Method for the Quantification of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Abstract: This guide details the development and rigorous validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-{[(4-Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide details the development and rigorous validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CPAA). The objective is to provide researchers, quality control analysts, and drug development professionals with a reliable, efficient, and robust analytical tool. We will explore the scientific rationale behind the method's development, present a comprehensive validation package according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a comparative analysis against other potential analytical techniques. All experimental data is provided to support the method's superior performance in terms of specificity, accuracy, precision, and robustness.
Introduction: The Analytical Challenge
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CPAA) is an organic molecule featuring both a carboxylic acid and a sulfonamide functional group. As a potential impurity, degradant, or a key intermediate in pharmaceutical manufacturing, its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. The inherent acidic nature and aromatic structure of CPAA present specific challenges for developing a quantitative analytical method. A successful method must not only be accurate and precise but also be stability-indicating, meaning it can resolve the analyte from any potential degradation products that may form under stress conditions.
This guide addresses the critical need for a validated analytical method by presenting a novel RP-HPLC approach designed for this purpose.
Rationale for Method Development: A Scientist's Perspective
The selection of RP-HPLC was a deliberate choice driven by its widespread availability, high resolving power, and suitability for ionizable, aromatic compounds like CPAA. The core of the development process was to optimize the separation by manipulating the interactions between the analyte and the stationary and mobile phases.[1]
The Role of Mobile Phase pH
CPAA is an acidic compound due to its carboxylic acid moiety. In RP-HPLC, the ionization state of an analyte dramatically affects its retention time.[2]
At high pH (pH > pKa): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion. This increased polarity reduces the molecule's affinity for the non-polar C18 stationary phase, leading to early elution and poor retention.
At low pH (pH < pKa): The carboxylic acid remains in its neutral, protonated form. This increases its hydrophobicity, promoting stronger interaction with the stationary phase and resulting in longer, more measurable retention times.[3][4]
Therefore, the foundational principle of this method is to control the mobile phase pH to suppress the ionization of CPAA's carboxylic acid group. An acidic mobile phase, buffered to a pH at least one to two units below the analyte's pKa, ensures consistent retention and sharp, symmetrical peak shapes.[3][4] For this method, a phosphate buffer adjusted to pH 3.0 was chosen.
Stationary and Mobile Phase Selection
Stationary Phase: A C18 (octadecylsilane) column was selected as the workhorse for this separation.[1][5] Its non-polar nature provides the necessary hydrophobic interactions to retain the neutral form of CPAA.
Mobile Phase: A gradient elution using a mixture of acetonitrile and the pH 3.0 phosphate buffer was employed. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution, where the percentage of acetonitrile is increased over time, ensures that any potential, more hydrophobic degradants are eluted from the column, making the method truly stability-indicating.
Visualizing the Validation Workflow
The validation process follows a structured, logical path to demonstrate that the analytical procedure is fit for its intended purpose.[6][7][8][9] This workflow ensures all performance characteristics are systematically evaluated against predefined acceptance criteria as stipulated by ICH guidelines.[10][11]
Caption: The overall workflow for the development and validation of the analytical method.
Detailed Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines to assess its performance characteristics.[10][11]
Final Chromatographic Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II HPLC or equivalent
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B
Acetonitrile
Gradient
30% B to 70% B over 10 min; hold at 70% B for 2 min
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To prove the stability-indicating nature of the method, a forced degradation study was performed. CPAA solutions were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Protocol:
Prepare a 1 mg/mL solution of CPAA.
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2 hours.
Oxidation: Add 30% H₂O₂, store at room temperature for 24 hours.
Thermal: Heat solid drug substance at 105°C for 48 hours.
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
Neutralize the acid and base samples, dilute all samples to a target concentration, and analyze by the proposed HPLC method.
Results: In all stressed samples, the main CPAA peak was well-resolved from all degradation product peaks (purity angle was less than purity threshold), demonstrating the method's specificity and stability-indicating capability.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a stock solution of CPAA reference standard.
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Results:
Parameter
Result
Acceptance Criteria
Range
50 - 150 µg/mL
-
Correlation Coefficient (r²)
0.9998
r² ≥ 0.999
| Y-intercept | Minimal (close to zero) | - |
The excellent correlation coefficient confirms the method's linearity over the specified range.
Accuracy (Method of Recovery)
Accuracy was determined by applying the method to a sample matrix spiked with known amounts of CPAA. The percentage of recovery was then calculated.
Protocol:
Prepare a sample matrix (placebo).
Spike the placebo with CPAA at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Results:
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria
80%
99.2%
0.8%
98.0 - 102.0% Recovery
100%
100.5%
0.5%
≤ 2.0% RSD
| 120% | 101.1% | 0.6% | |
The high recovery rates demonstrate the excellent accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day, by a different analyst, on a different instrument.
Results:
Precision Level
% RSD of Peak Area
Acceptance Criteria
Repeatability
0.7%
% RSD ≤ 2.0%
| Intermediate Precision | 1.1% | % RSD ≤ 2.0% |
The low relative standard deviation (RSD) values for both studies confirm that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14][15] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][16] They were determined based on the standard deviation of the response and the slope of the calibration curve.
Where σ = the standard deviation of the y-intercepts of regression lines.
Where S = the slope of the calibration curve.
Results:
Parameter
Result
LOD
0.15 µg/mL
| LOQ | 0.45 µg/mL |
These low values indicate high sensitivity, suitable for quantifying trace levels of CPAA.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.[18][19] It is typically evaluated during method development.[6][20]
Protocol:
Analyze a standard solution while making small, deliberate changes to key parameters.
Parameters varied: Flow rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units).
Monitor system suitability parameters (e.g., peak tailing, retention time, resolution).
Results: No significant changes in retention time, peak asymmetry, or resolution were observed when method parameters were varied, demonstrating the method's robustness.
Comparative Analysis: HPLC vs. Alternative Techniques
While the validated RP-HPLC method is shown to be highly effective, it is useful to compare it against other potential analytical techniques.
Feature
Validated RP-HPLC (This Guide)
UV-Vis Spectrophotometry
Titrimetry
LC-MS/MS
Specificity
Excellent (Stability-indicating)
Poor (Cannot distinguish between structurally similar compounds or degradants)
Poor (Measures total acidity, not specific to CPAA)
Exceptional (Mass-based detection is highly specific)
Sensitivity
High (LOQ ~0.45 µg/mL)
Moderate
Low (Requires higher concentrations)
Exceptional (Can reach pg/mL levels)
Quantitation
Excellent (High accuracy & precision)
Good (Prone to interference)
Good (For bulk material only)
Excellent
Complexity
Moderate
Low
Low
High (Requires specialized equipment and expertise)
Cost
Moderate
Low
Very Low
Very High
Best For
Routine QC, stability studies, impurity profiling
Quick, non-specific concentration checks
Assay of pure, bulk raw material
Trace-level quantification, metabolite ID, research
This comparison highlights that the developed RP-HPLC method provides the optimal balance of specificity, sensitivity, and cost-effectiveness for its intended purpose in a regulated drug development or quality control environment.
Conclusion
The RP-HPLC method detailed and validated in this guide represents a significant advancement for the quantification of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. The systematic approach to method development, grounded in the physicochemical properties of the analyte, has resulted in a highly reliable analytical procedure.
The comprehensive validation demonstrates that the method is:
Specific and Stability-Indicating: Capable of resolving the analyte from degradation products.
Linear, Accurate, and Precise: Over a wide analytical range.
Sensitive: With low LOD and LOQ values suitable for impurity analysis.
Robust: Tolerant to minor variations in operating conditions.
This self-validating system provides researchers and quality control professionals with a trustworthy and efficient tool that meets the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA.[21][22][23]
References
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
Reversed-Phase HPLC of Ionizable Analytes. Separation Science. Available from: [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
What do Limit of Detection and Limit of Quantitation mean?. YouTube. Available from: [Link]
Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available from: [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available from: [Link]
Limit of Blank, Limit of Detection and Limit of Quantitation. The National Center for Biotechnology Information (NCBI). Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Method Validation and Robustness. LCGC International - Chromatography Online. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
Reversed-phase chromatography. Wikipedia. Available from: [Link]
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
Reversed Phase HPLC for Ionizable Samples. Scribd. Available from: [Link]
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. Available from: [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. ResearchGate. Available from: [Link]
Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan. Available from: [Link]
What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. Available from: [Link]
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. Available from: [Link]
Enantiomer separation of acidic compounds. Chiral Technologies. Available from: [Link]
Robustness/ruggedness tests in method validation. ResearchGate. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the bench to the responsible management of the chemical reagents w...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the bench to the responsible management of the chemical reagents we employ. This guide provides essential, scientifically-grounded procedures for the safe and compliant disposal of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS No. 117309-47-4).[1] The protocols herein are designed to ensure laboratory safety, environmental protection, and regulatory adherence, reflecting the best practices in chemical stewardship.
Hazard Identification and Waste Classification: The 'Why' Behind the Protocol
Understanding the chemical nature of a compound is the critical first step in determining its proper disposal pathway. 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a complex organic molecule whose structure dictates its classification as a hazardous waste.
Causality of Hazard : The primary drivers for its hazardous classification are the presence of a chlorinated aromatic ring and its acidic nature .
Chlorinated Organic Compound : Halogenated organic compounds are of particular environmental concern. Improper disposal, such as conventional burning, can lead to the formation of persistent organic pollutants and the release of corrosive gases.[2] Regulatory bodies mandate specific disposal methods, typically high-temperature incineration, for these substances to ensure their complete destruction.[2][3]
Carboxylic Acid : While the acidity of this specific compound is not extreme, it contributes to its chemical reactivity and requires appropriate handling and segregation from incompatible materials, such as strong bases.[4]
Potential Toxicity : Safety Data Sheets (SDS) for structurally similar chlorinated phenylacetic acids classify them as skin and eye irritants and potentially harmful to aquatic life with long-lasting effects.[3][4][5][6] Prudence dictates that 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid be handled with the same level of caution.
Based on these characteristics, this compound must never be disposed of via standard trash or sewer systems.[6][7][8] It must be managed as a regulated, hazardous chemical waste stream.
Provides an unambiguous identifier for waste manifests.
Key Features
Chlorinated Aromatic, Carboxylic Acid
Classifies as Hazardous Waste . Requires segregation as a halogenated organic compound.[7][9]
Primary Hazards
Likely Skin/Eye Irritant, Potential Aquatic Toxicity (based on analogs)[5][6]
Requires full Personal Protective Equipment (PPE) during handling. Must be prevented from entering the environment.[5]
Waste Stream
Halogenated Organic Waste (Solid or Liquid, depending on form)
Do not mix with non-halogenated waste to avoid costly disposal upgrades for the entire container.[7]
The Core Principle of Segregation: A Workflow for Safety and Cost-Efficiency
Proper segregation is the most critical step in a laboratory's waste management plan.[10] Mixing different waste classes can lead to dangerous chemical reactions and significantly increases disposal costs.[9] The distinction between halogenated and non-halogenated organic waste is paramount.[7][9] Disposal of mixed halogenated waste is approximately twice as expensive as non-halogenated waste due to the specialized incineration process required.[7]
The following workflow illustrates the decision-making process for segregating waste generated from experiments involving this compound.